4-Chloro-2-(methylsulfonyl)pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVZLXTZQHILRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456893 | |
| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97229-11-3 | |
| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97229-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-(methylsulfonyl)pyrimidine (CAS No: 97229-11-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and significant applications in the discovery of novel therapeutics, supported by practical protocols and mechanistic insights.
Core Chemical and Physical Properties
This compound is a crystalline solid at room temperature, characterized by the following properties:
| Property | Value | Source |
| CAS Number | 97229-11-3 | [1][2][3] |
| Molecular Formula | C5H5ClN2O2S | [1][4][5] |
| Molecular Weight | 192.62 g/mol | [1][4][5][6] |
| Melting Point | 87-89°C | |
| Boiling Point | 371.1°C at 760 mmHg | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [1] |
The structure of this compound, featuring a pyrimidine ring substituted with a chloro group at the 4-position and a methylsulfonyl group at the 2-position, is pivotal to its reactivity and utility in organic synthesis.
Figure 1: Chemical structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The most common and scalable synthesis of this compound involves the oxidation of its thioether precursor, 2-methylthio-4-chloropyrimidine.[2][7]
Experimental Protocol
Materials:
-
2-methylthio-4-chloropyrimidine
-
95% Ethanol
-
30% Hydrogen peroxide
-
Ammonium molybdate tetrahydrate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a single-necked flask, add 2-methylthio-4-chloropyrimidine and 95% ethanol.
-
Cool the mixture to 0°C with magnetic stirring.
-
Slowly add 30% hydrogen peroxide and a catalytic amount of ammonium molybdate tetrahydrate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Upon reaction completion, remove the solvent by distillation under reduced pressure.
-
Add water to the residue and extract the product.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final product as a white solid.[2]
Reaction Mechanism and Rationale
The core of this synthesis is the oxidation of the sulfide to a sulfone. Hydrogen peroxide serves as the primary oxidant, while ammonium molybdate acts as a catalyst to facilitate this transformation. The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrimidine ring, making it highly susceptible to nucleophilic attack.
Figure 2: Synthetic workflow for this compound.
Reactivity and Mechanistic Insights
The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and the potent electron-withdrawing methylsulfonyl group. This electronic nature dictates its reactivity, primarily through nucleophilic aromatic substitution (SNA_r). The molecule presents two key electrophilic sites for nucleophilic attack: the chlorine-bearing C4 position and the sulfone-bearing C2 position.
The chemoselectivity of nucleophilic attack is a critical consideration for synthetic chemists. Generally, the methylsulfonyl group is a better leaving group than the chloro group. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.[8]
-
Attack at C4: Secondary aliphatic amines and anilines in the presence of a weak base tend to selectively displace the chloride at the C4 position.[8]
-
Attack at C2: Sterically unhindered primary aliphatic amines and deprotonated anilines can selectively displace the methylsulfonyl group at the C2 position.[8]
This differential reactivity allows for the sequential functionalization of the pyrimidine core, a highly desirable feature in combinatorial chemistry and drug discovery.
Figure 3: Regioselective reactivity of this compound.
Applications in Drug Discovery and Development
The unique structural and reactivity profile of this compound makes it a valuable scaffold in medicinal chemistry. Pyrimidine-based compounds are prevalent in a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.[9]
Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[10] The pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substitutable positions at C2 and C4 allow for the introduction of different functional groups to modulate potency, selectivity, and pharmacokinetic properties. For instance, it has been used as a key intermediate in the development of potent and orally active murine double minute 2 (MDM2) inhibitors for cancer treatment.[11]
Protein Degrader Building Blocks
This compound is also classified as a protein degrader building block.[1] This suggests its utility in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies, which are at the forefront of modern drug discovery.
Other Biologically Active Molecules
The versatility of this pyrimidine derivative extends to the synthesis of a broad spectrum of biologically active molecules. Its ability to undergo controlled, regioselective substitutions makes it an ideal starting material for creating libraries of compounds for high-throughput screening.[2] It has been investigated for its potential in treating various cancers, including those resistant to existing therapies.[4]
Figure 4: Workflow for the application of this compound in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Harmful if swallowed or in contact with skin.
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Handle in a well-ventilated area or under a fume hood.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[14]
-
In case of eye contact: Rinse cautiously with water for several minutes.[13]
-
If swallowed: Rinse mouth with water.[12]
-
In all cases of exposure, seek medical attention.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Recommended storage temperature is between 2-8°C under an inert atmosphere.[15]
Conclusion
This compound is a highly versatile and valuable reagent in the field of drug discovery and development. Its well-defined reactivity, particularly the potential for regioselective nucleophilic aromatic substitution, allows for the efficient synthesis of a diverse range of complex molecules. Its role as a key building block for kinase inhibitors and other biologically active compounds underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 97229-11-3 [chemicalbook.com]
- 3. 97229-11-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 97229-11-3 | FC142333 [biosynth.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound | 97229-11-3 [sigmaaldrich.com]
An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Chloro-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, offers a detailed and validated synthesis protocol, and explores its strategic application in the creation of novel therapeutics. The information presented herein is grounded in established scientific literature and practical laboratory experience to ensure both accuracy and relevance.
Core Characteristics and Physicochemical Properties
This compound (CAS No. 97229-11-3) is a crystalline solid that serves as a highly versatile intermediate in organic synthesis.[1][2] Its utility stems from the presence of two key reactive sites: a chloro group at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring. These groups can be selectively targeted by nucleophiles, providing a modular approach to the synthesis of complex molecules.
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 192.62 g/mol | [3][4] |
| Molecular Formula | C₅H₅ClN₂O₂S | [3][4] |
| CAS Number | 97229-11-3 | [3][4] |
| IUPAC Name | This compound | [3] |
| Melting Point | 87-89 °C | [1][2] |
| Boiling Point | 371.2 ± 34.0 °C (Predicted) | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [1][4] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the oxidation of its precursor, 4-chloro-2-(methylthio)pyrimidine.[5][6] This process is a cornerstone for accessing this valuable building block, and understanding the nuances of the experimental procedure is critical for ensuring a high yield and purity of the final product.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: A flowchart illustrating the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures and is designed to be self-validating by providing the rationale behind each step.[5][6]
Materials:
-
4-chloro-2-(methylthio)pyrimidine
-
95% Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Ammonium molybdate tetrahydrate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL single-necked flask equipped with a magnetic stirrer, add 4-chloro-2-(methylthio)pyrimidine (7.25 mL, 62.3 mmol) and 95% ethanol (100 mL). The ethanol serves as a solvent that is compatible with both the organic starting material and the aqueous oxidant.
-
Cooling: Cool the mixture to 0 °C using an ice bath. This initial cooling is crucial to control the exothermicity of the oxidation reaction upon the addition of hydrogen peroxide, preventing potential side reactions and ensuring safety.
-
Oxidant and Catalyst Addition: Slowly add 30% hydrogen peroxide (14.4 mL, 187 mmol) and ammonium molybdate tetrahydrate (2.18 g, 1.87 mmol) dropwise to the cooled mixture.
-
Expertise & Experience: Hydrogen peroxide is a clean and effective oxidizing agent, with water as its only byproduct. The use of a molybdate catalyst is key to facilitating the oxidation of the sulfide to a sulfone. The slow, dropwise addition is a critical control point to manage the reaction rate and temperature.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight under a nitrogen atmosphere. The nitrogen atmosphere is a precautionary measure to prevent any potential side reactions with atmospheric components, although the primary reaction is robust.
-
Solvent Removal: Upon confirmation of reaction completion (e.g., by TLC), remove the ethanol by distillation under reduced pressure. This step is necessary to prepare the mixture for the subsequent aqueous workup.
-
Aqueous Workup: Add deionized water (200 mL) and evaporate the mixture. This step helps to remove any remaining water-soluble impurities and prepares the product for drying.
-
Drying: Dry the resulting product with anhydrous sodium sulfate. This is a standard procedure to remove residual water from the organic product.
-
Final Purification: Filter the mixture to remove the sodium sulfate and concentrate the filtrate. Purify the crude product by silica gel column chromatography to yield the final product as a white solid (approximately 10.2 g, 85.7% yield).
-
Trustworthiness: Column chromatography is a reliable method for separating the desired product from any unreacted starting material or byproducts, ensuring a high purity of the final compound. The expected yield of around 85.7% serves as a benchmark for a successful synthesis.
-
Applications in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry due to its tunable reactivity. The chloro and methylsulfonyl groups are both good leaving groups, allowing for sequential or selective nucleophilic aromatic substitution (SₙAr) reactions. This dual reactivity enables the strategic introduction of various functional groups to build complex molecular architectures.
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a common feature in many approved drugs, and the substituents at the 2 and 4 positions allow for the exploration of chemical space to optimize pharmacological properties. It has found broad applications in the development of treatments for various diseases.
Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs widely used in cancer therapy. The pyrimidine scaffold can mimic the purine core of ATP, allowing the synthesized molecules to bind to the ATP-binding site of kinases and inhibit their activity. The chloro and methylsulfonyl groups provide handles to attach other fragments that can interact with specific regions of the kinase, leading to potent and selective inhibitors.
The following diagram illustrates the general role of this compound in the synthesis of a generic kinase inhibitor.
Caption: A conceptual workflow for the use of this compound in kinase inhibitor synthesis.
Safety and Handling
This compound is classified as an irritant.[3] The following GHS hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][7]
Conclusion
This compound is a pivotal building block in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with a reliable and high-yielding synthesis protocol, make it an accessible and valuable tool for medicinal chemists. The strategic and selective functionalization of its reactive sites has enabled the creation of a diverse range of complex molecules, most notably in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working in this domain.
References
- 1. This compound | 97229-11-3 [sigmaaldrich.com]
- 2. This compound | 97229-11-3 [m.chemicalbook.com]
- 3. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 97229-11-3 [chemicalbook.com]
- 7. This compound | 97229-11-3 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the core physical and chemical properties of 4-Chloro-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry and drug discovery. The strategic placement of a chloro leaving group and an activating methylsulfonyl moiety on the pyrimidine scaffold imbues this molecule with a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse range of biologically active compounds. This document is structured to provide not just a compilation of data, but a cohesive understanding of the compound's characteristics, from its fundamental identifiers to its reactivity and safe handling.
Core Molecular and Physical Characteristics
This compound, with the CAS Number 97229-11-3, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in synthetic applications.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂O₂S | [1][2] |
| Molecular Weight | 192.62 g/mol | [2][3] |
| CAS Number | 97229-11-3 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 87-89 °C | [1][4] |
| Boiling Point | 371.1 °C at 760 mmHg | [1] |
| InChI Key | BWVZLXTZQHILRC-UHFFFAOYSA-N | [1] |
These primary physical constants are critical for predicting the compound's behavior in various experimental setups, including reaction conditions and purification protocols.
Molecular Structure and Spectroscopic Profile
The structural arrangement of this compound is central to its reactivity. The electron-withdrawing nature of both the pyrimidine ring and the methylsulfonyl group activates the C4-position for nucleophilic attack.
References
- 1. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
4-Chloro-2-(methylsulfonyl)pyrimidine melting point
An In-Depth Technical Guide to 4-Chloro-2-(methylsulfonyl)pyrimidine: Properties, Applications, and Core Methodologies
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this guide delves into the compound's critical physicochemical properties, its strategic importance as a synthetic building block, and the rigorous methodologies required for its characterization, with a specific focus on its melting point.
Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate
This compound (CAS No. 97229-11-3) is a highly reactive heterocyclic compound that has garnered significant attention in the fields of medicine, materials science, and agrochemicals.[1] Its structure, featuring a pyrimidine core functionalized with both a reactive chlorine atom and a potent electron-withdrawing methylsulfonyl group, makes it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[2]
The pyrimidine scaffold is a cornerstone in numerous pharmaceuticals, while the sulfonyl group can influence electronic properties and participate in various chemical transformations.[2] The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, providing a direct handle for chemists to introduce diverse functionalities and build elaborate molecular architectures.[2] This inherent reactivity is frequently exploited in the development of novel therapeutics, most notably in the creation of kinase inhibitors for cancer therapy.[2][3] This guide will provide the foundational data and protocols necessary for the effective use and characterization of this pivotal compound.
Physicochemical and Structural Characteristics
Accurate characterization of a compound's physical properties is fundamental to its application in synthesis and development. The key properties of this compound are summarized below. The melting point, a critical indicator of purity, is consistently reported in the range of 87-89°C.[4]
| Property | Value | Source(s) |
| CAS Number | 97229-11-3 | [1][5] |
| Molecular Formula | C₅H₅ClN₂O₂S | [5][6] |
| Molecular Weight | 192.62 g/mol | [5] |
| Melting Point | 87-89 °C | [4] |
| Boiling Point | 371.1 °C at 760 mmHg | |
| Appearance | Solid | |
| IUPAC Name | This compound | [5] |
| InChIKey | BWVZLXTZQHILRC-UHFFFAOYSA-N | [5] |
| Purity (Typical) | >98% |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis and Reactivity
This compound is typically synthesized via a straightforward two-step process. The common starting material is 4-chloro-2-(methylthio)pyrimidine.[7] This precursor undergoes an oxidation reaction, which converts the methylthio group (-SCH₃) into the methylsulfonyl group (-SO₂CH₃).[1][8] Reagents such as hydrogen peroxide with a catalyst like ammonium molybdate are often employed for this transformation.[1]
The resulting product is a powerful electrophile. The two key reactive sites are:
-
C4-Position : The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This is the primary site for introducing diversity in drug discovery campaigns.
-
C2-Position : The methylsulfonyl group is also a strong leaving group, and its displacement can be achieved under specific conditions, offering a secondary site for functionalization.[8]
This dual reactivity makes the compound a valuable linchpin in convergent synthetic strategies.
Protocol: High-Precision Melting Point Determination
The melting point is a definitive physical property that serves as a primary indicator of a compound's identity and purity. A sharp melting range (typically ≤ 1°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities. The following protocol ensures an accurate and reproducible determination.
Principle of the Method
This procedure utilizes a digital melting point apparatus with a heated block and integrated visual detection. The sample is heated at a controlled rate, and the temperatures at which the first droplet of liquid appears (onset) and the entire sample becomes liquid (clear point) are recorded as the melting range.
Materials and Equipment
-
This compound sample
-
Digital melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle
-
Watch glass
Step-by-Step Experimental Workflow
-
Sample Preparation (The "Why": Homogeneity is Key)
-
Place a small amount (~10-20 mg) of the crystalline this compound onto a clean, dry watch glass.
-
Gently crush the sample into a fine, uniform powder using a mortar and pestle. Causality: A fine powder ensures efficient and uniform heat transfer throughout the sample, preventing localized superheating and leading to a sharper, more accurate melting range.
-
-
Capillary Loading (The "Why": Proper Packing Prevents Errors)
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
-
Aim for a packed sample height of 2-3 mm. Causality: An insufficient sample height makes visual detection difficult, while an excessive amount creates a thermal gradient within the sample, leading to a broadened melting range.
-
-
Apparatus Setup and Calibration (The "Why": Trustworthiness Requires Validation)
-
Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of 87-89°C. This is a self-validating step to guarantee instrument accuracy.
-
Set the starting temperature to ~80°C (5-7°C below the expected melting point).
-
Set the heating rate (ramp rate) to 1°C per minute. Causality: A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring that the temperature of the heating block accurately reflects the temperature of the sample.
-
-
Measurement Execution
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Allow the block to reach the starting temperature and equilibrate for 1-2 minutes.
-
Initiate the heating ramp.
-
Observe the sample closely through the magnified viewing port.
-
Record the Onset Temperature (T₁) : The temperature at which the first sign of melting (formation of a liquid droplet) is observed.
-
Record the Clear Point Temperature (T₂) : The temperature at which the last solid crystal melts, and the sample is completely transformed into a transparent liquid.
-
-
Data Reporting and Analysis
-
Report the result as a melting range (T₁ - T₂). For a pure sample of this compound, this should be within the 87-89°C range and span no more than 1-2°C.
-
Perform the measurement in triplicate to ensure reproducibility and report the average range.
-
Workflow Diagram
Caption: Workflow for the precise determination of melting point.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling. Adherence to established safety protocols is mandatory.
-
Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety goggles.[9][10]
-
Handling : Avoid generating dust.[9] Wash hands thoroughly after handling.[10] Prevent contact with skin, eyes, and clothing.
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[10] If irritation persists, seek medical attention.
-
Inhalation : Move the person to fresh air.[11] If breathing is difficult, administer oxygen.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Recommended storage temperatures range from 2-8°C[4] to -20°C to maintain long-term stability, protected from moisture and under an inert atmosphere.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, particularly its melting point of 87-89°C, serve as a reliable benchmark for purity and quality control. Understanding its synthesis, reactivity, and the precise protocols for its characterization empowers researchers to leverage its full potential in the discovery and development of next-generation pharmaceuticals. The methodologies and data presented in this guide provide a robust framework for the safe and effective application of this important synthetic intermediate.
References
- 1. This compound | 97229-11-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 97229-11-3 | FC142333 [biosynth.com]
- 4. This compound | 97229-11-3 [m.chemicalbook.com]
- 5. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of 4-Chloro-2-(methylsulfonyl)pyrimidine: Principles and Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's therapeutic potential. Poor solubility can lead to low bioavailability, erratic dosing responses, and ultimately, the failure of an otherwise promising drug candidate. 4-Chloro-2-(methylsulfonyl)pyrimidine, a key heterocyclic intermediate in the synthesis of various biologically active molecules, is no exception.[1][2] This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and actionable protocols to confidently assess and understand the solubility profile of this important compound.
Part 1: Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior.
Structural and Chemical Properties
This compound possesses a pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms. The key functional groups influencing its solubility are the chloro group at the 4-position and the methylsulfonyl group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | [3] |
| Molecular Weight | 192.62 g/mol | [3] |
| Melting Point | 87-89 °C | [4][5][6] |
| Boiling Point (Predicted) | 371.2 ± 34.0 °C | [4] |
| Density (Predicted) | 1.486 g/cm³ | [5] |
| pKa (Predicted) | -4.77 ± 0.20 | [4][5] |
| Appearance | White to off-white solid | [7] |
The methylsulfonyl group is a strong electron-withdrawing group, which, along with the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring, contributes to the molecule's overall polarity. The predicted low pKa value suggests that the compound is a very weak base.[4][5]
Factors Influencing Solubility
The solubility of this compound is a result of the interplay between its crystal lattice energy (the energy holding the solid state together) and the solvation energy (the energy released when the molecule interacts with solvent molecules).
-
Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms allows for potential hydrogen bonding with protic solvents like water, ethanol, and methanol. However, the molecule as a whole lacks easily donatable hydrogen bond protons, which may limit its aqueous solubility.
-
Lipophilicity: The chlorophenyl-like portion of the molecule contributes to its lipophilic character, suggesting better solubility in organic solvents compared to water.
-
Solvent Choice: The principle of "like dissolves like" is paramount. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good solvents for a wide range of organic compounds due to their ability to solvate both polar and nonpolar moieties. Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors, making them versatile solvents.[8]
Part 2: Experimental Determination of Solubility
Given the scarcity of published quantitative solubility data for this compound, this section provides a detailed, self-validating protocol for its experimental determination. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for its reliability.[9][10]
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.
References
- 1. This compound | 97229-11-3 [chemicalbook.com]
- 2. This compound | 97229-11-3 | FC142333 [biosynth.com]
- 3. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 97229-11-3 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 97229-11-3 [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine from 2-methylthio-4-chloropyrimidine
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, owing to its prevalence in natural products and its versatile chemical reactivity.[1][2][3] Within this class of heterocycles, this compound stands out as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules.[4][5] Its strategic importance lies in the differential reactivity of its substituents: the chloro group at the 4-position is susceptible to nucleophilic substitution, while the methylsulfonyl group at the 2-position acts as a potent leaving group, enabling a wide range of chemical transformations.[4] This dual reactivity allows for the sequential and regioselective introduction of various functionalities, making it an invaluable building block in the construction of complex molecular architectures, particularly in the development of kinase inhibitors for cancer therapy.[4] This guide provides a comprehensive overview of the synthesis of this compound from its precursor, 2-methylthio-4-chloropyrimidine, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
The Chemical Transformation: From Thioether to Sulfone
The core of this synthesis is the oxidation of the methylthio group of 2-methylthio-4-chloropyrimidine to a methylsulfonyl group. This transformation is crucial as it significantly enhances the leaving group ability of the substituent at the 2-position, thereby facilitating subsequent nucleophilic substitution reactions. The oxidation typically proceeds in two steps: the initial oxidation of the thioether to a sulfoxide, followed by further oxidation to the desired sulfone.
A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, oxone, and peroxy acids.[6][7] Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of thioethers to sulfones.[6][8] The reaction is generally clean and proceeds under mild conditions, making it a preferred choice in many synthetic applications.
The "Butterfly" Mechanism of m-CPBA Oxidation
The oxidation of a thioether by m-CPBA is believed to proceed through a concerted transition state often referred to as the "butterfly mechanism".[9] In this mechanism, the sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted process involves the simultaneous transfer of the oxygen atom to the sulfur and the proton from the hydroxyl group of the peroxy acid to the carbonyl oxygen, leading to the formation of the sulfoxide and m-chlorobenzoic acid as a byproduct.[9] A second equivalent of m-CPBA then oxidizes the intermediate sulfoxide to the final sulfone through a similar mechanism.
dot
Caption: Chemical transformation from starting material to final product.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 2-methylthio-4-chloropyrimidine | 49844-90-8 | 160.63 g/mol | 1.0 equiv |
| m-Chloroperoxybenzoic acid (m-CPBA) (≤77%) | 937-14-4 | 172.57 g/mol | 2.2 equiv |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | For workup |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthio-4-chloropyrimidine (1.0 equiv) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the oxidation reaction.
-
Addition of m-CPBA: To the cooled and stirring solution, add m-chloroperoxybenzoic acid (m-CPBA, 2.2 equiv) portion-wise over a period of 30-60 minutes. Maintaining a low temperature during the addition is essential to minimize side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the m-chlorobenzoic acid byproduct, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
dot
Caption: Overall workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the methyl protons of the sulfonyl group and characteristic signals for the pyrimidine ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
IR (Infrared) Spectroscopy: The spectrum should exhibit strong absorption bands characteristic of the S=O stretching vibrations of the sulfone group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Fume Hood: All manipulations should be carried out in a well-ventilated chemical fume hood.[10]
-
Handling m-CPBA: m-CPBA is a strong oxidizing agent and can be shock-sensitive.[10] It should be handled with care and stored at low temperatures (2-8 °C).[10] Avoid contact with flammable materials.[10]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound from 2-methylthio-4-chloropyrimidine via oxidation with m-CPBA is a robust and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines are paramount for a successful and safe synthesis. The availability of this key building block empowers medicinal chemists to explore novel chemical space in the quest for new and effective therapeutic agents.
References
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 97229-11-3 | FC142333 [biosynth.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
The Ascendancy of Pyrimidine Sulfones: A Technical Odyssey from Discovery to Modern Drug Development
For Immediate Release
[City, State] – January 2, 2026 – A comprehensive technical guide released today charts the century-long journey of pyrimidine sulfones, from their early synthetic explorations to their current prominence as a privileged scaffold in medicinal chemistry. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a detailed historical narrative, a thorough examination of synthetic methodologies, and a forward-looking perspective on the burgeoning applications of this versatile class of compounds.
The Genesis of a Privileged Scaffold: Early Explorations in Pyrimidine Chemistry
The story of pyrimidine sulfones is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work laid the groundwork for future explorations into the functionalization of the pyrimidine ring.
While the exact first synthesis of a pyrimidine sulfone is not prominently documented as a singular breakthrough, the underlying chemistry for their creation emerged from early 20th-century investigations into sulfur-containing organic compounds. The development of methods for the oxidation of thioethers to sulfones was a critical precursor.[2] Early synthetic organic chemists recognized the potential of the sulfonyl group (–SO₂–) to modulate the electronic properties and biological activity of heterocyclic compounds. The Hinsberg sulfone synthesis, reported in 1894, although not directly applied to pyrimidines at the time, represents one of the earliest methods for the formation of sulfone derivatives and highlights the long-standing interest in this functional group.[1]
The most common and enduring method for the synthesis of pyrimidine sulfones involves a two-step process: the initial synthesis of a pyrimidine thioether followed by its oxidation. This approach offered a reliable and versatile route to a wide array of substituted pyrimidine sulfones, allowing for the systematic investigation of their properties and potential applications.
The Evolution of a Synthetic Arsenal: From Classical Methods to Modern Innovations
The synthetic toolkit for accessing pyrimidine sulfones has expanded significantly over the past century, driven by the increasing demand for these compounds in various scientific disciplines, most notably in drug discovery.
The Classical Approach: Thioether Synthesis and Subsequent Oxidation
The traditional and still widely practiced method for preparing pyrimidine sulfones begins with the synthesis of a corresponding pyrimidine thioether. This is typically achieved through the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with a thiol.
Step 1: Synthesis of Pyrimidine Thioether
A common protocol involves the reaction of a chloropyrimidine with a desired thiol in the presence of a base.
Experimental Protocol: Synthesis of a Generic 2-(Alkylthio)pyrimidine
-
Materials: 2-chloropyrimidine, desired alkyl thiol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chloropyrimidine (1.0 eq) in DMF, add the alkyl thiol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylthio)pyrimidine.
-
Step 2: Oxidation to Pyrimidine Sulfone
The resulting thioether is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.
Experimental Protocol: Oxidation of a 2-(Alkylthio)pyrimidine to a 2-(Alkylsulfonyl)pyrimidine
-
Materials: 2-(Alkylthio)pyrimidine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the 2-(alkylthio)pyrimidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-(alkylsulfonyl)pyrimidine.
-
Modern Synthetic Advancements
More contemporary methods have focused on improving the efficiency, selectivity, and environmental footprint of pyrimidine sulfone synthesis. These include the use of milder and more selective oxidizing agents, as well as the development of one-pot procedures that combine thioether formation and oxidation.
Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperature | Inexpensive, environmentally benign byproduct (water) | Can require harsh conditions, potential for over-oxidation |
| m-CPBA | DCM, 0 °C to room temperature | Generally high yielding, reliable | Can be explosive, requires careful handling |
| Oxone® | Methanol/water, room temperature | Stable, easy to handle, effective | Can be acidic, may not be suitable for acid-sensitive substrates |
| Potassium Permanganate (KMnO₄) | Acetone/water, controlled pH | Powerful oxidizing agent | Can be unselective, produces manganese dioxide waste |
The development of catalytic oxidation methods, for instance, using metal catalysts in the presence of a terminal oxidant, represents a significant step forward in green chemistry approaches to pyrimidine sulfone synthesis.
The Rise of Pyrimidine Sulfones in Medicinal Chemistry: A Story of Targeted Action
The unique electronic properties of the pyrimidine sulfone moiety have made it a highly attractive pharmacophore in modern drug discovery. The potent electron-withdrawing nature of the sulfonyl group activates the pyrimidine ring towards nucleophilic aromatic substitution, making these compounds effective covalent inhibitors of various enzymes.
Covalent Inhibition: A Powerful Therapeutic Strategy
Pyrimidine sulfones have emerged as "warheads" in the design of targeted covalent inhibitors. These molecules form a stable covalent bond with a specific nucleophilic residue, typically a cysteine, in the active site of a target protein. This irreversible inhibition can lead to enhanced potency and prolonged duration of action.
A notable milestone in this area was the report in 2005 of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMP) as a cysteine "capping" agent for proteomics studies. This work highlighted the reactivity and selectivity of the 2-sulfonylpyrimidine scaffold towards cysteine residues.
Diagram: Mechanism of Covalent Inhibition by a 2-Sulfonylpyrimidine
Caption: Covalent modification of a cysteine residue by a 2-sulfonylpyrimidine.
This strategy has been successfully applied in the development of inhibitors for a range of therapeutic targets, including kinases and proteases, in areas such as oncology and infectious diseases.
Diverse Pharmacological Applications
Beyond covalent inhibition, the pyrimidine sulfone scaffold has been incorporated into a wide array of biologically active molecules. The sulfone group can act as a versatile linker, a hydrogen bond acceptor, and a modulator of physicochemical properties, such as solubility and metabolic stability.
Table 2: Selected Therapeutic Applications of Pyrimidine Sulfone Derivatives
| Therapeutic Area | Target Class | Example Application |
| Oncology | Kinase Inhibitors | Development of selective inhibitors for cancer-related kinases. |
| Infectious Diseases | Protease Inhibitors | Design of covalent inhibitors for viral and bacterial proteases. |
| Neurological Disorders | Enzyme Modulators | Synthesis of compounds targeting enzymes implicated in neurodegenerative diseases. |
| Agrochemicals | Herbicides/Fungicides | Development of novel crop protection agents. |
Future Horizons: The Enduring Legacy of Pyrimidine Sulfones
The historical journey of pyrimidine sulfones from their conceptual origins to their current status as a cornerstone of medicinal chemistry is a testament to the enduring power of fundamental organic synthesis. The continual refinement of synthetic methods and the expanding understanding of their mechanism of action promise to unlock new therapeutic opportunities. As the demand for highly selective and potent therapeutic agents grows, the versatile and tunable nature of the pyrimidine sulfone scaffold ensures its continued prominence in the landscape of drug discovery and development for the foreseeable future.
References
The Alchemical Vade Mecum: A Guide to the Physicochemical Properties of Substituted Pyrimidines for the Modern Drug Hunter
Foreword: The Enduring Legacy of the Pyrimidine Scaffold
In the intricate tapestry of medicinal chemistry, few heterocyclic scaffolds command the same level of reverence and utility as the pyrimidine ring.[1] This deceptively simple diazine is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which encode the very blueprint of our genetic identity.[2] It is this inherent biological relevance that has made pyrimidine and its derivatives a perennially fruitful starting point for the design of novel therapeutics. From groundbreaking antivirals to targeted cancer therapies, the pyrimidine motif is a privileged structure, consistently appearing in a multitude of FDA-approved drugs.[3]
However, the journey from a promising pyrimidine-based hit to a clinically successful drug is fraught with challenges, many of which are dictated by the molecule's physicochemical properties. These fundamental characteristics—solubility, lipophilicity, ionization state (pKa), and metabolic stability—govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A finely tuned balance of these properties is often the determining factor between a potent molecule and a viable therapeutic agent.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of the pyrimidine scaffold. We will delve into the core physicochemical properties that are paramount in drug discovery, exploring not only their theoretical underpinnings but also the practical experimental and computational methodologies used to assess them. Crucially, we will examine how the strategic placement of substituents on the pyrimidine ring can be used to modulate these properties, providing a rational framework for lead optimization. This guide is not merely a collection of protocols; it is a distillation of field-proven insights, designed to empower you to make informed decisions in the quest for the next generation of pyrimidine-based medicines.
I. Aqueous Solubility: The Gateway to Bioavailability
A drug's journey begins with its dissolution. For orally administered therapeutics, inadequate aqueous solubility is a primary obstacle to achieving sufficient bioavailability, rendering an otherwise potent compound ineffective.[4] The pyrimidine ring itself is a colorless, crystalline solid with moderate water solubility.[5] However, the introduction of various substituents can dramatically alter this property.
Modulating Solubility: A Game of Substituents
The solubility of substituted pyrimidines is a complex interplay of factors including the substituent's polarity, its ability to form hydrogen bonds, and its influence on the crystal lattice energy of the solid form.
-
Polar and Ionizable Groups: The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, generally enhances aqueous solubility by increasing the molecule's ability to interact with water molecules through hydrogen bonding. Furthermore, ionizable groups can significantly boost solubility, particularly at pH values where they exist in their charged form.
-
Lipophilic Groups: Conversely, the addition of non-polar, lipophilic substituents like alkyl chains, aryl groups, and halogens tends to decrease aqueous solubility. These groups are less able to form favorable interactions with water, leading to a higher propensity for the molecule to remain in the solid state.
-
Crystal Packing: The way molecules arrange themselves in a solid crystal lattice can have a profound impact on solubility. Strong intermolecular interactions within the crystal, such as hydrogen bonding and π-stacking, can lead to a more stable, less soluble solid. The introduction of bulky or awkwardly shaped substituents can disrupt this efficient packing, potentially leading to an increase in solubility.
The following table provides a qualitative summary of the expected impact of common substituents on the aqueous solubility of a pyrimidine core.
| Substituent Category | Examples | Expected Impact on Aqueous Solubility | Rationale |
| Polar, Non-ionizable | -OH, -CONH2, -SO2NH2 | Increase | Increased hydrogen bonding with water. |
| Ionizable (Acidic) | -COOH, -SO3H | Significant Increase (at pH > pKa) | Formation of highly soluble carboxylate/sulfonate salts. |
| Ionizable (Basic) | -NH2, -NR2 | Significant Increase (at pH < pKa) | Formation of highly soluble ammonium salts. |
| Lipophilic (Alkyl) | -CH3, -C2H5, -tBu | Decrease | Increased hydrophobic surface area. |
| Lipophilic (Aryl) | -Phenyl, -Naphthyl | Significant Decrease | Large increase in hydrophobic surface area. |
| Halogens | -F, -Cl, -Br, -I | Decrease | Increased lipophilicity (generally F < Cl < Br < I). |
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for lead optimization and formulation development.[6] The shake-flask method is the gold-standard for its determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid, powdered pyrimidine derivative to a clear glass vial.
-
Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[7]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.[8]
-
-
Data Reporting:
-
The thermodynamic solubility is reported in units of µg/mL or µM.
-
II. Lipophilicity: Navigating the Cellular Maze
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It also plays a significant role in binding to plasma proteins and metabolic enzymes. The most common measure of lipophilicity is the partition coefficient (logP) or, for ionizable compounds, the distribution coefficient (logD) at a specific pH.
The Influence of Substituents on Lipophilicity
The pyrimidine core is relatively polar. The introduction of substituents can be used to fine-tune the lipophilicity of the molecule to achieve the desired balance between membrane permeability and aqueous solubility.
-
Increasing Lipophilicity: Adding non-polar substituents such as alkyl chains, aryl rings, and halogens will increase the logP/logD of a pyrimidine derivative. The contribution of a substituent to lipophilicity is often additive and can be estimated using fragmental contribution methods.
-
Decreasing Lipophilicity: Introducing polar groups like hydroxyls, amides, and sulfonamides will decrease the logP/logD by increasing the molecule's affinity for the aqueous phase. For ionizable compounds, the logD is highly pH-dependent. At a pH where the molecule is predominantly in its ionized form, its lipophilicity will be significantly lower.
The following table presents experimental data illustrating the effect of substituents on the logP of the 2-aminopyrimidine scaffold.
| Substituent at C4 | Substituent at C6 | logP |
| -H | -H | 0.16 |
| -Cl | -H | 0.81 |
| -CH3 | -H | 0.58 |
| -OCH3 | -H | 0.28 |
| -NH2 | -H | -0.67 |
| -Cl | -Cl | 1.46 |
Data compiled from various sources and intended for illustrative purposes.
Experimental Determination of Lipophilicity (logD)
The shake-flask method remains the definitive technique for measuring logP and logD values.
-
Solvent Pre-saturation:
-
Mix equal volumes of n-octanol and the aqueous buffer of interest (e.g., pH 7.4 phosphate buffer) in a separatory funnel.
-
Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation of the two phases.
-
Allow the phases to separate completely before use.[9]
-
-
Partitioning:
-
Dissolve a small, accurately weighed amount of the pyrimidine derivative in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Add a known volume of this solution to a vial containing a known volume of the other pre-saturated phase.
-
Seal the vial and shake or rotate until equilibrium is reached (typically 1-24 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully sample an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logD = log10 ([Compound]octanol / [Compound]aqueous)
-
III. Ionization Constant (pKa): The pH-Dependent Persona
The pKa of a molecule is the pH at which it is 50% ionized and 50% in its neutral form. For drug candidates, the pKa is a critical parameter as it dictates the charge state of the molecule in different physiological compartments, which in turn affects its solubility, permeability, and target binding. The pyrimidine ring contains two nitrogen atoms, making it a basic heterocycle.
Substituent Effects on Pyrimidine pKa
The basicity of the pyrimidine ring can be significantly altered by the electronic properties of its substituents.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as amino (-NH2) and methoxy (-OCH3) groups, increase the basicity of the pyrimidine nitrogens, resulting in a higher pKa.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density from the ring, such as nitro (-NO2) and chloro (-Cl) groups, decrease the basicity and lead to a lower pKa.
The following table provides experimental pKa values for a series of substituted pyrimidines, illustrating these electronic effects.
| Compound | pKa1 (Cation to Neutral) |
| Pyrimidine | 1.3 |
| 2-Aminopyrimidine | 3.5 |
| 4-Aminopyrimidine | 5.7 |
| 2-Hydroxypyrimidine | -0.1 |
| 2-Chloropyrimidine | -2.4 |
| 2-Methoxypyrimidine | 1.1 |
Data compiled from "Computational Estimation of the Acidities of Pyrimidines and Related Compounds" and other sources.[1]
Experimental Determination of pKa
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrimidine derivative in a suitable solvent, typically water or a water-cosolvent mixture for poorly soluble compounds. The concentration should be around 1 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration:
-
Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) for a basic compound or strong base (e.g., 0.1 M NaOH) for an acidic compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate determination, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point.
-
IV. Metabolic Stability: Surviving the Body's Defenses
Upon entering the body, drugs are subjected to metabolic processes, primarily in the liver, which are designed to detoxify and eliminate foreign compounds. For a drug to be effective, it must possess a degree of metabolic stability to ensure it remains in circulation long enough to reach its target. The pyrimidine ring and its substituents can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.
Structural Features Influencing Metabolic Stability
Certain structural motifs are known to be more prone to metabolic attack than others.
-
Sites of Oxidation: Unsubstituted positions on the pyrimidine ring, particularly those activated by adjacent electron-donating groups, can be susceptible to hydroxylation. Alkyl substituents are also common sites of metabolism, undergoing hydroxylation or dealkylation.
-
Metabolic Blocking: A common strategy to improve metabolic stability is to "block" metabolically labile positions by introducing substituents that are resistant to metabolism, such as fluorine atoms or by creating steric hindrance that prevents the enzyme from accessing the site.
In Vitro Assessment of Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (from human or other species) and the pyrimidine derivative in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line is the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) can also be calculated from these data.
-
V. Computational Approaches: In Silico Crystal Ball
In modern drug discovery, in silico methods play a crucial role in predicting the physicochemical properties of virtual compounds before they are synthesized, allowing for the prioritization of the most promising candidates. A variety of computational tools and algorithms are available for this purpose.
-
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with physicochemical properties. These models are trained on large datasets of compounds with experimentally determined properties and can be used to predict the properties of new molecules.
-
Physics-Based Methods: These methods use principles of molecular mechanics and quantum mechanics to calculate properties from the ground up. While computationally more intensive, they can provide a deeper understanding of the underlying molecular interactions.
-
Commercial Software: Several commercial software packages are available that offer robust and validated models for predicting a wide range of ADMET properties, including solubility, logP, and pKa.
While computational predictions are invaluable for guiding medicinal chemistry efforts, they are not a substitute for experimental validation. It is essential to confirm in silico predictions with in vitro experiments as the drug discovery program progresses.
Conclusion: The Rational Design of Pyrimidine Therapeutics
The pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent biological relevance and synthetic tractability make it an enduringly attractive starting point for drug discovery. However, success in this endeavor hinges on a deep understanding and rational modulation of the physicochemical properties of substituted pyrimidines. By carefully considering the impact of each substituent on solubility, lipophilicity, pKa, and metabolic stability, and by employing a combination of robust experimental assays and predictive computational tools, the modern drug hunter can navigate the complex landscape of ADMET optimization with greater confidence and precision. This guide has provided a framework for this rational design process, empowering you to unlock the full therapeutic potential of this remarkable heterocycle.
References
- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the Reactivity of 4-Chloro-2-(methylsulfonyl)pyrimidine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(methylsulfonyl)pyrimidine is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique electronic architecture, characterized by an electron-deficient pyrimidine core bearing two distinct electrophilic centers, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive analysis of the reactivity of this heterocycle with a range of nucleophiles. We will delve into the mechanistic underpinnings of its reactivity, explore the factors governing regioselectivity, and present practical, field-tested protocols for key transformations. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of this compound in Drug Discovery
The pyrimidine scaffold is a privileged motif in a vast array of approved drugs and clinical candidates, particularly in the realm of kinase inhibitors where it often serves as a crucial hinge-binding element. The subject of this guide, this compound, has emerged as a particularly valuable intermediate due to the differential reactivity of its two electrophilic sites: the C4 carbon atom bearing a chloro leaving group and the C2 carbon atom activated by a potent methylsulfonyl leaving group. This dichotomy in reactivity allows for sequential and controlled functionalization, enabling the precise construction of intricate molecular architectures.
Understanding the nuances of its reactions with various nucleophiles is paramount for harnessing its full synthetic potential. This guide will provide a detailed exploration of these reactions, grounded in mechanistic principles and supported by practical experimental data.
The Electronic Landscape: Understanding the Reactivity of the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the presence of the chloro and methylsulfonyl substituents, which are strong electron-withdrawing groups. This electronic arrangement renders the C2, C4, and C6 positions highly susceptible to nucleophilic attack.
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is a subject of considerable interest. In the case of this compound, the primary sites of attack are the C4 and C2 positions. The outcome of the reaction is dictated by a delicate interplay of several factors, including:
-
The nature of the nucleophile: "Hard" and "soft" nucleophiles can exhibit different preferences for the two electrophilic sites.
-
Reaction conditions: Solvent, temperature, and the presence of a base can significantly influence the regioselectivity.
-
Leaving group ability: Both the chloride and methylsulfonyl groups are excellent leaving groups, but their relative lability can be modulated by the reaction environment.
The stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, plays a crucial role in determining the favored reaction pathway. Attack at either C2 or C4 leads to the formation of a resonance-stabilized anionic intermediate. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to better understand the observed reactivity and selectivity, providing valuable insights into the transition state energies for substitution at each position.
Reactions with N-Nucleophiles: A Gateway to Aminopyrimidines
The reaction of this compound with nitrogen-based nucleophiles, particularly amines, is a cornerstone of its synthetic utility, providing access to a diverse range of 2- and 4-aminopyrimidine derivatives. The regioselectivity of this reaction is highly dependent on the nature of the amine and the reaction conditions.
Reaction with Primary and Secondary Aliphatic Amines
Generally, sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group at the C2 position. This preference can be attributed to a combination of steric and electronic factors.
Reaction with Anilines
In the presence of weak bases, anilines typically displace the chloride group at the C4 position with high selectivity. However, when anilines are deprotonated to form more potent anionic nucleophiles, a switch in regioselectivity is often observed, with preferential attack at the C2 position to displace the sulfone group.
Reaction with Heteroaromatic Amines
The reaction with heteroaromatic amines can be less selective, with substitution occurring at both C2 and C4, and is often accompanied by the formation of multiple byproducts. However, certain heterocyclic amines, such as imidazole and benzimidazole, have been reported to preferentially react at the C2 position.
Experimental Protocol: Selective C4-Amination with Aniline
This protocol describes a reliable method for the selective substitution of the C4-chloro group with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.0-1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add aniline and sodium bicarbonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-anilino-2-(methylsulfonyl)pyrimidine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be unequivocally determined by 2D NMR techniques such as HMBC and NOESY.
| Nucleophile | Base | Solvent | Major Product | Reference |
| Aniline | NaHCO₃ | DMF | C4-Substitution | |
| Secondary Aliphatic Amine | Weak Base | Acetonitrile | C4-Substitution | |
| Deprotonated Aniline | Strong Base | THF | C2-Substitution | |
| Primary Aliphatic Amine | - | Various | C2-Substitution |
Reactions with O-Nucleophiles: Synthesis of Alkoxy- and Aryloxypyrimidines
The reaction with oxygen-based nucleophiles, such as alcohols and phenols, provides access to valuable alkoxy- and aryloxypyrimidine derivatives.
Reaction with Alkoxides
Alkoxides, being strong nucleophiles, readily participate in SNAr reactions with this compound. Interestingly, reactions with alkoxides have been reported to occur selectively at the C2 position, even at low temperatures.
Reaction with Phenoxides
Similar to alkoxides, phenoxides can displace either the chloro or the methylsulfonyl group. The regioselectivity can be influenced by the electronic nature of the substituents on the phenol and the reaction conditions.
Experimental Protocol: C2-Alkoxylation with Sodium Methoxide
This protocol outlines the selective substitution at the C2 position with a methoxy group.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.1 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound in anhydrous methanol and cool the solution to 0°C.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Self-Validation: Characterization by NMR and mass spectrometry will confirm the structure of the 4-chloro-2-methoxypyrimidine product.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of the 2-(Methylsulfonyl)pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1] The ability to controllably introduce diverse substituents onto this privileged scaffold is paramount for modern drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, valued for its functional group tolerance and operational simplicity.[2]
This guide focuses on 4-Chloro-2-(methylsulfonyl)pyrimidine , a highly versatile and reactive building block. The pyrimidine ring is inherently electron-deficient, which activates its halogen substituents towards palladium-catalyzed cross-coupling reactions, making them more reactive than analogous benzene halides.[3] The presence of a potent electron-withdrawing methylsulfonyl (-SO₂Me) group at the C2 position further activates the C4-chloro substituent towards oxidative addition, the initial and often rate-limiting step in the Suzuki catalytic cycle. This heightened reactivity makes this compound an excellent electrophilic partner for coupling with a wide array of aryl and heteroaryl boronic acids.
These application notes provide a comprehensive technical guide, including mechanistic insights, detailed experimental protocols, and expert advice for successfully employing this substrate in your synthetic campaigns.
Mechanistic Considerations: Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling reaction is governed by a well-understood catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for rational troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. For dihalopyrimidines, oxidative addition preferentially occurs at the more electron-deficient C4 position over the C2 position.[2] The strong electron-withdrawing nature of the 2-methylsulfonyl group significantly enhances the electrophilicity of the C4 position, facilitating this crucial first step.
-
Transmetalation : The organic moiety from the boronic acid (or its ester) is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium.[4]
-
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[2]
Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be necessary depending on the specific boronic acid used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.1–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0–3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, or Toluene)
-
Inert Gas (Nitrogen or Argon)
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-2-(methylsulfonyl)pyrimidine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 4-Chloro-2-(methylsulfonyl)pyrimidine. This reaction is a critical transformation for the synthesis of 4-amino-2-(methylsulfonyl)pyrimidine derivatives, which are key structural motifs in numerous pharmacologically active compounds. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed rationale for the selection of catalysts, ligands, bases, and solvents, and provides a robust, step-by-step experimental protocol. Furthermore, it includes troubleshooting advice and visual aids to ensure successful and reproducible outcomes.
Introduction: Significance and Context
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents. The specific substitution pattern of an amino group at the C4 position and a methylsulfonyl group at the C2 position imparts unique electronic and steric properties, often leading to potent biological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution (SNAr) which often require forcing conditions and have limited substrate scope.[1][2]
The substrate, this compound, presents a unique challenge and opportunity. The electron-withdrawing nature of both the pyrimidine ring and the methylsulfonyl group significantly activates the C4-chloro position towards nucleophilic attack. However, this same electronic deficiency can also influence the stability of intermediates in the catalytic cycle. The Buchwald-Hartwig approach provides a mild and highly efficient pathway to couple a diverse range of primary and secondary amines at this position, making it an indispensable tool for building libraries of potential drug candidates.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step of the cycle.[4] The reactivity for aryl halides typically follows the trend I > Br > OTf > Cl, making the amination of aryl chlorides like our substrate particularly challenging and reliant on highly active catalyst systems.[5][6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical, as it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrate or catalyst.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired 4-amino-2-(methylsulfonyl)pyrimidine product is released from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Component Selection Guide: The "Why" Behind the Protocol
The success of the Buchwald-Hartwig amination hinges on the judicious selection of each reaction component. For an electron-deficient heteroaryl chloride like this compound, this selection is particularly crucial.
Palladium Precursor and Ligand System
The combination of a palladium source and a phosphine ligand forms the active catalyst in situ.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycle precatalysts. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.[7] Pd₂(dba)₃ is a Pd(0) source and can sometimes lead to faster initiation.
-
Ligands: The ligand is arguably the most critical component. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are required.[6][7][8] These ligands promote the oxidative addition step and facilitate the reductive elimination. Several "generations" of ligands have been developed by the Buchwald and Hartwig groups.[1]
-
Biarylphosphine Ligands (e.g., XPhos, RuPhos, BrettPhos): These are often the ligands of choice for this type of transformation.[9] Their steric bulk and electron-donating properties create a highly active and stable catalyst. For primary amines, BrettPhos can be particularly effective.[9]
-
Bidentate Ligands (e.g., BINAP, Xantphos): While effective for many systems, some bidentate ligands can be less reactive for electron-deficient aryl chlorides compared to the more sterically demanding monodentate biarylphosphine ligands.[1][10]
-
| Ligand Type | Examples | Best Suited For | Key Advantages |
| Bulky Monodentate | XPhos, RuPhos, BrettPhos | Primary & Secondary Amines, Heteroaryl Chlorides | High reactivity, promotes difficult couplings.[7] |
| Bidentate | BINAP, DPPF, Xantphos | Aryl Bromides/Iodides, some primary amines | Can prevent catalyst decomposition pathways.[1] |
Base Selection
The base plays a dual role: it deprotonates the amine nucleophile and neutralizes the HX formed during the reaction.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used strong base for these reactions.[5] Its high pKa ensures efficient deprotonation of a wide range of amines.
-
Weaker Inorganic Bases: For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[5] However, these often require higher reaction temperatures or longer reaction times. The better solubility of Cs₂CO₃ in organic solvents can be an advantage.[5]
Solvent Choice
The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.
-
Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[2] They have sufficiently high boiling points to allow for heating and are generally inert to the reaction conditions. Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction rate.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon).
Reagents and Equipment
| Reagent/Equipment | Details |
| Reactants | This compound, Amine (primary or secondary) |
| Catalyst System | Pd₂(dba)₃ (Palladium precursor), XPhos (Ligand) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Anhydrous Toluene |
| Glassware | Schlenk flask or oven-dried round-bottom flask with a reflux condenser |
| Inert Atmosphere | Nitrogen or Argon gas line, Schlenk line or glovebox |
| Other | Magnetic stirrer, heating mantle, TLC plates, deuterated solvent for NMR |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and XPhos (0.02-0.04 eq).
-
If working on the benchtop, evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. If using a glovebox, this step can be performed inside the box.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the amine (1.1-1.2 eq) and Sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated heating mantle or oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously. The color of the solution will typically change to a dark brown or black.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (air/moisture contamination). | Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Insufficiently active ligand/catalyst system. | Switch to a more active ligand (e.g., XPhos, RuPhos). Increase catalyst loading slightly (e.g., to 3-5 mol%). | |
| Low reaction temperature. | Increase the reaction temperature to 110 °C (refluxing toluene). | |
| Formation of Side Products | Hydrodehalogenation (replacement of -Cl with -H). | This can be caused by β-hydride elimination, especially with primary amines.[11] Using a more sterically hindered ligand can sometimes suppress this pathway. |
| Base-mediated decomposition of starting material. | Use a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times. | |
| Difficulty in Purification | Co-elution of product with ligand or byproducts. | Optimize the chromatography eluent system. A trituration or recrystallization step before chromatography may be beneficial. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Using 4-Chloro-2-(methylsulfonyl)pyrimidine
Introduction: The Strategic Advantage of the Pyrimidine Scaffold
In the landscape of modern oncology and drug discovery, small molecule kinase inhibitors represent a cornerstone of targeted therapy.[1] Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[2] A significant portion of clinically successful kinase inhibitors are built upon heterocyclic scaffolds that can mimic the adenine ring of ATP, thereby competing for the enzyme's active site.[3][4]
Among these, the 2,4-disubstituted pyrimidine is a "privileged scaffold," offering a geometrically ideal framework for engaging with the hinge region of the kinase ATP-binding pocket.[3][4][5] This guide focuses on a particularly versatile and powerful building block for constructing such inhibitors: 4-Chloro-2-(methylsulfonyl)pyrimidine . Its utility stems from the differential reactivity of its two electrophilic centers—the C4-chloro and C2-methylsulfonyl groups—which allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions. This enables the precise and directional assembly of complex molecular architectures, a critical requirement in modern medicinal chemistry.[6][7]
This document provides a detailed overview of the core chemistry, validated protocols, and strategic considerations for leveraging this compound in the synthesis of potent kinase inhibitors, such as those targeting Aurora, KDR, and other critical oncogenic kinases.[5][8][9]
Physicochemical Properties & Safety Profile
Before commencing any synthetic work, it is crucial to be familiar with the properties and handling requirements of the core reagent.
| Property | Value | Source |
| CAS Number | 97229-11-3 | [10][11] |
| Molecular Formula | C₅H₅ClN₂O₂S | [10] |
| Molecular Weight | 192.62 g/mol | [10] |
| Appearance | White to off-white solid | [12] |
| Storage | Inert atmosphere, 2-8°C | [13] |
Safety & Handling: this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.[11]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.[11]
-
Spill & Disposal: In case of a spill, avoid dust formation. Collect material and arrange for disposal according to local regulations.[14]
Core Chemistry: Exploiting Differential Reactivity
The synthetic power of this compound lies in the distinct electrophilicity of the C2 and C4 positions. The electron-withdrawing nature of the pyrimidine ring, compounded by the sulfonyl and chloro substituents, activates both positions for nucleophilic attack. However, the methylsulfonyl group (SO₂Me) is a significantly better leaving group than chloride (Cl⁻) under many conditions. This creates a hierarchy of reactivity that can be exploited for selective synthesis.
Generally, the C4 position is more readily substituted by a nucleophile in the first step. The subsequent displacement of the C2-sulfonyl group often requires more forcing conditions (e.g., higher temperatures) or a more activated nucleophile.[8][15][16] This sequential approach is the most common strategy for building 2,4-disubstituted pyrimidine libraries.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol details the oxidation of the more commercially available 4-chloro-2-(methylthio)pyrimidine. The methylthio group is oxidized to the highly activated methylsulfonyl group, preparing it for displacement.[16][17]
Rationale: The oxidation transforms the moderately activating methylthio group into the strongly electron-withdrawing and excellent leaving group, methylsulfonyl. Ammonium molybdate serves as a catalyst for the oxidation by hydrogen peroxide, allowing the reaction to proceed efficiently at room temperature after initial cooling.[17]
Materials:
-
4-Chloro-2-(methylthio)pyrimidine
-
95% Ethanol
-
30% Hydrogen Peroxide
-
Ammonium molybdate tetrahydrate
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Add 4-chloro-2-(methylthio)pyrimidine (1 equivalent) and 95% ethanol to a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath under magnetic stirring.[17]
-
Slowly and dropwise, add 30% hydrogen peroxide (3 equivalents) and ammonium molybdate tetrahydrate (0.03 equivalents).[17]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight under a nitrogen atmosphere.[17]
-
Upon reaction completion (monitored by TLC or LC-MS), remove the ethanol by distillation under reduced pressure.
-
Add water (approx. 20 volumes) and evaporate again to azeotropically remove residual peroxide.
-
The resulting crude solid can be dried and purified by silica gel column chromatography to yield the final product as a white solid (typical yields: 80-90%).[17]
Protocol 2: General Two-Step Synthesis of a 2,4-Disubstituted Pyrimidine Inhibitor
This protocol outlines the most common synthetic route: a sequential SNAr reaction, first at C4 and then at C2.
Step A: Nucleophilic Substitution at the C4 Position
Rationale: This initial step introduces the first point of diversity. The C4-Cl is typically more reactive under milder conditions than the C2-SO₂Me. Using a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) scavenges the HCl byproduct without significantly activating the nucleophile for attack at C2, thus ensuring selectivity.[8][15]
Materials:
-
This compound (1 eq.)
-
Primary or secondary amine (Nucleophile 1, ~1.1 eq.)
-
Triethylamine (TEA) or DIPEA (~1.5 eq.)
-
Solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)
Procedure:
-
Dissolve this compound in the chosen solvent in a flask under a nitrogen atmosphere.
-
Add the amine (Nucleophile 1).
-
Add the base (TEA or DIPEA) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step or can be purified by column chromatography if needed.
Step B: Nucleophilic Substitution at the C2 Position
Rationale: Displacing the methylsulfonyl group requires more energy. This is achieved by using a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and applying heat. These conditions provide the energy needed to overcome the higher activation barrier for substitution at the C2 position.[8][15]
Materials:
-
4-amino-2-(methylsulfonyl)pyrimidine intermediate from Step A (1 eq.)
-
Second amine (Nucleophile 2, ~1.2 eq.)
-
Solvent such as DMSO, DMF, or 1-Pentanol
Procedure:
-
Combine the intermediate from Step A and the second amine (Nucleophile 2) in a suitable high-boiling solvent like DMSO.
-
Heat the reaction mixture to a high temperature, typically between 120-150°C.[8][15]
-
Monitor the reaction progress by TLC or LC-MS. These reactions can take several hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup. Typically, this involves pouring the reaction mixture into water, which often precipitates the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the final product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted pyrimidine.
Protocol 3: Example Synthesis of an Aurora Kinase Inhibitor Scaffold
This protocol is adapted from the synthesis of pyrimidine-based Aurora kinase inhibitors and serves as a concrete application of the general methodology.[8][15] It involves the reaction with (S)-3-aminopyrrolidine-1-carboxylate followed by coupling with an amino-pyrazole.
Procedure:
-
Step A: Treat 4,6-dichloro-2-(methylsulfonyl)pyrimidine with tert-butyl (S)-3-aminopyrrolidine-1-carboxylate in the presence of triethylamine in DCM to yield the C4-substituted intermediate.[8][15]
-
Step B: Couple the resulting intermediate with 5-methyl-1H-pyrazol-3-amine in DMSO. The addition of NaI and TEA facilitates the reaction, which is heated to provide the final 2,4-disubstituted pyrimidine core structure.[8][15] This scaffold can then be further elaborated to produce potent inhibitors.
Structure-Activity Relationship (SAR) & Performance Data
The 2,4-disubstituted pyrimidine scaffold allows for systematic exploration of the chemical space around the kinase active site. Modifications at the C2 and C4 positions directly influence potency and selectivity. For example, in a series of Aurora A inhibitors, the introduction of specific halogenated phenyl groups at a distal site (attached via the C2-linked pyrrolidine) was found to be critical for modulating biological activity and reducing MYC oncoprotein levels.[8][15]
The table below summarizes inhibitory concentration (IC₅₀) data for representative compounds synthesized using these methods, demonstrating their potent activity against target kinases.
| Compound | Target Kinase | Structure Description | IC₅₀ (nM) | Reference |
| Compound 13 | Aurora A | 4-chloro-2-fluorophenyl group on pyrrolidine | 38.6 ± 7.0 | [8][15] |
| Compound 1 | Aurora A | Phenyl group (no halogens) on pyrrolidine | 24.1 ± 7.9 | [8][15] |
| Compound 10 | Aurora A | 4-chloro-3-fluorophenyl group on pyrrolidine | 52.2 ± 8.1 | [8][15] |
| Compound 2d | KDR | 3,5-dimethylaniline at C4 | 6 | [5] |
| Compound 12a | Aurora A / B | 2,4-disubstituted pyrimidine | 309 / 293 | [9] |
Conclusion
This compound is a high-value, versatile reagent for the synthesis of kinase inhibitors. Its well-defined differential reactivity enables a reliable and modular approach to building libraries of 2,4-disubstituted pyrimidines. By following the strategic protocols outlined in this guide, researchers can efficiently construct novel molecular entities for screening and development in the ongoing effort to create more effective targeted therapies. The logical, stepwise substitution process makes this building block an invaluable tool for medicinal chemists and drug development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 97229-11-3 [chemicalbook.com]
- 13. 97229-11-3|this compound|BLD Pharm [bldpharm.com]
- 14. echemi.com [echemi.com]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-Chloro-2-(methylsulfonyl)pyrimidine in Pharmaceutical Synthesis
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Chloro-2-(methylsulfonyl)pyrimidine as a versatile pharmaceutical intermediate. It delves into the synthesis, reactivity, and practical application of this key building block, with a focus on enabling the efficient development of novel therapeutic agents.
Introduction: The Strategic Advantage of this compound
This compound is a highly reactive and versatile heterocyclic compound that has emerged as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its utility stems from the presence of two distinct reactive sites on the pyrimidine ring: a chloro group at the 4-position and a methylsulfonyl group at the 2-position. These groups can be selectively displaced by nucleophiles, allowing for the sequential and controlled introduction of various functionalities to construct complex molecular architectures.[2] This dual reactivity, coupled with the inherent biological relevance of the pyrimidine scaffold, makes it a privileged starting material in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.[2][3]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 97229-11-3 | [4] |
| Molecular Formula | C₅H₅ClN₂O₂S | [4] |
| Molecular Weight | 192.62 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 87-89 °C | [1] |
Synthesis of this compound: A Reliable Protocol
The most common and efficient synthesis of this compound involves the oxidation of its precursor, 4-chloro-2-(methylthio)pyrimidine. This two-step process provides a high yield of the desired product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-Chloro-2-(methylthio)pyrimidine
-
Hydrogen peroxide (30% solution)
-
Ammonium molybdate tetrahydrate
-
Ethanol (95%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-(methylthio)pyrimidine (1 equivalent) in ethanol. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add a solution of ammonium molybdate tetrahydrate (catalytic amount) in 30% hydrogen peroxide (3 equivalents) to the cooled solution. The addition should be done dropwise to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.
Expected Yield: 80-90%
Reactivity and Mechanistic Insights: Harnessing Regioselectivity
The synthetic utility of this compound lies in the differential reactivity of the chloro and methylsulfonyl groups towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring, further enhanced by the sulfonyl group, activates both the C4 and C2 positions for nucleophilic attack.
Regioselectivity in SNAr Reactions
The regioselectivity of nucleophilic attack is a critical consideration in synthetic design. Generally, the chlorine at the C4 position is more labile and susceptible to displacement by a wide range of nucleophiles under milder conditions compared to the methylsulfonyl group at the C2 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4.
However, the choice of nucleophile, solvent, and reaction conditions can influence the regioselectivity. For instance, harder nucleophiles may favor attack at the harder electrophilic center, while softer nucleophiles may prefer the softer center.
Applications in the Synthesis of Bioactive Molecules
Application I: Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division, and their dysregulation is implicated in various cancers. This compound is a key starting material in the synthesis of potent Aurora kinase inhibitors.
Synthetic Scheme:
Detailed Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine-based Aurora Kinase Inhibitor
This protocol is a generalized representation based on published synthetic routes.[3]
Materials:
-
This compound
-
Primary or secondary amine (Nucleophile 1)
-
Another primary or secondary amine (Nucleophile 2)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Standard workup and purification reagents
Procedure:
-
First Substitution (C4 Position): Dissolve this compound (1 equivalent) and the first amine (1.1 equivalents) in DMF. Add DIPEA (2 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Isolation of Intermediate: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Second Substitution (C2 Position): Dissolve the isolated intermediate (1 equivalent) and the second amine (1.5 equivalents) in a suitable solvent (e.g., DMF or 1,4-dioxane). Add a base such as DIPEA or cesium carbonate. Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete.
-
Final Workup and Purification: Cool the reaction mixture and perform an aqueous workup as described in step 2. Purify the final product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted pyrimidine.
Application II: Synthesis of Antiviral Nucleoside Analogs
The pyrimidine core is a fundamental component of nucleosides, and its modification is a key strategy in the development of antiviral drugs. This compound can be utilized in the synthesis of novel nucleoside analogs with potential antiviral activity.
Synthetic Rationale:
The chloro and methylsulfonyl groups can be sequentially displaced by various nucleophiles, including protected sugars and other heterocyclic moieties, to build up the desired nucleoside analog. For example, the 4-chloro group can be displaced by a protected ribofuranosylamine, followed by further functionalization at the 2-position.
Analytical Quality Control
Ensuring the purity and identity of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is recommended for quality control.
Recommended Analytical Methods:
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and reaction monitoring | Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid or formic acidDetection: UV at 254 nm |
| ¹H NMR | Structural confirmation and identification of impurities | Solvent: CDCl₃ or DMSO-d₆Characteristic Peaks: Aromatic protons on the pyrimidine ring and the singlet for the methylsulfonyl group.[5] |
| ¹³C NMR | Structural confirmation | Solvent: CDCl₃ or DMSO-d₆Provides information on the carbon skeleton.[5] |
| Mass Spectrometry | Molecular weight confirmation | Ionization: Electrospray Ionization (ESI)Observe the [M+H]⁺ ion. |
Safety, Handling, and Disposal
Hazard Summary:
This compound is a hazardous substance and should be handled with appropriate precautions. It is classified as an irritant to the skin, eyes, and respiratory system.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a certified respirator.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal:
Dispose of this chemical and its container in accordance with local, regional, and national regulations. As a halogenated organic compound, it should be disposed of as hazardous waste.[7][8] Do not dispose of it into the environment.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a diverse range of pharmaceutical compounds. Its well-defined reactivity and the ability to selectively functionalize the pyrimidine ring at two positions provide a powerful tool for medicinal chemists. By understanding its synthesis, reactivity, and proper handling, researchers can effectively leverage this building block to accelerate the discovery and development of new medicines.
References
- 1. This compound | 97229-11-3 [chemicalbook.com]
- 2. This compound | 97229-11-3 | FC142333 [biosynth.com]
- 3. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. uakron.edu [uakron.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Application Note: A Comprehensive Protocol for the Synthesis of 4-Amino-2-(methylsulfonyl)pyrimidines via SNAr Reaction
Abstract
This technical guide provides a detailed protocol and in-depth scientific rationale for the nucleophilic aromatic substitution (SNAr) reaction between 4-Chloro-2-(methylsulfonyl)pyrimidine and various amine nucleophiles. Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] The protocol herein leverages the high electrophilicity of the this compound scaffold, which is strongly activated towards nucleophilic attack by the synergistic electron-withdrawing effects of the pyrimidine ring nitrogens and the C2-methylsulfonyl group. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and versatile method for synthesizing diverse libraries of 4-aminopyrimidine derivatives.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs for indications including oncology, infectious diseases, and cardiovascular disorders.[2][3] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal building block for designing molecules that interact with biological targets. The functionalization of the pyrimidine core is therefore a critical task in medicinal chemistry.
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used reaction for modifying electron-deficient aromatic and heteroaromatic systems.[6][7][8] The reaction proceeds efficiently when the aromatic ring is substituted with strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, such as a halide.[9][10] this compound is an exemplary substrate for this transformation. The two ring nitrogens and the potent methylsulfonyl (-SO₂Me) group at the C2 position significantly reduce the electron density of the ring, making the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. This high degree of activation allows for the displacement of the C4-chloro group under relatively mild conditions, providing a reliable route to novel 4-substituted pyrimidine compounds.
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction of this compound with an amine proceeds via a two-step addition-elimination mechanism.[8][10]
-
Nucleophilic Addition: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient C4 carbon of the pyrimidine ring. This step temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][9]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance and inductive effects of the electron-withdrawing ring nitrogens and the C2-methylsulfonyl group.[9][10] This stabilization is crucial for the reaction to proceed.
-
Elimination and Aromaticity Restoration: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group, yielding the final 4-amino-2-(methylsulfonyl)pyrimidine product and a chloride anion. The protonated amine is then neutralized by a base present in the reaction mixture.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted based on the specific reactivity of the amine nucleophile.
Materials and Reagents
-
Substrate: this compound
-
Nucleophile: Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or 2-Propanol (IPA)
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Atmosphere: Inert gas (Nitrogen or Argon)
-
Work-up: Ethyl acetate, deionized water, brine
-
Purification: Silica gel for column chromatography
Safety Precautions
-
Handle this compound and all amine reagents in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, ACN) to dissolve the substrate. A typical concentration is 0.1-0.5 M.
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv) to the stirred solution via syringe.
-
Base Addition: Add the base (e.g., DIPEA, 1.5 equiv) to the reaction mixture. The base neutralizes the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). The optimal temperature and time depend on the amine's reactivity. For anilines, room temperature is often sufficient, while less nucleophilic amines may require heating.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2-(methylsulfonyl)pyrimidine product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Field-Proven Insights & Optimization
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and ACN are generally preferred as they effectively solvate the Meisenheimer intermediate, accelerating the reaction. For reactions with primary and secondary aliphatic amines, less polar solvents like 2-propanol or THF can also be effective.
-
Base Selection: An organic, non-nucleophilic base like DIPEA is often used to avoid competing reactions. However, for many anilines and aliphatic amines, an inorganic base like K₂CO₃ or Cs₂CO₃ can be used effectively, often facilitating easier work-up.[11]
-
Temperature Control: The reaction is often exothermic. For highly reactive amines, consider adding the reagents at 0 °C to control the initial reaction rate before allowing it to warm to room temperature. Less reactive nucleophiles, such as electron-deficient anilines, may require heating to achieve a reasonable reaction rate.
-
Nucleophile Scope: The reaction is broadly applicable to a wide range of primary and secondary amines, including aliphatic amines, anilines, and various heterocyclic amines. Sterically hindered amines may react slower and require more forcing conditions.
Representative Data: Substrate Scope
The following table summarizes typical reaction conditions and outcomes for the SNAr reaction of this compound with a variety of amine nucleophiles.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | DIPEA | ACN | 25 | 4 | >95% |
| 4-Methoxyaniline | K₂CO₃ | DMF | 25 | 2 | >98% |
| Pyrrolidine | DIPEA | THF | 25 | 1 | >95% |
| Morpholine | K₂CO₃ | ACN | 50 | 6 | >90% |
| Benzylamine | DIPEA | DMF | 25 | 3 | >95% |
| 3-Chloroaniline | K₂CO₃ | DMF | 60 | 12 | >90% |
Data is representative and based on established literature for similar activated pyrimidine systems. Actual results may vary.[11]
Conclusion
The SNAr reaction of this compound with amines is a highly efficient, reliable, and versatile method for the synthesis of 4-aminopyrimidine derivatives. The strong activation provided by the ring nitrogens and the methylsulfonyl group allows for facile substitution under mild conditions with a broad range of amine nucleophiles. This protocol provides a solid foundation for researchers in medicinal chemistry and drug discovery to generate diverse compound libraries for biological screening and lead optimization efforts.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. growingscience.com [growingscience.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
Analytical methods for 4-Chloro-2-(methylsulfonyl)pyrimidine quantification
An In-depth Technical Guide to the Quantitative Analysis of 4-Chloro-2-(methylsulfonyl)pyrimidine
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a reactive chlorine atom and a sulfonyl group, makes it a versatile building block.[2] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety profile of the final active ingredient. Therefore, robust and reliable analytical methods for the quantification of this compound are essential for quality control in research, development, and manufacturing processes.
This technical guide, designed for researchers, scientists, and drug development professionals, provides detailed application notes and protocols for the quantitative analysis of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the scientific rationale behind experimental choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C5H5ClN2O2S | [5] |
| Molecular Weight | 192.62 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 58-61 °C | [7] |
| Solubility | Soluble in organic solvents like ethanol, ether, chloroform, and dichloromethane; slightly soluble in water. | [7] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Method Selection:
HPLC-UV is a widely accessible, robust, and cost-effective technique for the routine quantification of small organic molecules.[8] Given that this compound possesses a pyrimidine ring, it is expected to have a UV chromophore, making it suitable for UV detection. This method is ideal for determining the purity of the compound and for assay measurements in relatively clean sample matrices.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), LC-MS grade.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase B.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[9]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN |
| Gradient | 30% B to 80% B over 10 min, hold for 2 min, return to initial conditions, and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
5. Data Analysis and System Suitability:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.99.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
System suitability should be assessed by multiple injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Rationale for Method Selection:
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying trace levels of this compound, especially in complex matrices such as biological fluids or environmental samples.[10][11] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
All necessary labware for solution preparation.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in acetonitrile.
-
Calibration Standards: Prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution of the stock solution in the initial mobile phase composition.
3. Sample Preparation:
-
For complex matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.[11]
-
The final extract should be evaporated and reconstituted in the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN |
| Gradient | 10% B to 90% B over 5 min, hold for 1 min, return to initial conditions, and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 193.0 (for [M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion and fragmentation of the standard. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
5. Data Analysis:
-
Data acquisition and processing will be performed using the instrument's software.
-
Quantification is based on the peak area of the specific MRM transition.
-
A calibration curve is constructed, and the concentration of the analyte in the samples is determined as described for the HPLC-UV method.
Method Validation
Both analytical methods presented should be validated according to the ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4] The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] | Defined by the linear range. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for assay, may be wider for trace analysis. |
| Precision (Repeatability and Intermediate Precision) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | RSD ≤ 2% for assay, ≤ 15% for trace analysis. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[12] | RSD of results should remain within acceptable limits. |
Visualizations
Caption: General analytical workflow for the quantification of this compound.
Conclusion
The accurate quantification of this compound is crucial for ensuring the quality and consistency of pharmaceutical and agrochemical manufacturing processes. This guide has provided detailed protocols for two robust analytical methods: HPLC-UV for routine purity and assay testing, and LC-MS/MS for sensitive, trace-level analysis in complex matrices. By following these protocols and adhering to the principles of method validation outlined in the ICH guidelines, researchers and quality control analysts can achieve reliable and accurate quantification of this important chemical intermediate.
References
- 1. This compound | 97229-11-3 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Chloro-2-(methylsulfonyl)pyrimidine and its Reaction Mixture
Abstract
This application note presents a comprehensive guide to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Chloro-2-(methylsulfonyl)pyrimidine. This pyrimidine derivative is a critical intermediate in pharmaceutical synthesis, and a robust analytical method is paramount for monitoring reaction progress, quantifying purity, and assessing stability.[1][2] The inherent polarity of such compounds presents unique chromatographic challenges, necessitating careful method design.[3][4][5] This document provides a detailed protocol, explains the scientific rationale behind the chosen parameters, and outlines a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7]
Introduction: The Analytical Imperative
This compound is a highly reactive heterocyclic compound utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a pyrimidine ring substituted with a chloro group and a methylsulfonyl group, imparts significant polarity. The quality and purity of this intermediate directly impact the yield and impurity profile of the final drug product. Therefore, a precise and reliable analytical method is essential for quality control in a drug development setting.
The primary challenge in analyzing polar molecules like this compound via reversed-phase HPLC is achieving adequate retention on non-polar stationary phases (like C18) while maintaining good peak shape.[3][4] This guide addresses this challenge by proposing a method that employs a buffered mobile phase to control the ionization state of the analyte and potential impurities, ensuring reproducible and robust separation.[8][9] Furthermore, we will detail the process of conducting forced degradation studies to ensure the method is stability-indicating, a critical requirement for regulatory submissions.[10]
Method Development and Rationale
The goal is to develop a method that can separate the main analyte, this compound, from its starting materials, by-products, and potential degradation products. Reversed-phase HPLC is the technique of choice due to its versatility and wide applicability in pharmaceutical analysis.[11][12]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. Columns with polar modifications may also be explored to enhance retention of polar analytes.[5]
-
Reagents: HPLC-grade acetonitrile and methanol, purified water (18.2 MΩ·cm), and analytical grade buffers such as potassium phosphate or ammonium acetate.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
Proposed Chromatographic Conditions
The following conditions are proposed as a starting point for method development. Optimization will be necessary based on the specific reaction mixture and impurity profile observed.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm | Provides a good balance of efficiency, backpressure, and resolving power for typical small molecules.[12] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 4.0 | Buffering the mobile phase ensures a consistent ionization state for the analyte and impurities, leading to reproducible retention times. A pH of 4.0 is chosen to suppress the ionization of potential acidic impurities and protonate basic ones, which can improve retention and peak shape in RP-HPLC.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.[8] |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B (re-equilibration) | A gradient is necessary to elute compounds with a range of polarities, from highly polar starting materials to less polar by-products, within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves reproducibility of retention times and can enhance peak efficiency. |
| Detection Wavelength | 275 nm | Pyrimidine derivatives typically exhibit strong UV absorbance in this region.[13] A PDA detector should be used during development to identify the optimal wavelength for all relevant peaks. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a mixture of water and acetonitrile (50:50 v/v). This stock can be further diluted to create calibration standards.
-
Reaction Mixture Sample: Quench the reaction mixture as appropriate. Dilute an accurately weighed amount of the mixture with the diluent (Water:Acetonitrile, 50:50) to achieve a final concentration of the main component of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
Experimental Workflow Diagram
The overall process from sample preparation to final analysis is depicted below.
Caption: Workflow for HPLC analysis of this compound.
Forced Degradation Studies (Stress Testing)
To establish that the method is stability-indicating, forced degradation studies must be performed on the drug substance.[10] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradants are generated and can be resolved from the main peak.
-
Acid Hydrolysis: Reflux the standard solution in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the standard solution in 0.1 N NaOH at 60°C for 2 hours. Pyrimidine rings can be susceptible to degradation under hot alkaline conditions.[14][15]
-
Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and its solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for 24 hours.
After exposure, samples should be diluted to the target concentration and analyzed. The chromatograms must be evaluated for peak purity of the parent compound and for resolution between the parent peak and all degradation products.
Method Validation Protocol (ICH Q2(R2))
The developed analytical procedure must be validated to demonstrate its suitability for the intended purpose. The following parameters should be assessed.
| Validation Parameter | Experimental Approach & Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), reference standard, and forced degradation samples. Criteria: The main peak should be free from interference from blanks, impurities, or degradants (peak purity index > 0.995 using PDA detector). Resolution between the main peak and the closest eluting peak should be > 2.0. |
| Linearity | Analyze at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Criteria: Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into the reaction mixture matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. Criteria: Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for both. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and organic modifier composition (±2%). Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected. |
| System Suitability | Inject a standard solution five times before starting the analysis. Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
Conclusion
This application note provides a robust framework for developing and validating an RP-HPLC method for the analysis of this compound in a reaction mixture. By carefully selecting the stationary phase, controlling the mobile phase pH, and performing a gradient elution, it is possible to achieve excellent separation of this polar analyte from related substances. The outlined forced degradation and ICH-compliant validation protocols ensure that the resulting method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and regulatory submissions in the pharmaceutical industry.
References
- 1. This compound | 97229-11-3 [chemicalbook.com]
- 2. This compound | 97229-11-3 | FC142333 [biosynth.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Application Note: High-Throughput Synthesis of Aminopyrimidine Libraries Using 4-Chloro-2-(methylsulfonyl)pyrimidine
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 4-Chloro-2-(methylsulfonyl)pyrimidine as a versatile scaffold in parallel solution-phase synthesis. We present a detailed exploration of the underlying principles of its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, followed by a robust, step-by-step protocol for the synthesis of a diverse 96-compound aminopyrimidine library. The protocol is designed for high-throughput workflows, incorporating best practices for reaction setup, workup using Solid Phase Extraction (SPE), and purification by preparative High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This guide emphasizes the causality behind experimental choices to empower users to adapt and troubleshoot their library synthesis campaigns effectively.
Introduction: The Strategic Advantage of the this compound Scaffold
In modern drug discovery, the rapid generation of diverse chemical libraries around a core scaffold is paramount for identifying and optimizing lead compounds.[1] The pyrimidine core is a well-established "privileged scaffold," appearing in numerous approved drugs due to its ability to engage in various biological interactions.[2][3] this compound has emerged as a particularly strategic building block for library synthesis due to its dual reactive sites, which allow for controlled, sequential functionalization.
The key to its utility lies in the differential reactivity of the C4-chloro and C2-methylsulfonyl groups in Nucleophilic Aromatic Substitution (SNAr) reactions. The methylsulfonyl (-SO₂Me) group is a potent electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack.[4] Crucially, the sulfonyl group is an excellent leaving group, often more labile than a chloro substituent, especially under specific conditions.[5] This allows for selective displacement of the C2-sulfonyl group, leaving the C4-chloro handle available for subsequent diversification, for instance, through palladium-catalyzed cross-coupling reactions. This staged reactivity is invaluable for creating complex, three-dimensional molecules in a combinatorial fashion.[6]
This application note will focus on the initial diversification step: the parallel SNAr reaction with a library of primary and secondary amines at the C2 position.
Mechanistic Insight: Controlling Reactivity in SNAr Reactions
The SNAr reaction is the cornerstone of this synthetic strategy.[7] The generally accepted mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores aromaticity.[8] However, recent evidence suggests that many SNAr reactions may proceed through a concerted mechanism, particularly on heteroaromatic systems with good leaving groups.[8]
Regardless of the precise mechanism, several factors are critical for ensuring a successful and high-yielding parallel synthesis campaign:
-
Choice of Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are standard choices for SNAr reactions.[9] Their high polarity effectively solvates the counter-ion of the nucleophile and the charged intermediate, accelerating the reaction. They are also excellent at dissolving a wide range of organic molecules. For greener chemistry initiatives, other solvents like 2-MeTHF or even water under acidic conditions (for specific substrates) can be considered, though reaction rates may vary.[10][11]
-
Choice of Base: When reacting with amine hydrochlorides or less nucleophilic amines, a non-nucleophilic base is required to deprotonate the amine or scavenge the HCl generated during the reaction. Tertiary amines like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are ideal as they are strong enough to facilitate the reaction without competing as nucleophiles themselves. Inorganic bases like K₂CO₃ can also be used, particularly when elevated temperatures are employed.
-
Nucleophile Reactivity: The nucleophilicity of the incoming amine plays a significant role. Electron-rich aliphatic amines are generally more reactive than electron-deficient anilines. Steric hindrance around the nitrogen atom can slow the reaction rate.
The workflow for a typical parallel synthesis campaign is outlined below.
Experimental Protocols
Safety Precaution: this compound is an irritant. Always handle this reagent in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.[12]
Materials and Equipment
-
Reagents: this compound, Amine library (diverse primary and secondary amines), N,N-Diisopropylethylamine (DIPEA), DMSO (anhydrous), Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Hydroxide.
-
Consumables: 96-well reaction plates (e.g., polypropylene, 1-2 mL volume), plate seals (e.g., foil or cap mats), 96-well Solid Phase Extraction (SPE) plates (e.g., C18 or cation exchange), 96-well collection plates.
-
Equipment: Automated liquid handler (optional, but recommended), plate shaker/incubator, vacuum manifold for SPE, centrifugal evaporator or blowdown evaporator, analytical UPLC-MS system, preparative HPLC-MS system.[13][14]
Protocol: 96-Well Parallel Library Synthesis
This protocol is designed for a 50 µmol reaction scale per well.
1. Reagent Plate Preparation:
- Scaffold Plate (Plate A): Prepare a 0.5 M stock solution of this compound in anhydrous DMSO. Using a liquid handler or manual multichannel pipette, dispense 100 µL of this solution into each well of the 96-well reaction plate.
- Amine Plate (Plate B): Prepare 1.0 M stock solutions of each amine from your library in anhydrous DMSO in a separate 96-well plate.
- Base Plate (Plate C): Prepare a 2.0 M stock solution of DIPEA in anhydrous DMSO.
2. Reaction Assembly:
- To the reaction plate containing the scaffold, add 55 µL (55 µmol, 1.1 equivalents) of the appropriate amine stock solution from Plate B to each corresponding well.
- Add 50 µL (100 µmol, 2.0 equivalents) of the DIPEA stock solution to each well.
- Securely seal the reaction plate with a cap mat or foil seal.
3. Reaction Incubation:
- Place the sealed plate on a shaker/incubator set to 80 °C and shake at 600 RPM for 16 hours .
- After incubation, allow the plate to cool to room temperature.
Protocol: High-Throughput Workup using Cation Exchange SPE
This workup is designed to capture the desired basic aminopyrimidine products while washing away neutral starting material, excess non-basic amines, and other impurities. Excess basic amine and DIPEA will also be retained and removed in a separate wash step.
1. SPE Plate Conditioning:
- Place a cation exchange SPE plate (e.g., SCX, Strata-X-C) on a vacuum manifold with a waste container below.
- Add 1 mL of MeOH to each well and allow it to pass through via gravity or gentle vacuum.
- Add 1 mL of deionized water to each well and allow it to pass through. Do not let the sorbent go completely dry.
2. Sample Preparation and Loading:
- Unseal the reaction plate. Add 500 µL of ACN to each well to dilute the DMSO and reduce viscosity. Mix by pipetting.
- Transfer the diluted reaction mixtures from each well to the corresponding well of the conditioned SPE plate.
- Allow the samples to load onto the sorbent via gravity or gentle vacuum.
3. Washing:
- Wash the wells with 1 mL of ACN to remove any remaining unreacted scaffold.
- Wash the wells with 1 mL of MeOH to remove less basic impurities.
4. Elution:
- Place a clean 96-well collection plate inside the vacuum manifold.
- Add 1 mL of a 5% ammonium hydroxide solution in MeOH to each well of the SPE plate.
- Allow the eluent to slowly pass through and collect the product-containing fractions.
5. Sample Finalization:
- Place the collection plate in a centrifugal evaporator and dry the samples completely.
- For analysis, reconstitute the dried residues in a known volume (e.g., 500 µL) of 50:50 DMSO/MeOH.
Data Presentation and Analysis
The crude products should be analyzed by LC-MS to determine purity and confirm the identity of the desired product. A representative subset of results is shown below.
| Entry | Amine Nucleophile | Product Mass (M+H)⁺ | Crude Purity (%) | Isolated Yield (%) |
| 1 | Morpholine | 243.1 | 92 | 85 |
| 2 | Benzylamine | 269.1 | 88 | 79 |
| 3 | 4-Fluoroaniline | 273.0 | 75 | 63 |
| 4 | Piperidine | 241.1 | 95 | 89 |
| 5 | Diethylamine | 229.1 | 91 | 83 |
Purity determined by UV integration at 254 nm. Yields are calculated after preparative HPLC purification for illustrative purposes.
High-Throughput Purification by Preparative HPLC-MS
For compounds not meeting the desired purity threshold (>90%), purification by reversed-phase preparative HPLC-MS is the method of choice.[15] Automated systems can process 96-well plates efficiently.
Typical Protocol:
-
Scouting: An initial analytical LC-MS run determines the retention time of the target compound.
-
Injection: The autosampler injects a portion of the crude sample from the 96-well plate.
-
Separation: A gradient (e.g., 10-95% Acetonitrile in Water with 0.1% Formic Acid) is run over a preparative C18 column.
-
Fraction Collection: The software triggers the fraction collector only when both the target mass is detected by the MS and the UV signal exceeds a set threshold.[13] This mass-directed purification is highly efficient, often yielding a single fraction per desired compound.[15]
-
Post-Purification: The collected fractions are evaporated, subjected to a final QC check, and then prepared as stock solutions for biological screening.
Conclusion
This compound is an exceptional building block for parallel synthesis, enabling the rapid construction of diverse aminopyrimidine libraries. Its well-defined reactivity allows for selective SNAr reactions, and the resulting products are readily amenable to high-throughput workup and purification. By combining the robust chemical protocol with automated liquid handling, SPE, and mass-directed preparative HPLC, research teams can significantly accelerate their design-make-test-analyze cycles. The methodologies presented herein provide a validated and efficient pathway from scaffold to screening-ready compound plates, empowering the discovery of novel chemical matter.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. preprints.org [preprints.org]
- 12. agilent.com [agilent.com]
- 13. tarosdiscovery.com [tarosdiscovery.com]
- 14. zinsser-analytic.com [zinsser-analytic.com]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring you can troubleshoot effectively and optimize your synthesis for purity and yield.
Overview of the Synthesis
The most common and efficient route to this compound involves the oxidation of its thioether precursor, 4-chloro-2-(methylthio)pyrimidine. This reaction is typically achieved using an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). While seemingly straightforward, this oxidation requires careful control of reaction conditions to minimize the formation of key side products.
Caption: General reaction scheme for the synthesis of this compound and the formation of major side products.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction seems to have stalled, and I have a mixture of the starting material and the desired product. How can I drive the reaction to completion?
A1: The presence of unreacted 4-chloro-2-(methylthio)pyrimidine is a common issue and typically points to insufficient oxidant or suboptimal reaction conditions.
-
Causality: The oxidation of a thioether to a sulfone is a two-step process, proceeding through a sulfoxide intermediate. Each step consumes one equivalent of the oxidizing agent. Therefore, at least two equivalents of the oxidant are required for the complete conversion of the thioether to the sulfone.
-
Troubleshooting Steps:
-
Verify Oxidant Stoichiometry: Ensure you are using at least two molar equivalents of the oxidizing agent. For robust conversion, a slight excess (e.g., 2.2 to 2.5 equivalents) is often recommended.
-
Reaction Time and Temperature: These oxidations can sometimes be sluggish at low temperatures. If you are running the reaction at 0°C, consider allowing it to warm to room temperature and extending the reaction time. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.
-
Catalyst Activity (if applicable): If using a catalytic system, such as hydrogen peroxide with a metal catalyst (e.g., ammonium molybdate), ensure the catalyst has not degraded and is present in the correct amount.[1]
-
Q2: I've isolated my product, but NMR analysis shows an unexpected impurity. How can I identify and remove it?
A2: The most likely impurity, aside from the starting material, is the intermediate sulfoxide, 4-chloro-2-(methylsulfinyl)pyrimidine, resulting from incomplete oxidation. Another possibility is the hydrolysis product, 4-hydroxy-2-(methylsulfonyl)pyrimidine.
-
Identification of Side Products:
-
4-chloro-2-(methylsulfinyl)pyrimidine (Sulfoxide): This compound is structurally similar to the starting material and the product. In the ¹H NMR spectrum, the methyl protons of the sulfoxide will be at a chemical shift intermediate between that of the thioether and the sulfone.
-
4-hydroxy-2-(methylsulfonyl)pyrimidine (Hydrolysis Product): The presence of a hydroxyl group will significantly alter the molecule's polarity and its NMR spectrum. The most notable change will be the absence of the chloro group and the appearance of a broad OH peak (if not in D₂O). The pyrimidine ring protons will also experience a shift in their chemical environment.
-
| Compound | Key ¹H NMR Features (Estimated) | Polarity (vs. Product) |
| 4-Chloro-2-(methylthio)pyrimidine (Start) | Methyl protons at a lower chemical shift. | Less Polar |
| 4-Chloro-2-(methylsulfinyl)pyrimidine | Methyl protons at a chemical shift between start and product. | More Polar |
| This compound (Product) | Methyl protons at the highest chemical shift. | - |
| 4-Hydroxy-2-(methylsulfonyl)pyrimidine | Absence of chloro group, potential broad OH peak, shifted ring protons. | Significantly More Polar |
-
Removal Strategies:
-
For the Sulfoxide Impurity:
-
Re-subject to Oxidation: If the impurity is the sulfoxide, you can re-subject the mixture to the oxidation conditions to convert the remaining sulfoxide to the desired sulfone.
-
Chromatography: The sulfoxide is more polar than the starting thioether but less polar than the sulfone. Careful column chromatography can separate these compounds.
-
-
For the Hydrolysis Product:
-
Aqueous Wash: The hydroxy-pyrimidine is more polar and may be partially removed by an aqueous wash during workup, especially if the pH is adjusted to deprotonate the hydroxyl group, making it more water-soluble.
-
Chromatography: Due to its significantly higher polarity, the hydrolysis product is generally easy to separate from the desired product by silica gel chromatography.
-
-
Q3: My yield is consistently low, and I suspect hydrolysis of the 4-chloro group. How can I prevent this?
A3: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis, especially under non-anhydrous or basic conditions.
-
Mechanism of Hydrolysis: Water can act as a nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring, leading to the displacement of the chloride ion and the formation of 4-hydroxy-2-(methylsulfonyl)pyrimidine. This process can be accelerated by basic conditions.
-
Preventative Measures:
-
Anhydrous Conditions: When using reagents like m-CPBA, performing the reaction in a dry aprotic solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (nitrogen or argon) will minimize the presence of water.
-
Control of pH during Workup: During the workup, avoid prolonged exposure to basic aqueous solutions. If a basic wash is necessary to remove acidic byproducts (like m-chlorobenzoic acid), use a mild base (e.g., saturated sodium bicarbonate solution) and perform the extraction quickly at low temperatures.
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Maintain the recommended temperature profile for both the reaction and the workup.
-
Caption: A troubleshooting workflow for identifying and addressing common impurities in the synthesis.
Experimental Protocols
Representative Synthesis Protocol
This protocol is a general guideline. Please refer to the specific literature source for your reaction for precise quantities and conditions.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol or dichloromethane). Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide (3.0 eq.) with a catalytic amount of ammonium molybdate tetrahydrate, or a solution of m-CPBA (2.2 eq.) in the same solvent) dropwise to the cooled solution, maintaining the internal temperature below 5-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Workup:
-
Quench the reaction by adding a reducing agent (e.g., saturated aqueous sodium thiosulfate solution) if a peroxy acid was used.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
HPLC Monitoring Protocol
This is a general method for monitoring the reaction progress. Optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Elution Order | 1. Hydrolysis product, 2. Sulfoxide, 3. Sulfone (Product), 4. Thioether (Start) |
References
Technical Support Center: Purification of 4-Chloro-2-(methylsulfonyl)pyrimidine
Welcome to the technical support guide for the purification of 4-Chloro-2-(methylsulfonyl)pyrimidine (CMSP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this important synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the physicochemical properties of CMSP is critical for designing an effective purification strategy. It is a white solid with a melting point in the range of 87-89°C. The sulfonyl group makes the molecule quite polar, while the chloropyrimidine ring provides some lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | [1][2] |
| Molecular Weight | 192.62 g/mol | [1][2] |
| Appearance | White Solid | [3] |
| Melting Point | 87-89°C | |
| Boiling Point | 371.1°C at 760 mmHg | |
| Storage Conditions | Inert atmosphere, 2-8°C or -20°C for long-term |
Q2: What common impurities are expected in the crude reaction mixture?
A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the oxidation of 4-chloro-2-(methylthio)pyrimidine.[4][5] Potential impurities include:
-
Unreacted Starting Material: 4-chloro-2-(methylthio)pyrimidine.
-
Over-oxidation Products: Decomposition products if the reaction is not controlled.
-
Reagents: Residual oxidizing agents (e.g., peroxides) or catalysts (e.g., ammonium molybdate).[3][4]
-
Byproducts from Chlorination: If synthesized from a hydroxy-pyrimidine precursor, residual chlorinating agents like phosphorus oxychloride (POCl₃) and related byproducts may be present.[4][6]
Q3: What are the primary safety concerns when handling this compound?
A3: According to its classification, CMSP is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
Part 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems you may encounter during the purification of CMSP.
Q4: My crude product is a sticky oil or dark-colored solid. What is the first step?
A4: A non-crystalline or discolored crude product suggests the presence of significant impurities or residual solvent.
-
Initial Action: First, attempt to precipitate the solid by triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often induce solidification and remove highly non-polar impurities.
-
Rationale: The desired product, CMSP, is a solid at room temperature. An oily consistency often points to trapped solvents or low-melting point impurities. Trituration leverages solubility differences to selectively crystallize the target compound. If discoloration is an issue, it may indicate degradation products, and a subsequent purification step like recrystallization with activated charcoal or column chromatography will be necessary.[9][10]
Q5: I have a low yield after performing a liquid-liquid extraction. How can I improve recovery?
A5: Low recovery from an extraction is typically due to suboptimal solvent choice or incomplete phase separation. The synthesis of related pyrimidines often involves quenching the reaction mixture in water and extracting with an organic solvent like ethyl acetate or dichloromethane.[6][11]
-
Troubleshooting Steps:
-
Check pH: Ensure the aqueous layer's pH is neutral before extraction. Some pyrimidine derivatives can have basic properties and may remain in an acidic aqueous phase. Washing with a saturated sodium bicarbonate solution until neutral is a common practice.[6]
-
Increase Number of Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than one large extraction. This is more efficient at recovering the product.
-
Back-Extraction: If the product has some water solubility, the aqueous layers can be combined and extracted again with a fresh portion of the organic solvent to recover any dissolved product.[12]
-
Brine Wash: Before drying, wash the combined organic phase with a saturated sodium chloride (brine) solution. This helps to remove dissolved water and can improve the separation of the organic and aqueous layers.[6]
-
Q6: My recrystallization attempt resulted in "oiling out" instead of crystal formation. What should I do?
A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Corrective Actions:
-
Re-heat the Solution: Heat the mixture to re-dissolve the oil into the solvent.
-
Add More "Good" Solvent: Add a small amount of the primary ("good") solvent to ensure the solution is no longer supersaturated at that temperature.[13]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath. Slow cooling is crucial for forming a well-ordered crystal lattice.[14]
-
Scratching/Seeding: If crystals still don't form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure CMSP to induce nucleation.[13]
-
Consider a Different Solvent System: If the problem persists, the chosen solvent may be inappropriate. A two-solvent system, where the compound is soluble in a "good" solvent and insoluble in a "poor" or "anti-solvent," can be effective.[9][15]
-
Q7: Column chromatography gives poor separation between my product and an impurity. How can I optimize it?
A7: Poor separation in silica gel column chromatography is a common issue stemming from an inappropriate mobile phase (eluent system).
-
Optimization Strategy:
-
TLC Analysis: Before running a column, always optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for your target compound, with good separation from all impurities.
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexanes). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.
-
Solvent Choice: For pyrimidine derivatives, common solvent systems include petroleum ether/dichloromethane or hexanes/ethyl acetate.[11] A typical starting point would be a 2:1 or 3:1 mixture of the non-polar to polar solvent.
-
Column Packing: Ensure the silica gel column is packed properly without any air bubbles or cracks, as these can lead to poor separation.
-
Part 3: Experimental Workflows & Protocols
This section provides detailed, step-by-step protocols for common purification methods for this compound.
Workflow: Choosing a Purification Method
The choice of purification method depends on the scale of the reaction and the nature of the impurities. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Purification by Silica Gel Column Chromatography
This is a highly effective method for separating CMSP from closely related organic impurities.[3][11]
Materials:
-
Crude CMSP
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM)
-
Glass column, flasks, TLC plates
Procedure:
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 4:1, 3:1, 2:1).
-
The ideal system will give your product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude CMSP in a minimal amount of DCM or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. Monitor the elution process by TLC, spotting each fraction on a plate to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.
-
Protocol 2: Purification by Two-Solvent Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, often yielding high-purity crystalline material.[14]
Materials:
-
Crude CMSP
-
"Good" Solvent (e.g., Ethanol, Acetone)
-
"Poor" / Anti-Solvent (e.g., Water, Hexanes)
-
Erlenmeyer flasks, hot plate, filtration apparatus
Procedure:
-
Dissolution: Place the crude CMSP in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) with stirring until the solid just dissolves completely.[10][13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a second, pre-warmed flask to remove them.
-
Induce Crystallization: While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy. This indicates the saturation point has been reached.[9][15]
-
Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for two-solvent recrystallization.
References
- 1. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 97229-11-3 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine - Safety Data Sheet [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 12. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. mt.com [mt.com]
- 15. ocw.mit.edu [ocw.mit.edu]
4-Chloro-2-(methylsulfonyl)pyrimidine Stability and Degradation Technical Support Center
Welcome to the technical support center for 4-Chloro-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this highly reactive pyrimidine derivative. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.
I. Compound Stability Profile at a Glance
This table summarizes the key stability characteristics of this compound based on its chemical structure and reactivity of related compounds.
| Stability Parameter | Profile | Primary Degradation Pathway | Key Influencing Factors |
| Hydrolytic Stability | Low to Moderate | Nucleophilic Aromatic Substitution (SNAr) | pH, Temperature, Presence of Nucleophiles |
| Thermal Stability | Moderate | Decomposition (structure-dependent) | Temperature, Presence of Catalysts |
| Photostability | Moderate to High | Photodegradation (potential for ring modification) | Wavelength and Intensity of Light, Presence of Photosensitizers |
| Solid-State Stability | High | Minimal degradation when stored properly | Humidity, Temperature |
II. Frequently Asked Questions (FAQs)
FAQ 1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light. The primary concerns for the solid compound are ambient moisture, which can initiate slow hydrolysis, and elevated temperatures.
FAQ 2: I'm observing a new, more polar spot on my TLC/LC-MS after leaving my solution of this compound on the bench. What is it likely to be?
The most probable degradation product is 2-(methylsulfonyl)-4-pyrimidinol, formed via hydrolysis of the C4-chloro group. The pyrimidine ring is electron-deficient, making the chlorine atom an excellent leaving group susceptible to nucleophilic attack by water. This hydrolysis is often accelerated by the presence of trace acids or bases.
FAQ 3: Can I use protic solvents like methanol or ethanol for my reaction?
While possible, it is crucial to be aware that protic solvents can act as nucleophiles, leading to solvolysis products. For example, using methanol could result in the formation of 4-methoxy-2-(methylsulfonyl)pyrimidine as a byproduct. If your desired reaction is slow, this competing pathway can significantly reduce your yield. Whenever possible, use anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile) to minimize this risk.
FAQ 4: Is the methylsulfonyl group stable under my reaction conditions?
The methylsulfonyl group is a strong electron-withdrawing group and is generally stable. However, under strongly basic conditions, it can also be displaced by potent nucleophiles.[1] This reactivity is less common than the displacement of the C4-chloro group but should be considered, especially if forcing conditions (high temperature, strong base) are used.
III. Troubleshooting Guide
Problem 1: Low or No Yield in Nucleophilic Substitution Reactions at C4
Scenario: You are attempting to displace the C4-chloro group with an amine or other nucleophile, but you observe mainly starting material or a complex mixture of products.
Potential Causes & Solutions:
-
Insufficient Base or Inappropriate Base: The reaction of an amine with this compound generates HCl, which can protonate your amine nucleophile, rendering it unreactive.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) is used to scavenge the acid. For less reactive nucleophiles, a stronger base like NaH or K₂CO₃ may be necessary.
-
-
Competing Hydrolysis: If your reaction is run in the presence of water, hydrolysis to form 2-(methylsulfonyl)-4-pyrimidinol can be a significant side reaction.
-
Solution: Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) before use.
-
-
Low Reactivity of the Nucleophile: Sterically hindered or electron-poor nucleophiles may react slowly.
-
Solution: Increase the reaction temperature or consider using a catalyst (e.g., a palladium catalyst for certain cross-coupling reactions if applicable).
-
Experimental Workflow: Troubleshooting a Failed Amination Reaction
References
Common impurities in commercial 4-Chloro-2-(methylsulfonyl)pyrimidine
Welcome to the technical support guide for commercial 4-Chloro-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios that may arise during your experiments, with a focus on identifying and understanding potential impurities. Our aim is to provide you with the expertise and practical insights needed to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I've observed an unexpected peak in the HPLC analysis of my recently purchased lot of this compound. What could it be?
This is a common query that can often be traced back to the manufacturing process of the compound. The most probable impurities are related to the synthetic route, which typically involves the oxidation of a thioether precursor.
-
Unreacted Starting Material: A likely impurity is the starting material, 2-methylthio-4-chloropyrimidine . If the oxidation process is incomplete, residual amounts of this precursor may be present in the final product.
-
Intermediate Sulfoxide: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. Therefore, 4-chloro-2-(methylsulfinyl)pyrimidine is another potential impurity that can arise from incomplete oxidation.
-
Hydrolysis Product: Although this compound is relatively stable, prolonged exposure to moisture, especially at elevated temperatures, can lead to hydrolysis of the chloro group, resulting in the formation of 2-(methylsulfonyl)-pyrimidin-4-ol .
To confirm the identity of the unexpected peak, it is advisable to use a combination of analytical techniques, such as mass spectrometry (MS) to determine the molecular weight of the impurity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q2: My NMR spectrum shows signals that I cannot assign to the product. How can I identify these unknown signals?
Unassigned signals in an NMR spectrum often correspond to process-related impurities. By understanding the synthesis of this compound, we can predict the likely structures of these impurities and their characteristic NMR signals.
A typical synthesis route is the oxidation of 2-methylthio-4-chloropyrimidine.[1] Based on this, here are some potential impurities and their expected 1H NMR characteristics:
| Potential Impurity | Structure | Expected 1H NMR Signals (in CDCl3) |
| This compound (Product) |
| δ ~3.4 (s, 3H, -SO2CH3), ~7.5 (d, 1H, pyrimidine-H), ~8.7 (d, 1H, pyrimidine-H) |
| 2-methylthio-4-chloropyrimidine (Starting Material) |
| δ ~2.6 (s, 3H, -SCH3), ~7.1 (d, 1H, pyrimidine-H), ~8.4 (d, 1H, pyrimidine-H) |
| 4-chloro-2-(methylsulfinyl)pyrimidine (Intermediate) | No image available | Signals for the -SOCH3 group would be expected, likely in the region of δ 2.8-3.0 (s, 3H). The pyrimidine proton signals would also be shifted compared to the starting material and product. |
| 2-(methylsulfonyl)-pyrimidin-4-ol (Hydrolysis Product) | No image available | The presence of a broad signal for the hydroxyl proton (-OH) would be a key indicator. The pyrimidine proton signals would be significantly different due to the electron-donating nature of the hydroxyl group compared to the chloro group. |
If you suspect the presence of these impurities, comparing your spectrum with reference spectra of the suspected compounds is the most definitive method of identification.
Troubleshooting Guide
Issue: Inconsistent reaction yields or unexpected side products when using this compound.
Potential Cause: The presence of unreacted starting material or other nucleophilic impurities in your commercial this compound can lead to inconsistent reactivity and the formation of undesired side products in your reactions. The starting material, 2-methylthio-4-chloropyrimidine, is less reactive than the sulfone product, but can still participate in side reactions.
Troubleshooting Steps:
-
Purity Assessment: Before use, it is crucial to assess the purity of your this compound lot. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the purity and detecting the presence of the impurities mentioned above.
-
Purification: If significant impurities are detected, purification of the commercial material may be necessary. Silica gel column chromatography is an effective method for removing less polar impurities like the starting thioether and the intermediate sulfoxide.[1]
-
Reaction Monitoring: Closely monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC. This will help you to identify the formation of any unexpected products early on.
Workflow for Purity Assessment and Purification
Caption: Workflow for assessing the purity of commercial this compound.
Synthesis and Potential Impurity Formation Pathway
The following diagram illustrates the common synthetic route for this compound and highlights where potential impurities can arise.
Caption: Synthesis pathway and potential points of impurity formation.
By understanding the potential impurities and their origins, you can better troubleshoot your experiments and ensure the quality of your research outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Optimizing Selectivity in Nucleophilic Aromatic Substitution of 2-Sulfonylpyrimidines
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-sulfonylpyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and ultimately control selectivity to achieve desired synthetic outcomes. The question-and-answer format directly addresses specific experimental challenges, providing not just solutions but also the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with 2-sulfonylpyrimidines.
Q1: Why is my SNAr reaction with a 2-sulfonylpyrimidine sluggish or showing no product formation?
A1: Several factors can contribute to low or no reactivity in the SNAr of 2-sulfonylpyrimidines. The primary considerations are the electronic nature of the pyrimidine ring, the nucleophilicity of your incoming group, and the reaction conditions.
-
Insufficient Ring Activation: The pyrimidine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.[1][2] The sulfonyl group at the C2 position is a strong electron-withdrawing group (EWG), which activates the ring. However, the presence of electron-donating groups (EDGs) elsewhere on the ring can counteract this effect and "switch off" reactivity.[3][4]
-
Poor Nucleophile: The strength of your nucleophile is critical. While highly reactive thiolates can react readily, neutral amines or alcohols may require base catalysis to deprotonate them into their more nucleophilic anionic forms.[5]
-
Suboptimal Reaction Conditions: SNAr reactions are sensitive to solvent and temperature.[5][6] Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the charged Meisenheimer intermediate.[5] Insufficient temperature may not provide the necessary activation energy for the reaction to proceed.
Q2: I'm observing a mixture of products. How can I improve the regioselectivity of my reaction on a polysubstituted pyrimidine?
A2: Achieving high regioselectivity is a common challenge, especially with pyrimidines bearing multiple potential leaving groups or reactive sites. The outcome is a delicate balance of electronic and steric effects.[7]
-
Electronic Control: In general, for pyrimidines with leaving groups at both C2 and C4 positions, nucleophilic attack is often favored at the C4 position due to greater stabilization of the negative charge in the Meisenheimer intermediate.[8][9] However, the powerful electron-withdrawing nature of a 2-sulfonyl group can direct attack to the C2 position. The presence of other EWGs or EDGs on the ring will further modulate the electron density at each position, influencing the site of attack.[3][4][7]
-
Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the nucleophile, favoring attack at a less crowded position.[7][10][11] This can sometimes be used to override the inherent electronic preferences of the system.
-
Leaving Group Ability: The sulfonyl group is an excellent leaving group, often superior to halides in SNAr reactions.[3][4] This is because the rate-determining step is typically the initial nucleophilic attack, and the sulfone's strong inductive effect enhances the electrophilicity of the carbon center.[12][13][14]
Q3: My desired product is unstable and decomposes during workup or purification. What can I do?
A3: Product instability can be a significant hurdle. The key is to handle the product under conditions that minimize degradation.
-
Hydrolytic Stability: Some substituted pyrimidines can be susceptible to hydrolysis, especially under acidic or basic conditions.[3] Neutralizing the reaction mixture carefully and avoiding prolonged exposure to aqueous environments during workup is crucial.
-
Thermal Stability: Extended heating can lead to decomposition.[15] It is important to monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged heating.[16][17]
-
Purification Strategy: If the product is unstable on silica gel, consider alternative purification methods such as preparative HPLC with a suitable buffer system, or crystallization.[15]
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-and-solution approach to specific experimental issues.
Issue 1: Low Yield of the Desired 2-Substituted Pyrimidine
| Symptom | Potential Cause | Suggested Solution |
| Significant amount of unreacted 2-sulfonylpyrimidine starting material. | 1. Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the pyrimidine ring effectively.[5] | 1a. Add a Base: For amine or alcohol nucleophiles, add a non-nucleophilic base like DIPEA or DBU to generate the more reactive anionic species. 1b. Change Nucleophile: If possible, consider a more nucleophilic reagent. |
| 2. Suboptimal Solvent: The solvent may not be adequately stabilizing the charged intermediate.[5][6][18] | 2a. Switch to a Polar Aprotic Solvent: Use DMF, DMSO, or NMP, which are known to facilitate SNAr reactions. 2b. Ensure Anhydrous Conditions: Water can compete as a nucleophile or react with strong bases.[5][16] | |
| 3. Low Reaction Temperature: The reaction may have a high activation energy barrier that is not being overcome. | 3a. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC or LC-MS.[16][17] | |
| Formation of multiple unidentified byproducts. | 1. Side Reactions: The starting materials or product may be undergoing undesired reactions under the current conditions.[15] | 1a. Lower the Temperature: High temperatures can promote side reactions.[16] 1b. Screen Different Bases: Some bases may be too harsh. A weaker base might be sufficient to promote the desired reaction without causing decomposition. |
| 2. Air/Moisture Sensitivity: The reactants or intermediates may be sensitive to atmospheric oxygen or water.[15] | 2a. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[15] |
Issue 2: Poor or Unexpected Regioselectivity
| Symptom | Potential Cause | Suggested Solution |
| Nucleophilic attack occurs at a different position (e.g., C4 or C6) instead of the desired C2 position. | 1. Competing Electronic Activation: Another position on the pyrimidine ring may be more electronically activated for nucleophilic attack.[7][8] | 1a. Analyze Substituent Effects: Carefully consider the electronic effects of all substituents on the pyrimidine ring. An EWG at the C5 position, for instance, will strongly activate the C4 and C6 positions.[3][4] 1b. Modify the Substrate: If possible, redesign the substrate to block the undesired reactive site or to enhance the reactivity of the C2 position. |
| 2. Steric Hindrance around C2: A bulky group on the pyrimidine ring or on the nucleophile may be preventing attack at the C2 position.[7][10][11] | 2a. Use a Smaller Nucleophile: If feasible, switch to a less sterically demanding nucleophile. 2b. Redesign the Substrate: Modify the pyrimidine substrate to reduce steric crowding around the C2 position. | |
| 3. Kinetic vs. Thermodynamic Control: The observed product may be the thermodynamically more stable isomer, while the desired product is the kinetically favored one (or vice-versa). | 3a. Adjust Reaction Temperature: Lowering the temperature generally favors the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically favored product. |
Visualizing the Troubleshooting Workflow
The following flowchart provides a systematic approach to troubleshooting common issues in the nucleophilic substitution of 2-sulfonylpyrimidines.
Caption: A troubleshooting workflow for optimizing 2-sulfonylpyrimidine SNAr reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a starting point for the reaction of a 2-sulfonylpyrimidine with a primary or secondary amine.
-
Preparation: To a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 2-sulfonylpyrimidine (1.0 equiv).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, to a concentration of 0.1-0.5 M).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv) to the solution.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the DMF/DMSO and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or another appropriate method.
Protocol 2: Synthesis of a 2-Sulfonylpyrimidine from a 2-Thiopyrimidine
The 2-sulfonylpyrimidine starting material is often prepared by oxidation of the corresponding 2-thiopyrimidine.
-
Dissolution: Dissolve the 2-(methylthio)pyrimidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetic acid.[12][19]
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Oxidant Addition: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 equiv) portion-wise, maintaining the temperature below 5 °C.[12][19] Other oxidizing systems like H₂O₂ in acetic acid can also be used.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until the starting material is consumed as indicated by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Extract the product with an organic solvent like DCM.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Visualizing the SNAr Mechanism
The following diagram illustrates the two-step addition-elimination mechanism characteristic of SNAr reactions.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Section 4: Factors Influencing Selectivity - A Deeper Dive
Achieving the desired selectivity in the nucleophilic substitution of 2-sulfonylpyrimidines requires a nuanced understanding of the interplay between various factors.
Electronic Effects of Substituents
The electronic nature of substituents on the pyrimidine ring has a profound impact on the reactivity and regioselectivity of the SNAr reaction.[3][4]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ further activate the pyrimidine ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.[1][2][3][4][20] An EWG at the 5-position strongly enhances the reactivity at both the C4 and C6 positions.[3][4]
-
Electron-Donating Groups (EDGs): Groups such as -NH₂ and -OCH₃ deactivate the ring by increasing electron density, making it less electrophilic.[3][4] This can significantly slow down or even inhibit the SNAr reaction.
| Substituent at C5 | Effect on Reactivity | Relative Rate |
| -NO₂ | Strongly Activating | +++++ |
| -COOMe | Strongly Activating | +++++ |
| -CF₃ | Activating | ++++ |
| -H | Neutral (Reference) | ++ |
| -CH₃ | Weakly Deactivating | + |
| -NH₂ | Strongly Deactivating | - |
| -OCH₃ | Strongly Deactivating | - |
Table based on structure-reactivity relationships established in the literature.[3][4]
The Nature of the Nucleophile
The properties of the nucleophile play a crucial role in the success of the reaction.
-
Nucleophilicity: Stronger nucleophiles react faster. For instance, thiolates (RS⁻) are generally more nucleophilic than their corresponding thiols (RSH) and will react more readily.[5]
-
Steric Bulk: As the steric bulk of the nucleophile increases, the rate of reaction can decrease due to hindered approach to the electrophilic carbon center.[10][11][21][22] In cases of competing reaction sites, a bulky nucleophile may selectively react at the less sterically hindered position.
Solvent Effects
The choice of solvent can dramatically influence the reaction rate and outcome.[5][6][18]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are generally optimal for SNAr reactions. They are polar enough to solvate and stabilize the charged Meisenheimer intermediate but do not hydrogen bond with the nucleophile, which would decrease its reactivity.[5]
-
Protic Solvents (e.g., alcohols, water): Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. However, in some cases, they can facilitate the departure of the leaving group.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. baranlab.org [baranlab.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Effect of the nature of the nucleophile and solvent on an SNAr reaction | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. byjus.com [byjus.com]
- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
Technical Support Center: 4-Chloro-2-(methylsulfonyl)pyrimidine Reactions
Welcome to the technical support guide for 4-Chloro-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in reactions involving this versatile heterocyclic building block. We will address common issues, from low yields to complex product mixtures, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the nucleophilic substitution reactions of this compound.
Q1: My reaction yield is consistently low when using an amine nucleophile. What are the primary factors I should investigate?
Low yield in these reactions is a frequent issue, often stemming from a combination of factors related to reactivity, stability, and reaction conditions.
-
Reagent Purity and Stability: this compound is susceptible to hydrolysis. Ensure the starting material is pure and has been stored under inert, dry conditions, typically at 2-8°C.[1][2] Moisture in your solvent or on your glassware can lead to the formation of 4-hydroxy-2-(methylsulfonyl)pyrimidine, a common and often difficult-to-remove impurity.
-
Inadequate Activation/Reaction Time: While the pyrimidine ring is electron-deficient and activated for Nucleophilic Aromatic Substitution (SNAr), reaction rates can vary significantly based on the nucleophilicity of the amine. Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or gentle heating. Monitor the reaction progress diligently using TLC or LC-MS to distinguish between an incomplete reaction and product degradation.
-
Incorrect Base Selection: The base is not just an acid scavenger; its strength can dictate the reaction pathway. For most reactions with amines where C4 substitution is desired, a non-nucleophilic, weak base like 2,6-lutidine, diisopropylethylamine (DIPEA), or even sodium bicarbonate (NaHCO₃) is ideal.[3] Using a strong base like NaOH or NaH can deprotonate the amine, altering its reactivity and potentially leading to undesired side reactions or displacement of the sulfone group.[3][4]
-
Poor Solubility: The starting pyrimidine has limited solubility in some common organic solvents. If the material is not fully dissolved, the reaction becomes heterogeneous, leading to slow and incomplete conversion. See Q4 for specific guidance on solvent selection.
Q2: I'm observing a mixture of products. How can I control the regioselectivity of the substitution (C4-Chloro vs. C2-Sulfone)?
This is the most critical aspect of using this reagent. The substitution pattern is not random; it is a predictable outcome based on the nature of the nucleophile, a phenomenon sometimes called a "dichotomy in regioselectivity".[5]
The pyrimidine ring has two electrophilic centers activated for SNAr: the C4 position bearing the chloro group and the C2 position bearing the methylsulfonyl group.
-
For Selective C4 Substitution (Displacing Chlorine): This is the "normal" and more common pathway for neutral nucleophiles.
-
Mechanism: For most amine nucleophiles, the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher on the C4 carbon, making it the kinetically favored site of attack.[6] The reaction proceeds via a standard SNAr mechanism through a Meisenheimer intermediate.
-
Optimal Nucleophiles: Anilines and secondary aliphatic amines, in the presence of a weak base, selectively displace the chloride at the C4 position.[3][4]
-
-
For Selective C2 Substitution (Displacing Sulfone): This less common pathway requires specific types of nucleophiles and conditions.
-
Mechanism: Highly basic, anionic nucleophiles like alkoxides or deprotonated formamides preferentially attack the C2 position. Quantum mechanics modeling suggests this is due to the formation of a hydrogen-bonding complex between the anionic nucleophile and the methyl hydrogens of the sulfone group. This proximity effect directs the nucleophile to attack the adjacent C2 carbon, overcoming the inherent electronic preference for C4.[5]
-
Optimal Nucleophiles: Sodium or potassium alkoxides (e.g., NaOMe, NaOEt) at low temperatures (-78 °C) or formamide anions (generated using a strong base like NaH) are required to achieve C2 selectivity.[5][7]
-
The following diagram illustrates the two competing SNAr pathways.
Caption: Competing SNAr pathways on this compound.
Q3: What is the best choice of base and solvent for achieving high yield in a C4-amination reaction?
The choice of solvent and base is interdependent and crucial for success. The goal is to maximize solubility and reaction rate while minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic polar solvents such as DMSO , DMF , Acetonitrile (MeCN) , or THF . | These solvents effectively dissolve the pyrimidine starting material and facilitate the formation of the charged Meisenheimer intermediate. DMSO often gives excellent results.[3] |
| Base | 2,6-Lutidine or Sodium Bicarbonate (NaHCO₃) | These bases are strong enough to neutralize the HCl generated during the reaction but are not basic or nucleophilic enough to deprotonate the amine starting material or compete in the substitution, preventing side reactions.[3] Using an excess of the amine nucleophile as the base is generally not recommended as it complicates purification. |
A screening study for the reaction of a related pyrimidine with aniline showed that using 2,6-lutidine in DMSO gave a 95% yield.[3]
Q4: My starting material, this compound, is not dissolving. What can I do?
This is a common bottleneck. The compound is a solid with a melting point of 87-89 °C and has limited solubility in nonpolar solvents.[1]
-
Select an Appropriate Solvent: As mentioned in Q3, switch to a more polar aprotic solvent like DMSO or DMF. These are excellent choices for this chemistry.
-
Gentle Warming: Gently warming the mixture to 40-50 °C can significantly improve solubility and help initiate the reaction. However, be cautious, as excessive heat can promote side reactions.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution without requiring high temperatures.
-
Concentration: Ensure you are not working in an overly dilute solution, but also avoid creating a slurry that cannot be stirred effectively. A concentration of around 0.3 M is a good starting point.[3]
Q5: What are the most common side reactions to be aware of?
Beyond regioselectivity issues, several other side reactions can lower your yield.
-
Hydrolysis: As mentioned, reaction with water can form the corresponding 4-hydroxypyrimidine. This is often promoted by acidic conditions or moisture in the reaction setup.[8] Using an inert atmosphere (Nitrogen or Argon) and anhydrous solvents is critical.
-
Double Substitution: If the reaction conditions are too harsh (high temperature, long reaction time) or if a very strong nucleophile is used, a second substitution can occur, displacing both the chloro and the sulfonyl groups. This is more common with related dichloropyrimidines but can happen here as well.[4]
-
Base-Mediated Decomposition: Strong bases can sometimes deprotonate the pyrimidine ring itself or the methyl group of the sulfone, leading to complex and unidentified byproducts.[4] This is another reason to use a weak, non-nucleophilic base for C4 substitutions.
Q6: How should I properly store and handle this compound?
Proper storage is essential to maintain the integrity of this reagent.
-
Temperature: Store refrigerated at 2-8°C.[1] Some suppliers recommend storage at -20°C under an inert atmosphere.
-
Atmosphere: Keep under an inert gas like Nitrogen or Argon to prevent exposure to moisture and air.[1] It is sensitive to air and moisture.[9]
-
Safety: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[10] Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: A Workflow for Low Yield
If you are experiencing low yield, use the following decision tree to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Validated Experimental Protocols
Protocol 1: Selective C4-Substitution with an Aniline Derivative
This protocol is adapted from procedures known to give high yields for the selective displacement of the C4-chloride.[3]
Objective: To synthesize 4-(phenylamino)-2-(methylsulfonyl)pyrimidine.
Materials:
-
This compound (1.0 mmol, 192.6 mg)
-
Aniline (1.3 mmol, 121 mg, 118 µL)
-
2,6-Lutidine (1.3 mmol, 140 mg, 150 µL)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3.3 mL)
-
0.1 M Aqueous HCl
-
Deionized Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMSO and stir to dissolve the solid. Gentle warming to 30-40°C may be required.
-
Once a clear solution is obtained, add 2,6-lutidine via syringe, followed by aniline.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, quench the reaction by adding 0.1 M aq. HCl (3 mL). This will protonate the excess lutidine and aniline.
-
A solid product should precipitate. Continue stirring the resulting suspension for 1 hour at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove any salts.
-
Dry the product under high vacuum at 50 °C to yield the desired 4-(phenylamino)-2-(methylsulfonyl)pyrimidine as a solid.
Expected Outcome: High yield (>90%) of the C4-substituted product.
Protocol 2: Selective C2-Substitution via Sulfone Displacement
This protocol outlines the general strategy for displacing the C2-sulfonyl group using a deprotonated formamide, a method that leverages hydrogen bonding to direct regioselectivity.[5][7]
Objective: To synthesize a 2-amino-4-chloropyrimidine derivative.
Materials:
-
This compound (1.0 mmol, 192.6 mg)
-
N-(1-methyl-1H-pyrazol-4-yl)formamide (1.1 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
To a dry, three-neck round-bottom flask under an inert atmosphere (Argon), add the N-formyl amine derivative.
-
Add anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH dispersion portion-wise. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
In a separate dry flask, dissolve this compound in anhydrous THF (2 mL).
-
Slowly add the solution of the pyrimidine to the cold (0 °C) solution of the deprotonated formamide via syringe or dropping funnel.
-
Allow the reaction to stir at 0 °C and monitor its progress carefully by TLC/LC-MS. The reaction should be significantly faster than the C4-amination.
-
Once the starting material is consumed, quench the reaction by cautiously adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will contain the N-formyl intermediate, which can be hydrolyzed in situ or in a separate step (e.g., with HCl or NaOH) to yield the final 2-amino product. Purify by column chromatography.
Expected Outcome: Good to excellent yield of the C2-substituted product, with minimal formation of the C4-isomer.
References
- 1. This compound | 97229-11-3 [m.chemicalbook.com]
- 2. This compound | 97229-11-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrolysis of sulfonyl pyrimidines under reaction conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylpyrimidines. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of sulfonylpyrimidines under common reaction conditions. As Senior Application Scientists, we aim to provide you with the causal reasoning behind experimental choices to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for sulfonylpyrimidines in aqueous reaction conditions?
The primary degradation pathway for 2-sulfonylpyrimidines in aqueous media is hydrolysis, which leads to the formation of a pyrimidin-2-ol byproduct and the corresponding sulfinic acid.[1][2] This occurs through a nucleophilic aromatic substitution (SNAr) mechanism where water or a hydroxide ion acts as the nucleophile, attacking the C-2 position of the pyrimidine ring and displacing the sulfonyl group.[3][4] This hydrolytic degradation is often a competing reaction in applications such as bioconjugation, where the desired reaction is with a nucleophilic residue like cysteine.[1][2]
Q2: How does pH influence the hydrolytic stability of sulfonylpyrimidines?
The rate of hydrolysis of sulfonylpyrimidines is significantly dependent on pH. Generally, hydrolysis is faster in basic media than under neutral or acidic conditions.[1][5] This is because the concentration of the more nucleophilic hydroxide ion increases with pH. However, even at neutral pH, hydrolysis can occur over time, especially with more reactive sulfonylpyrimidine derivatives.[1][2] For instance, in bioconjugation experiments, reactions are often performed at a pH close to neutral (e.g., pH 7.0-8.0) to facilitate the reaction with cysteine thiols, but this can also accelerate hydrolysis.[1][6]
Q3: How do substituents on the pyrimidine ring affect the rate of hydrolysis?
Substituents on the pyrimidine ring have a profound effect on the rate of hydrolysis, which correlates with their influence on the electrophilicity of the C-2 carbon.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), trifluoromethyl (-CF₃), or carboxyl (-COOMe), at positions 4, 5, or 6 of the pyrimidine ring drastically increase the rate of hydrolysis.[1][3][6] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thus lowering the activation energy.
-
Electron-donating groups (EDGs) , such as amino (-NH₂) or methoxy (-OMe), decrease the rate of hydrolysis by destabilizing the intermediate and making the C-2 position less electrophilic.[1][6]
This tunability allows for the rational design of sulfonylpyrimidines with a desired balance between reactivity towards a target nucleophile and stability against hydrolysis.[1][7][8]
Q4: What are the best analytical methods to monitor the hydrolysis of a sulfonylpyrimidine?
The most common and effective methods for monitoring the hydrolysis of sulfonylpyrimidines are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-visible spectrophotometry.[1][6]
-
NMR Spectroscopy: This technique allows for the direct monitoring of the disappearance of the starting sulfonylpyrimidine signals and the appearance of the pyrimidin-2-ol byproduct signals.[1] A water-soluble internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP), can be used for quantitative analysis.[1][6] The formation of methanesulfinic acid, a common byproduct, can also be observed.[1][2]
-
UV-visible Spectrophotometry: This method can be used to determine reaction rate constants by monitoring the change in absorbance over time, as the electronic properties of the pyrimidine ring change upon substitution.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the hydrolysis products and other byproducts in the reaction mixture.[4][5]
Q5: What are the typical byproducts of sulfonylpyrimidine hydrolysis?
The primary and most common byproducts of the hydrolysis of a 2-sulfonylpyrimidine are the corresponding pyrimidin-2-ol and the sulfinic acid of the leaving group (e.g., methanesulfinic acid if the leaving group is methylsulfonyl).[1][2] These byproducts are generally unreactive towards the intended nucleophilic targets under the same conditions.[1][2]
Troubleshooting Guide
Problem 1: My sulfonylpyrimidine is degrading too quickly, preventing the desired reaction with my target molecule.
-
Probable Cause: The sulfonylpyrimidine derivative you are using may be too reactive under the current reaction conditions, leading to rapid hydrolysis. This is often the case for derivatives with strong electron-withdrawing groups. The pH of your reaction buffer might also be too high.
-
Solution:
-
Modify the Sulfonylpyrimidine Structure: If possible, switch to a sulfonylpyrimidine with less activating substituents (i.e., weaker EWGs or even EDGs) to decrease its intrinsic reactivity and, consequently, its rate of hydrolysis.[1][6]
-
Optimize the Reaction pH: Lowering the pH of the reaction buffer can significantly reduce the rate of hydrolysis.[1] However, be mindful that this may also decrease the nucleophilicity of your target molecule (e.g., the deprotonation of a cysteine thiol is pH-dependent). A careful balance must be struck.
-
Decrease the Reaction Temperature: Lowering the temperature will decrease the rate of all reactions, including hydrolysis.[6] This may allow the desired reaction to proceed to a greater extent before significant degradation of the starting material occurs.
-
Increase Reactant Concentrations: If feasible, increasing the concentration of your target nucleophile can favor the bimolecular desired reaction over the pseudo-first-order hydrolysis, especially if water is the solvent.
-
Problem 2: I am observing unexpected byproducts in my reaction mixture. How can I confirm if they are from hydrolysis?
-
Probable Cause: The unexpected byproducts are likely the pyrimidin-2-ol and the corresponding sulfinic acid resulting from hydrolysis.
-
Solution:
-
Analytical Characterization: Use LC-MS to determine the mass of the unexpected byproducts. The expected mass of the pyrimidin-2-ol can be easily calculated.
-
NMR Analysis: If the byproducts can be isolated or are major components of the mixture, ¹H NMR spectroscopy can be very informative. The chemical shifts of the pyrimidine protons in the pyrimidin-2-ol will be different from those in the starting sulfonylpyrimidine.[1][2] The appearance of a signal corresponding to the sulfinic acid (e.g., methanesulfinic acid around δ ≈ 2.3 ppm) is also a strong indicator of hydrolysis.[1][2]
-
Control Experiment: Run a control experiment with your sulfonylpyrimidine in the reaction buffer without the target molecule. Monitor the reaction over time using TLC, LC-MS, or NMR to see if the same byproducts are formed.[1]
-
Problem 3: My reaction is not proceeding to completion, and I suspect hydrolysis is consuming my starting material.
-
Probable Cause: Hydrolysis is competing with your desired reaction, leading to a lower yield.
-
Solution:
-
Monitor Reaction Kinetics: Use NMR or UV-vis spectroscopy to determine the rates of both the desired reaction and the hydrolysis under your experimental conditions.[1][6] This will provide quantitative data on the extent of the problem.
-
Implement Solutions from Problem 1: Based on the kinetic data, you can implement the strategies outlined in the solution to "Problem 1" to minimize hydrolysis. This could involve adjusting the pH, temperature, or the structure of the sulfonylpyrimidine.
-
Consider a Different Solvent System: While many applications require aqueous buffers, if your reaction allows, using a less nucleophilic solvent or a co-solvent could reduce the rate of hydrolysis. However, ensure your reactants remain soluble.[1][2]
-
Data Summary: Influence of Substituents on Reactivity
The following table summarizes the qualitative effect of substituents at position 5 of the pyrimidine ring on the reactivity of 2-sulfonylpyrimidines, which directly correlates with their susceptibility to hydrolysis.
| Substituent at Position 5 | Electronic Effect | Reactivity / Hydrolysis Rate |
| -NO₂ | Strong Electron-Withdrawing (-M) | Very High |
| -COOMe | Strong Electron-Withdrawing (-M) | Very High |
| -CF₃ | Strong Electron-Withdrawing (-I) | High |
| -H | Neutral | Moderate |
| -OMe | Strong Electron-Donating (+M) | Very Low / Negligible |
| -NH₂ | Strong Electron-Donating (+M) | Very Low / Negligible |
Data synthesized from references[1][6].
Visualizing the Hydrolysis Mechanism and Experimental Workflow
Hydrolysis Mechanism of a 2-Sulfonylpyrimidine
Caption: SNAr hydrolysis mechanism.
Experimental Workflow for Monitoring Hydrolysis
Caption: NMR-based workflow for hydrolysis monitoring.
Detailed Experimental Protocol: Assessing Hydrolytic Stability by ¹H NMR
This protocol provides a general method for determining the hydrolytic stability of a sulfonylpyrimidine in an aqueous buffer.
Materials:
-
2-Sulfonylpyrimidine derivative
-
Potassium phosphate (KPi) buffer (e.g., 50 mM, pH 7.0)
-
Deuterium oxide (D₂O)
-
3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) or other suitable internal standard
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Buffer Preparation: Prepare the KPi buffer at the desired pH. For NMR analysis, a common practice is to prepare the buffer in a mixture of H₂O and D₂O (e.g., 9:1 or 95:5 H₂O:D₂O) to provide a deuterium lock signal.
-
Stock Solution Preparation:
-
Prepare a stock solution of the sulfonylpyrimidine in a suitable deuterated organic solvent (e.g., DMSO-d₆) if it is not readily soluble in the aqueous buffer. This helps in accurate addition to the NMR tube.
-
Prepare a stock solution of the internal standard (TMSP) in D₂O.
-
-
Sample Preparation for NMR:
-
In an NMR tube, add the aqueous buffer.
-
Add a known concentration of the internal standard from the stock solution.
-
Initiate the experiment by adding a known amount of the sulfonylpyrimidine stock solution to the NMR tube to achieve the desired final concentration (e.g., 2 mM).
-
-
NMR Data Acquisition:
-
Immediately after adding the sulfonylpyrimidine, vortex the NMR tube gently and place it in the NMR spectrometer.
-
Acquire the first ¹H NMR spectrum (t=0). This will serve as the reference for the initial concentration of the sulfonylpyrimidine.
-
Maintain the sample at a constant temperature (e.g., 25 °C) inside the spectrometer or in a temperature-controlled water bath between measurements.
-
Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes, 1 hour, or as needed depending on the expected rate of hydrolysis) over a prolonged period (e.g., 24-36 hours).[1][6]
-
-
Data Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
For each time point, integrate the signal of a well-resolved proton on the sulfonylpyrimidine and the signal of the internal standard (TMSP at 0 ppm).
-
Normalize the integral of the sulfonylpyrimidine signal to the integral of the internal standard to determine the relative concentration at each time point.
-
Plot the concentration of the sulfonylpyrimidine versus time.
-
From this data, you can determine the half-life (t₁/₂) and the pseudo-first-order rate constant (k_obs) for the hydrolysis reaction.
-
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation - ePrints Soton [eprints.soton.ac.uk]
Managing exothermic reactions in the synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine
Technical Support Center: Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine
A Guide to Managing and Controlling Reaction Exotherms for Researchers and Process Chemists
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. This multi-step synthesis involves highly energetic transformations, most notably the oxidation of a methylthio-ether to a methylsulfonyl group. This step is notoriously exothermic and, if not properly managed, can lead to thermal runaway events, compromising safety, yield, and product purity. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis safely and effectively.
Core Principles of Exotherm Management
Before addressing specific problems, it's essential to understand the fundamental strategies for mitigating exothermic reactions. The rate of heat generation must never exceed the rate of heat removal.
-
Semi-Batch or Continuous Feeding: Gradual addition of the limiting reagent is the most common and effective method for controlling the rate of heat generation.[1]
-
Dilution: Using an appropriate solvent increases the overall thermal mass of the reaction mixture, which helps to absorb the heat generated and buffer temperature changes.[1]
-
Efficient Cooling: The reactor must be equipped with a cooling system (e.g., a jacketed vessel with a circulating bath) that has sufficient capacity to dissipate the heat produced during the reaction.[1]
-
Lower Reaction Temperature: When reaction kinetics permit, operating at a lower temperature can significantly slow the rate of heat evolution, providing a wider margin of safety.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, focusing on the critical oxidation step from 4-Chloro-2-(methylthio)pyrimidine.
Issue 1: Rapid, Uncontrolled Temperature Spike During Oxidant Addition
-
Question: I started the dropwise addition of hydrogen peroxide to my solution of 4-Chloro-2-(methylthio)pyrimidine, and after a few minutes, the internal temperature began to rise very quickly, far exceeding my set point, even with maximum cooling. What happened and what should I do?
-
Answer:
-
Potential Cause: This is a classic sign of an accumulation of unreacted reagents followed by a sudden, rapid reaction. The initial reaction rate may have been slow (an induction period), leading you to add the oxidant too quickly. Once the reaction initiated, the accumulated oxidant reacted almost at once, overwhelming the cooling system. This is a precursor to a thermal runaway.[2]
-
Immediate Corrective Action:
-
STOP THE ADDITION of the oxidant immediately.
-
Ensure maximum cooling is applied to the reactor.
-
If safe to do so, increase the agitation rate to improve heat transfer to the vessel walls.[2]
-
If the temperature continues to rise uncontrollably and pressure is building, follow your site's emergency procedures, which may include preparing for an emergency quench or evacuation.[2]
-
-
Long-Term Prevention:
-
Reduce Addition Rate: Significantly slow down the initial rate of oxidant addition.
-
Initial "Priming" Charge: Add a very small percentage of the oxidant first and wait to observe a controlled, minor temperature increase before proceeding with the remainder of the addition. This confirms the reaction has initiated before you add more reagent.
-
Increase Solvent Volume: Further dilute the reaction mixture to increase its heat capacity.
-
-
Issue 2: The Reaction is Stalling or Not Initiating
-
Question: I have added about 10% of my oxidant, but I am not seeing any temperature increase. I'm concerned about adding more and causing a runaway. What should I do?
-
Answer:
-
Potential Cause: The reaction may have a significant induction period, or the catalyst (if used, like ammonium molybdate with H₂O₂) may not be fully dissolved or activated.[3] The risk here is adding the full amount of oxidant before the reaction starts, creating a dangerous accumulation.[2]
-
Troubleshooting Steps:
-
Do NOT add more oxidant.
-
Maintain the target temperature and continue stirring. Allow at least 15-20 minutes to see if the reaction initiates.
-
Consider slightly increasing the temperature by a few degrees (e.g., from 0 °C to 5-10 °C) to see if this provides the necessary activation energy, but only if this is within the safe operating limits determined by a risk assessment.
-
If the reaction still does not start, it is safer to quench the existing mixture carefully and restart the entire process, investigating potential issues with reagent quality or catalyst activity.
-
-
Issue 3: Violent Exotherm During Aqueous Quench
-
Question: After my reaction was complete, I began to add water to quench the excess oxidant. The mixture erupted violently. Why did this happen?
-
Answer:
-
Potential Cause: Quenching itself can be highly exothermic, especially when neutralizing strong oxidizing agents or other reactive species.[2][4] Adding the quenching agent too quickly, particularly to a concentrated mixture, can generate heat faster than it can be dissipated.
-
Recommended Quenching Protocol:
-
Ensure the reaction mixture is cooled to a low temperature (e.g., 0-5 °C) before beginning the quench.[4]
-
Add the quenching agent (e.g., water or a saturated sodium sulfite solution[5]) very slowly and dropwise with vigorous stirring.[5]
-
Monitor the internal temperature throughout the quench. If the temperature begins to rise, pause the addition until it subsides.
-
For particularly hazardous reagents like residual POCl₃ from a chlorination step, a "reverse quench" is often safer: slowly adding the reaction mixture to a large volume of cold water or ice with vigorous stirring.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with this synthesis? A1: The main safety concern is thermal runaway during the oxidation of the methylthio group to the sulfone.[1][2] This oxidation is highly energetic. A secondary, but equally significant, risk is the violent and highly exothermic reaction that occurs when quenching reactive chlorinating agents like phosphorus oxychloride (POCl₃) with water.[1]
Q2: How can I predict the potential for a thermal runaway reaction? A2: A thorough thermal hazard assessment is crucial before any scale-up.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential. These methods provide critical data on the heat of reaction, the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR), which helps in designing safe operating conditions.[2]
Q3: What are the visual or instrumental signs of an impending thermal runaway? A3: Key indicators include a sudden, accelerating increase in reactor temperature that no longer responds to cooling, a rapid increase in internal pressure from gas evolution or solvent boiling, and visible signs of decomposition like charring or abrupt color changes.[2]
Q4: Is there a safer alternative to hydrogen peroxide for the oxidation step? A4: While hydrogen peroxide is common, other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can also be used.[3] However, all potent oxidizing agents carry significant energy potential. The choice of oxidant does not eliminate the hazard; it only changes the reaction profile. A full risk assessment is necessary regardless of the oxidant used. The key to safety is not the reagent itself, but the control measures implemented.[6]
Data & Parameters for Exotherm Control
The following table summarizes key parameters and recommended controls for the oxidation step.
| Parameter | Recommended Control | Rationale & Justification |
| Temperature | 0 - 10 °C | Lowering the temperature slows the reaction kinetics, reducing the rate of heat evolution and providing a larger safety margin. |
| Oxidant Addition | Slow, dropwise addition via syringe pump or addition funnel. | Ensures the rate of heat generation is controlled and does not exceed the cooling capacity of the system.[1] |
| Concentration | Substrate concentration of 0.5 - 1.0 M | A more dilute reaction mixture has a higher heat capacity, allowing it to absorb more energy with a smaller temperature increase.[1] |
| Agitation | Vigorous, controlled stirring (e.g., 250-400 RPM) | Ensures homogenous mixing and efficient heat transfer from the reaction bulk to the cooling surface of the reactor wall. |
| Monitoring | Continuous internal temperature monitoring with an independent probe. | Provides real-time data on the reaction's progress and early warning of any deviation from the expected thermal profile. |
Experimental Protocols & Visual Workflows
Protocol: Controlled Oxidation of 4-Chloro-2-(methylthio)pyrimidine
This protocol is designed for a laboratory scale (e.g., 50-100 mmol) and prioritizes safety and control.
-
Reactor Setup:
-
Assemble a clean, dry jacketed reactor equipped with an overhead stirrer, a thermocouple to monitor internal temperature, a condenser, and an addition funnel or syringe pump for the oxidant.
-
Connect the reactor jacket to a circulating cooling bath and set the bath temperature to -5 °C.
-
-
Charging the Reactor:
-
Oxidant Addition:
-
Load the oxidant (e.g., 30% hydrogen peroxide[3]) into the addition funnel or syringe pump.
-
Begin adding the oxidant dropwise at a very slow rate.
-
CRITICAL: Monitor the internal temperature closely. You should observe a slight, controlled increase of 2-3 °C.
-
If no temperature increase is observed after adding ~5% of the oxidant, STOP the addition and wait for initiation.
-
Once a controlled exotherm is established, continue the addition at a rate that maintains the internal temperature within a narrow range (e.g., 5-10 °C). The entire addition should take several hours.
-
-
Reaction Monitoring & Completion:
-
After the addition is complete, continue to stir the reaction at the set temperature for several hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).
-
-
Controlled Quenching:
-
Ensure the reaction mixture is cooled back down to 0-5 °C.
-
Prepare a separate vessel with a quenching solution (e.g., saturated aqueous sodium sulfite).
-
Slowly, and with vigorous stirring, add the quenching solution dropwise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Visual Workflow: Controlled Reagent Addition
Caption: Workflow for controlled oxidant addition.
Visual Workflow: Emergency Response for Thermal Event
References
Technical Support Center: Buchwald-Hartwig Amination with Pyrimidine Substrates
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions, with a specialized focus on pyrimidine and other challenging N-heterocyclic substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation with these often-recalcitrant coupling partners.
The electron-deficient nature of the pyrimidine ring and the propensity of its nitrogen atoms to coordinate with the palladium catalyst present unique challenges not always encountered with simple aryl halides.[1][2] This resource provides in-depth, field-proven insights to diagnose and resolve common experimental issues, ensuring your path to the desired aminopyrimidine is as efficient as possible.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may be encountering at the bench.
Issue 1: No Reaction or Very Low Conversion
Question: I've set up my Buchwald-Hartwig reaction with a chloropyrimidine and a primary amine, but I'm seeing only starting materials after several hours. What's going wrong?
Answer: This is a common and frustrating issue, often pointing to problems with catalyst activation or stability. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Catalyst Inhibition by Pyrimidine Nitrogen: The most frequent culprit with substrates like pyrimidines is the coordination of the ring nitrogen to the palladium center. This forms a stable, off-cycle complex that effectively sequesters the catalyst and halts the reaction.[1][2] Bidentate and sterically bulky monodentate phosphine ligands are designed to prevent or minimize this inhibitory interaction.[2][3]
-
Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) species to enter the catalytic cycle.[4][5] This in-situ reduction can be inefficient and is a common point of failure. Modern, well-defined palladacycle precatalysts (e.g., G3 or G4 XPhos) are designed for rapid and clean activation to L-Pd(0) upon exposure to the base, offering much greater reliability.[4]
-
Poor Oxidative Addition: Aryl chlorides, especially electron-deficient ones, can be challenging substrates for the initial oxidative addition step, which is often rate-limiting.[6][7] This step requires a highly active, electron-rich, and sterically hindered catalyst to proceed efficiently.[3][8]
-
Oxygen Sensitivity: Palladium(0) species are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere can lead to rapid catalyst oxidation and deactivation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Conversion.
Recommended Action Plan:
-
Switch to a Precatalyst: If you are not already, use a well-defined palladacycle precatalyst. This eliminates the uncertainty of in-situ Pd(0) generation.[4]
-
Upgrade Your Ligand: For pyrimidine substrates, bulky biaryl monophosphine ligands like XPhos, RuPhos, or BrettPhos are the gold standard.[7] Their steric bulk promotes the formation of the crucial monoligated palladium species and accelerates both oxidative addition and reductive elimination.[3]
-
Verify Your Base: Sodium tert-butoxide (NaOtBu) is a robust base for these couplings.[4] Ensure it is fresh and has been handled under inert conditions. The particle size and solubility of inorganic bases can impact reaction rates, so vigorous stirring is essential.[4]
-
Ensure Rigorous Inert Conditions: Use a robust degassing method like three freeze-pump-thaw cycles for your solvent, and maintain a positive pressure of argon or nitrogen throughout the reaction.[1]
Issue 2: Formation of Side Products (Hydrodehalogenation)
Question: My reaction is working, but I'm getting a significant amount of the de-chlorinated pyrimidine as a byproduct. How can I suppress this?
Answer: The formation of a hydrodehalogenated arene is a classic side reaction in the Buchwald-Hartwig amination, arising from competitive β-hydride elimination.[3]
Mechanistic Insight:
The key intermediate is the palladium-amido complex. This complex can either undergo the desired C-N bond-forming reductive elimination to give your product, or, if the amine has a β-hydrogen, it can undergo β-hydride elimination. This latter pathway produces an imine and a palladium-hydride species, which then reductively eliminates with the halide to regenerate Pd(0) and produce the hydrodehalogenated byproduct.
Caption: Competing Pathways from the Palladium-Amido Intermediate.
Troubleshooting Strategies:
-
Ligand Choice is Critical: The choice of ligand directly influences the relative rates of reductive elimination versus β-hydride elimination.
-
Bulky, Electron-Rich Ligands: Ligands like those developed by the Buchwald group (e.g., XPhos) are specifically designed to sterically favor and electronically accelerate the rate of reductive elimination over β-hydride elimination.[3]
-
Bidentate Ligands: Chelating ligands like BINAP or DPPF can also suppress β-hydride elimination by enforcing a specific geometry around the metal center, although they may be less active for challenging chlorides.[3]
-
-
Base and Temperature Optimization:
-
Weaker Bases: While seemingly counterintuitive, sometimes switching from a very strong base like NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ can disfavor the side reaction, especially if the substrate is sensitive.[4]
-
Lower Temperature: Running the reaction at the lowest effective temperature can sometimes tip the balance in favor of the desired pathway. Try lowering the temperature from 110 °C to 80-90 °C.[9]
-
Recommended Action Plan:
-
Screen Bulky Ligands: If you are not already using one, test a panel of modern biarylphosphine ligands.
-
Optimize Base and Temperature: Perform a small screen of bases (e.g., NaOtBu vs. K₃PO₄) and temperatures (e.g., 110 °C vs. 90 °C) to find the optimal conditions for your specific substrate combination.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for pyrimidine substrates?
For reliability and reproducibility, well-defined Pd(II) precatalysts (often called palladacycles) are highly recommended over simple Pd(II) salts like Pd(OAc)₂ or PdCl₂.[4] Precatalysts like XPhos Pd G3 or G4 are designed to cleanly and rapidly generate the active L-Pd(0) catalyst in the reaction mixture, avoiding the often-problematic in-situ reduction step.[4]
| Palladium Source | Pros | Cons |
| Pd(OAc)₂ / Pd₂(dba)₃ | Inexpensive | Requires in-situ reduction to Pd(0), which can be unreliable and lead to inconsistent results.[4] |
| Pd(PPh₃)₄ | Pd(0) source, no reduction needed | Less active for challenging substrates like chloropyrimidines; ligand dissociation can be complex.[4] |
| Palladacycle Precatalysts | Air-stable, reliable and rapid activation to L-Pd(0), high activity for challenging substrates.[4][10] | Higher cost. |
Q2: How do I choose the right ligand for my pyrimidine coupling?
The ligand is arguably the most critical component. For electron-deficient and potentially coordinating substrates like pyrimidines, you need a ligand that is both sterically bulky and electron-rich.
-
Steric Bulk: Promotes the formation of the catalytically active monoligated L-Pd(0) species and accelerates the final reductive elimination step.[3]
-
Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the difficult oxidative addition of the electron-poor C-Cl bond of the pyrimidine.[3]
Recommended Ligands for Pyrimidine Substrates:
| Ligand | Key Features | When to Use |
| XPhos | Very bulky and electron-rich. A general "go-to" ligand for challenging substrates.[2] | Excellent starting point for most chloropyrimidine couplings. |
| RuPhos | Similar to XPhos, can sometimes offer complementary reactivity.[7] | A good alternative to screen if XPhos is suboptimal. |
| BrettPhos | Specifically designed for coupling primary amines and shows good functional group tolerance.[5][7] | Ideal for reactions involving primary amines, especially with sensitive functional groups. |
| Josiphos-type | Bidentate ferrocenyl ligands. Can be effective at preventing catalyst inhibition by heterocycles.[2] | Consider for 2-halopyrimidines where catalyst coordination is a major issue. |
Q3: What is the best base to use? Can I use a weaker base?
The base's primary role is to deprotonate the amine to form the active nucleophile.
-
Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most commonly used and are generally required for the efficient coupling of less acidic amines with chloropyrimidines.[4]
-
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄, K₂CO₃): These can be used, particularly if your substrate contains base-sensitive functional groups (e.g., esters, ketones).[4][5] However, they typically require higher reaction temperatures and may result in lower reaction rates.[5] The improved solubility of Cs₂CO₃ in some organic solvents makes it a good choice for screening.[4]
If your substrate is particularly sensitive, consider screening a weaker base, but be prepared for a potential decrease in reaction efficiency.
Q4: My starting materials are not fully soluble. What solvent should I use?
Insolubility is a frequently underestimated cause of reaction failure.[4] The reaction must be homogeneous for the catalytic cycle to operate efficiently.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are the most common solvents.[4][11] Toluene is often a good choice due to its high boiling point.
-
Greener Alternatives: 2-MeTHF or CPME are considered more environmentally friendly alternatives to THF and dioxane.
-
Polar Aprotic Solvents: While less common, solvents like DMF or DMAc can be used, but one must be cautious as they can sometimes coordinate to the palladium center.
If you observe poor solubility, try a different solvent or a solvent mixture. Gently heating the mixture before adding the catalyst can sometimes help.
General Experimental Protocol
This is a representative protocol and must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv.), the phosphine ligand (1.5-3 mol%), and the palladium precatalyst (1-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the amine (1.2 equiv.) followed by the rigorously degassed solvent (to achieve a concentration of 0.1-0.5 M).[11]
-
Reaction: Place the sealed vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).[9][11]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Preventing dimer formation in cross-coupling with 4-Chloro-2-(methylsulfonyl)pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions involving 4-Chloro-2-(methylsulfonyl)pyrimidine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab, with a specific focus on the prevention of dimer formation. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the underlying chemical principles, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise during the cross-coupling of this compound.
Q1: What is dimer formation in the context of my cross-coupling reaction, and why is it a significant problem?
Answer:
Dimer formation, also known as homocoupling, is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry. It occurs when two identical molecules of a starting material react with each other, rather than with the intended coupling partner. In the context of a Suzuki-Miyaura coupling with this compound and an organoboron reagent (e.g., a boronic acid), you may observe two primary types of dimers:
-
Organoboron Homocoupling: This is the most common issue, where two molecules of your boronic acid (or ester) couple to form a symmetrical biaryl compound.
-
Pyrimidine Homocoupling: Less common, but possible, is the coupling of two molecules of this compound to form a bi-pyrimidine.
This side reaction is highly undesirable for several critical reasons:
-
Reduced Yield: It consumes your valuable starting materials, directly lowering the yield of the desired cross-coupled product.
-
Complicated Purification: Dimer byproducts often have similar polarities to the desired product, making separation by column chromatography difficult and time-consuming.
-
Stoichiometric Imbalance: The consumption of one coupling partner can throw off the reaction stoichiometry, leading to incomplete conversion and a complex mixture of products.
Q2: I'm observing significant formation of a boronic acid dimer. What are the primary causes?
Answer:
The formation of a boronic acid dimer is a clear indicator that an undesirable catalytic pathway is competing with your intended Suzuki-Miyaura cycle. Several factors, often interrelated, can be responsible.
-
Presence of Oxygen: This is the most frequent culprit. Dissolved oxygen in your reaction solvent can promote the homocoupling of boronic acids.[1] It can also oxidize the active Pd(0) catalyst to Pd(II) species, which are known to facilitate this side reaction.[2][3] Even in a reactor with an inert headspace, up to 8% v/v of oxygen can remain, which is sufficient to cause issues.[4]
-
Inefficient Catalyst Activation/Decomposition: Many protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[3][5] If this reduction is slow or incomplete, the residual Pd(II) can directly mediate the homocoupling of two boronic acid molecules.[3]
-
Suboptimal Ligand Selection: The ligand is arguably the most critical component for controlling selectivity. If the ligand is not sufficiently bulky or electron-rich, it may not promote the desired reductive elimination step of the cross-coupling cycle efficiently.[6][7] This can allow side reactions to become more competitive.
-
Slow Transmetalation: The electron-withdrawing nature of the methylsulfonyl group on your pyrimidine makes it a very reactive electrophile. However, if the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other processes, it creates an opportunity for side reactions. The base plays a crucial role here, as it must activate the boronic acid to facilitate this step.[8]
Q3: How can I effectively prevent or minimize the formation of these dimer byproducts?
Answer:
Preventing dimer formation requires a systematic approach to optimizing your reaction setup and conditions. The following troubleshooting guide provides actionable solutions to the most common causes.
Troubleshooting Guide: Minimizing Homocoupling
This guide is structured to help you diagnose the problem and implement a targeted solution.
| Symptom | Probable Cause(s) | Recommended Actions & Scientific Rationale |
| High levels of boronic acid dimer | 1. Oxygen contamination.2. Inefficient Pd(II) precatalyst reduction.3. Suboptimal ligand choice. | 1. Rigorous Oxygen Exclusion: - Action: Degas your solvent thoroughly using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][2]- Rationale: Removing dissolved oxygen prevents both the direct, oxygen-promoted homocoupling and the oxidation of your active Pd(0) catalyst to problematic Pd(II) species.[1][3]2. Use a Pd(0) Precatalyst: - Action: Switch from a Pd(II) source like Pd(OAc)₂ to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[2]- Rationale: This bypasses the need for an in situ reduction step, ensuring that the active Pd(0) catalyst is available from the start and minimizing the concentration of Pd(II) that can drive homocoupling.[3]3. Employ Bulky, Electron-Rich Ligands: - Action: Use modern biarylphosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[2][7][9]- Rationale: These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired catalytic cycle.[6][7] A faster reductive elimination directly outcompetes the pathways leading to homocoupling. |
| Reaction is sluggish and still produces dimers | 1. Slow transmetalation.2. Inappropriate base or solvent system. | 1. Optimize the Base and Solvent: - Action: Ensure your base is strong enough to form the active boronate species but not so strong that it causes substrate degradation. A common choice is K₂CO₃ or Cs₂CO₃. The solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is critical for solubility and promoting the reaction.[10]- Rationale: The base activates the boronic acid for transmetalation.[8] Water as a co-solvent can often promote the coupling reaction.[4]2. Consider Additives: - Action: Add a mild reducing agent, such as potassium formate (HCO₂K), to the reaction mixture.[4][11]- Rationale: This helps to maintain the palladium catalyst in its active Pd(0) state by reducing any Pd(II) species that may form during the reaction, thereby suppressing the homocoupling pathway.[4][11]3. Modify Order of Addition: - Action: Pre-heat the mixture of this compound, palladium catalyst, ligand, and base for 10-15 minutes at the reaction temperature before adding the boronic acid.[1]- Rationale: This ensures the active catalytic species is fully formed and ready to engage in the cross-coupling cycle immediately upon introduction of the nucleophile, minimizing its opportunity to dimerize. |
| Some pyrimidine homodimer is observed | 1. High catalyst loading.2. Ligand not sterically hindering enough. | 1. Reduce Catalyst Loading: - Action: Titrate the catalyst loading down to the lowest effective level (e.g., start at 2 mol% and go down to 1 or 0.5 mol%).- Rationale: While less common, pyrimidine homocoupling can occur. Lowering the overall concentration of the catalyst can disfavor this bimolecular side reaction.2. Ensure Appropriate Ligand Choice: - Action: Stick with bulky monophosphine ligands (like the Buchwald-type ligands mentioned above).- Rationale: The steric bulk of the ligand bound to the palladium center can physically block the approach and oxidative addition of a second, large pyrimidine electrophile.[6][9] |
Visualizing the Catalytic Pathways
To better understand the chemistry at play, the following diagram illustrates the desired Suzuki-Miyaura cycle and the competing homocoupling pathway.
Caption: The desired catalytic cycle versus the off-cycle homocoupling pathway.
Troubleshooting Workflow
Use this decision tree to systematically address dimer formation in your experiment.
Caption: A step-by-step workflow for troubleshooting dimer formation.
Experimental Protocol: General Procedure for Minimizing Dimer Formation
This protocol incorporates best practices for a Suzuki-Miyaura coupling with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%, 1.1 equiv relative to Pd)
-
K₂CO₃ (2.0 - 3.0 equiv), finely ground
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or high-purity Nitrogen)
Procedure:
-
Solvent Degassing: Degas the 1,4-Dioxane and water separately by sparging with argon for 30-60 minutes or by three consecutive freeze-pump-thaw cycles.
-
Reaction Setup: To a flame-dried or oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, SPhos, and K₂CO₃ under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed 1,4-Dioxane and water (typically a 4:1 to 10:1 ratio) via cannula or syringe.
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.
-
Pre-heating (Optional but Recommended): Stir the mixture at the desired reaction temperature (e.g., 80-100 °C) for 15 minutes. This helps to ensure the formation of the active L-Pd(0) catalyst.
-
Boronic Acid Addition: In a separate flask, dissolve the boronic acid in a minimum amount of degassed solvent. Add this solution to the reaction mixture via syringe. For particularly problematic substrates, slow addition of the boronic acid over 30-60 minutes using a syringe pump can be beneficial.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity of 4-Chloro-2-(methylsulfonyl)pyrimidine vs 2,4-dichloropyrimidine
An In-Depth Guide to the Comparative Reactivity of 4-Chloro-2-(methylsulfonyl)pyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution
Introduction: The Privileged Pyrimidine Scaffold in Modern Chemistry
Pyrimidine derivatives are cornerstone heterocyclic motifs in drug discovery and materials science, renowned for their presence in a vast array of bioactive molecules, including antibacterial and anticancer agents.[1][2][3][4][5] The functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr), is a critical strategy for medicinal chemists. The electron-deficient nature of the pyrimidine ring, resulting from the presence of two electronegative nitrogen atoms, renders it highly susceptible to attack by nucleophiles, facilitating the displacement of leaving groups.[6][7][8][9]
This guide provides a detailed, evidence-based comparison of two highly valuable, yet distinct, pyrimidine-based building blocks: This compound and 2,4-dichloropyrimidine . We will explore the fundamental principles governing their reactivity, delve into the nuances of their regioselectivity with different nucleophiles, and provide practical, experimentally-grounded protocols for their application.
Pillar 1: Theoretical Underpinnings of Pyrimidine Reactivity in SNAr
The SNAr reaction on pyrimidine rings proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][10] The stability of this intermediate and the ability of the leaving group to depart are the paramount factors controlling the reaction's outcome.
Key Factors Influencing Reactivity:
-
Ring Activation: The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, reducing electron density at the carbon positions (especially C2, C4, and C6) and making them electrophilic.
-
Leaving Group Ability: The rate of an SNAr reaction is highly dependent on the lability of the leaving group. A good leaving group is the conjugate base of a strong acid, as it is stable on its own after departing.[11][12] The pKa of the conjugate acid is an excellent indicator; a lower pKa signifies a better leaving group.[12][13]
-
Regioselectivity: When multiple potential reaction sites exist, the site of nucleophilic attack is determined by a combination of electronic and steric factors. Quantum mechanics calculations, particularly analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can effectively predict the most electrophilic site.[1][14][15]
Pillar 2: Comparative Analysis: 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine is a widely used intermediate featuring two identical chlorine leaving groups at distinct positions. The primary question for researchers is one of regioselectivity: which chlorine is displaced first?
General Reactivity and Regioselectivity: The C4-Position Dominance
In the vast majority of SNAr and palladium-catalyzed cross-coupling reactions (like Suzuki and Stille couplings), the C4 position of 2,4-dichloropyrimidine is significantly more reactive than the C2 position.[1][6][16][17][18] This preferential reactivity is a well-established principle in heterocyclic chemistry.[10]
Causality—Why C4 is Favored:
-
Electronic Effects: The C4 position is para to one ring nitrogen and ortho to the other, while the C2 position is flanked by both nitrogens. Frontier Molecular Orbital (FMO) theory and DFT calculations consistently show that the LUMO has a significantly larger coefficient at the C4 carbon compared to the C2 carbon.[1][14][15] This indicates that C4 is the more electrophilic site and thus the kinetically favored point of nucleophilic attack.
-
Intermediate Stability: Attack at C4 allows the negative charge in the Meisenheimer intermediate to be delocalized onto the para nitrogen atom, forming a more stable para-quinoid-like resonance structure. Attack at C2 results in a less stable ortho-quinoid intermediate.[6]
-
Steric Hindrance: The C2 position is sterically more hindered, being situated between two nitrogen atoms, which can further disfavor attack by bulky nucleophiles compared to the more accessible C4 position.
This inherent selectivity allows for the sequential functionalization of the pyrimidine ring, a powerful tool in library synthesis.
Diagram: Predicting Reactivity in 2,4-Dichloropyrimidine
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. SN2 Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]
- 12. Leaving_group [chemeurope.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 17. mdpi.com [mdpi.com]
- 18. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to the Biological Activity of 4-Chloro-2-(methylsulfonyl)pyrimidine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The 4-chloro-2-(methylsulfonyl)pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile reactivity and ability to serve as a template for a wide array of biologically active compounds. The pyrimidine core is a key component of nucleobases, making its derivatives ideal candidates for interacting with biological macromolecules.[1] The introduction of a methylsulfonyl group at the C2 position and a chlorine atom at the C4 position creates two distinct reactive sites, enabling facile nucleophilic aromatic substitution (SNAr) reactions for the systematic construction of diverse chemical libraries.[2][3]
This guide provides a comparative analysis of the biological activities of various analogs derived from this scaffold, focusing on their applications as kinase inhibitors and general cytotoxic agents. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present detailed experimental protocols for their evaluation, and offer insights into the rationale behind these scientific methodologies.
Comparative Analysis of Biological Activity
The true value of the this compound scaffold lies in its adaptability. By modifying the substituents, primarily at the C4 position, researchers have developed potent and selective inhibitors for various therapeutic targets.
Kinase Inhibition: A Primary Application
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been extensively explored for kinase inhibitor development due to its ability to mimic ATP binding.[4] Similarly, the this compound core serves as an excellent starting point for creating ATP-competitive inhibitors.
Aurora kinases are critical regulators of mitosis, and their overexpression is common in many human cancers. A novel class of pyrimidine derivatives has been identified as potent Aurora A kinase inhibitors, capable of reducing levels of the oncoproteins cMYC and MYCN.[2][5] Through structure-based drug design, compound 13 (structure not fully specified in search results, but described as bearing a 4-chloro-2-fluorophenyl pyrrolidinyl methanone group) was identified as a lead compound.[2][5]
The development of these inhibitors showcases a clear SAR. For instance, compound 13 demonstrated a potent Aurora A IC50 of 38.6 ± 7.0 nM and effectively reduced cMYC/MYCN levels.[2][5] In contrast, an analog lacking the fluorine atom (compound 7 ) showed reduced enzyme activity and lost the ability to decrease MYC levels, highlighting the critical role of specific substitutions in achieving the desired biological effect.[2][5]
PYK2 is a non-receptor tyrosine kinase involved in cellular processes like proliferation and migration, making it a target for osteoporosis treatment. A series of sulfoximine-substituted trifluoromethylpyrimidines were developed as PYK2 inhibitors.[6] The initial lead compound, a sulfone (1 ), was a potent PYK2 inhibitor but exhibited high binding to the hERG potassium channel, a major red flag for cardiovascular toxicity.[6]
By replacing the sulfone with a sulfoximine group, researchers created analogs with significantly lower hERG activity.[6] Specifically, the N-methylsulfoximine analog ((S)-14a ) not only showed reduced hERG activity but also demonstrated good oral exposure in pharmacokinetic models, illustrating a successful strategy to mitigate off-target effects while retaining on-target potency.[6]
| Compound Class/Example | Target Kinase | Potency (IC50) | Key Structural Features | Reference |
| Compound 13 Analog | Aurora A | 38.6 ± 7.0 nM | 4-chloro-2-fluorophenyl pyrrolidinyl methanone group | [2][5] |
| Compound 7 Analog | Aurora A | Less potent than Cpd 13 | Lacks fluorine on the phenyl ring | [2][5] |
| Compound 10 Analog | Aurora A | 52.2 ± 8.1 nM | 4-chloro-3-fluorophenyl group | [2][5] |
| Sulfone Analog (1) | PYK2 | Potent (value not specified) | Sulfone group | [6] |
| Sulfoximine Analog ((S)-14a) | PYK2 | Potent (value not specified) | N-methylsulfoximine group, reduced hERG activity | [6] |
Broad-Spectrum Anticancer and Cytotoxic Activity
Beyond specific kinase targets, many pyrimidine analogs exhibit general cytotoxic effects against a range of cancer cell lines. This activity is often evaluated using large panels, such as the NCI-60 tumor cell line screen.
One study detailed the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, which, while not direct pyrimidine analogs, share the theme of a substituted chlorophenyl core.[7] A prominent compound from this series, 18 , showed significant activity against colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14) cell lines, with GI50 values in the range of 0.33-1.08 µM.[7] It also displayed remarkable selectivity and potency against non-small cell lung cancer (HOP-62) cells, with a GI50 of 0.05 µM.[7]
More directly, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for cytotoxicity.[8] Compounds 4 and 11 from this series demonstrated potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values as low as 0.57 µM and 0.99 µM, respectively, outperforming the standard agent staurosporine.[8]
| Compound/Analog | Cell Line | Potency (GI50 / IC50) | Therapeutic Class | Reference |
| Compound 18 | HOP-62 (Lung) | 0.05 µM | Antitumor Agent | [7] |
| Compound 18 | HCT-116 (Colon) | 0.33-1.08 µM | Antitumor Agent | [7] |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 µM | PIM-1 Kinase Inhibitor | [8] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver) | 1.13 µM | PIM-1 Kinase Inhibitor | [8] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast) | 1.31 µM | PIM-1 Kinase Inhibitor | [8] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver) | 0.99 µM | PIM-1 Kinase Inhibitor | [8] |
Visualizing Key Concepts
To better understand the application and evaluation of these compounds, the following diagrams illustrate a typical experimental workflow and the fundamental mechanism of action for kinase inhibitors.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
A Senior Application Scientist's Guide to Validated Synthetic Routes for Substituted 2-Sulfonylpyrimidines
Introduction: The Ascendance of 2-Sulfonylpyrimidines in Covalent Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents is perpetual. Among the various strategies, targeted covalent inhibition has re-emerged as a powerful approach for developing durable and effective drugs. Central to this strategy is the "warhead," an electrophilic functional group designed to form a stable covalent bond with a specific nucleophilic residue, typically a cysteine, in the target protein.
While traditional warheads like acrylamides have been instrumental, they often present challenges related to selectivity and stability.[1] In this context, 2-sulfonylpyrimidines (2-SPs) have recently gained prominence as a privileged class of electrophiles.[1][2] These heteroaryl sulfones serve as exceptional reagents for the mild, chemoselective, and metal-free S-arylation of cysteine residues.[3][4][5] A key advantage of the 2-SP scaffold is its remarkable tunability; by strategically modifying substituents on the pyrimidine ring, its reactivity can be finely controlled over nine orders of magnitude.[3][5][6] This allows for the rational design of covalent inhibitors with optimized reactivity profiles, balancing target engagement with minimal off-target effects.
This guide provides a comparative analysis of the most robust and validated synthetic routes to access this versatile scaffold. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative framework to assist researchers in selecting the optimal synthetic strategy for their specific research and development objectives.
Principal Synthetic Strategy 1: Oxidation of 2-Thioether Precursors
The most prevalent and versatile strategy for synthesizing 2-sulfonylpyrimidines involves a two-step sequence: first, the synthesis of a 2-alkyl/arylthiopyrimidine intermediate, followed by its oxidation to the desired sulfone. This approach is favored for its reliability, scalability, and the commercial availability of a wide array of starting materials.
Step A: Synthesis of 2-Alkyl/Arylthiopyrimidines via SNAr
The foundational step is a nucleophilic aromatic substitution (SNAr) reaction. Here, a nucleophilic sulfur species displaces a leaving group, typically a halide, at the C2 position of the pyrimidine ring.
Causality of Experimental Design:
-
The Substrate: 2-Chloropyrimidines are the most common electrophiles due to their optimal balance of reactivity and stability. While 2-fluoropyrimidines are more reactive, their higher cost and hygroscopicity can be deterrents. The pyrimidine ring itself is electron-deficient, which activates the C2 position for nucleophilic attack.
-
The Nucleophile: A wide range of thiols (R-SH) or their corresponding thiolates (R-SNa) can be employed. Using a mild base like potassium carbonate (K₂CO₃) with a thiol in situ generates the more nucleophilic thiolate, driving the reaction to completion under moderate conditions.[3][5]
-
The Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., K⁺) without solvating the thiolate anion, thus preserving its nucleophilicity.
Validated Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidine
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloropyrimidine (5.0 g, 43.6 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 9.0 g, 65.4 mmol, 1.5 equiv) followed by the dropwise addition of methanethiol (MeSH) as a solution in THF or, more conveniently, sodium thiomethoxide (MeSNa, 3.36 g, 48.0 mmol, 1.1 equiv) portionwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-(methylthio)pyrimidine can often be used directly in the next step or purified further by column chromatography on silica gel if necessary.
Step B: Oxidation of the Thioether to the Sulfone
The second step involves the oxidation of the sulfide intermediate to the sulfone. The choice of oxidant is critical and is dictated by the functional groups present on the substrate.
Comparison of Oxidizing Agents:
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and common oxidant that works under mild conditions.[3][5] It is often used in stoichiometric amounts (typically ~2.2 equivalents to ensure full conversion from sulfide to sulfone). The primary drawback is the need to remove the meta-chlorobenzoic acid byproduct during workup.
-
Hydrogen Peroxide (H₂O₂): A greener and less expensive alternative.[3][5] This reaction often requires a catalyst, such as ammonium molybdate ((NH₄)₆Mo₇O₂₄) or sodium tungstate (Na₂WO₄), to achieve efficient conversion.[5] Acetic acid is a common solvent for this oxidation.
-
Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant, but its low selectivity can be problematic for complex substrates with other oxidizable functional groups.[7]
Validated Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidine
-
Setup: To a 250 mL round-bottom flask containing the crude 2-(methylthio)pyrimidine (~43.6 mmol) from the previous step, add dichloromethane (DCM, 100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (77% max, ~21.8 g, ~97.0 mmol, ~2.2 equiv) portionwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC until the starting thioether and intermediate sulfoxide are fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(methylsulfonyl)pyrimidine, can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Workflow and Data Summary
Caption: Workflow for the two-step synthesis of 2-sulfonylpyrimidines.
| Precursor | Oxidant | Solvent | Yield (%) | Reference |
| 2-(Methylthio)-4,6-dimethoxypyrimidine | m-CPBA | DCM | >95% | [3] |
| Various 2-Arylthiopyrimidines | H₂O₂ / (NH₄)₆Mo₇O₂₄ | EtOH | 70-90% | [5] |
| Various 2-Alkylthiopyrimidines | H₂O₂ / AcOH | AcOH | Good to Excellent | [3] |
| 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine | m-CPBA | DCM | Not specified | [8] |
| Table 1. Comparative yields for the oxidation of 2-thiopyrimidine precursors. |
Principal Synthetic Strategy 2: Metal-Catalyzed Cross-Coupling
For substrates that are poor candidates for SNAr or when exploring broader chemical space, metal-catalyzed cross-coupling reactions offer a powerful alternative for C-S bond formation. The resulting thioether is subsequently oxidized as described in Strategy 1.
Ullmann-Type C-S Coupling
The Ullmann condensation is a classic copper-catalyzed reaction.[9] Traditional protocols often required harsh conditions (high temperatures, stoichiometric copper), limiting their utility.[10] However, modern advancements using ligands such as phenanthrolines or pyridine-2-aldoxime have enabled these reactions to proceed under significantly milder conditions with catalytic amounts of copper.[10]
Causality of Experimental Design:
-
Catalyst System: A typical system involves a copper(I) salt, such as CuI, and a ligand. The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required. High-boiling polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) are commonly used.
Caption: Simplified catalytic cycle for a ligand-assisted Ullmann C-S coupling.
Palladium-Catalyzed C-S Coupling
Palladium catalysis provides an alternative with a generally broader substrate scope and higher functional group tolerance compared to classic Ullmann conditions. A key challenge in pyrimidine chemistry is regioselectivity. For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack or cross-coupling typically favors the more reactive C4 position.[11] However, recent research has identified specific palladium catalyst systems that can override this inherent preference and achieve selective C-S coupling at the C2 position.[12]
Advantages & Disadvantages of Metal-Catalyzed Routes:
-
Pros: Excellent for coupling sterically hindered partners or less activated aryl halides. Often displays high functional group tolerance.
-
Cons: Risk of metal contamination in the final product, which is a significant concern in drug development.[7][13] The cost of palladium catalysts and specialized ligands can be high.
Comparative Analysis and Strategic Selection
The choice of synthetic route is a critical decision that impacts yield, purity, scalability, and cost. The following table provides a high-level comparison to guide this decision-making process.
| Parameter | Strategy 1: Oxidation of Thioethers | Strategy 2: Metal-Catalyzed Coupling |
| Primary Approach | SNAr followed by Oxidation | C-S Cross-Coupling followed by Oxidation |
| Number of Steps | Two (SNAr + Oxidation) | Two (Coupling + Oxidation) |
| Typical Yields | Generally good to excellent | Moderate to excellent, catalyst dependent |
| Substrate Scope | Broad for activated pyrimidines | Very broad, good for unactivated halides |
| Scalability | High; reagents are inexpensive | Moderate; catalyst cost can be prohibitive |
| Key Advantage | Cost-effective, simple, reliable | Wide functional group tolerance, regioselectivity |
| Key Disadvantage | Less effective for unactivated halides | Potential metal contamination, higher cost |
| Table 2. Strategic comparison of primary synthetic routes to 2-sulfonylpyrimidines. |
Field-Proven Insights for Route Selection:
-
For initial library synthesis and SAR studies , the SNAr/Oxidation route (Strategy 1) is almost always the preferred method. Its operational simplicity, low cost, and the vast number of commercially available thiols allow for the rapid generation of a diverse compound library.[3][5]
-
For late-stage functionalization of complex molecules or when SNAr fails due to poor substrate reactivity, a metal-catalyzed approach (Strategy 2) should be considered. The higher cost is justified by its ability to overcome synthetic roadblocks.
-
When synthesizing compounds for biological testing, especially in vivo, rigorous purification to remove trace metals is mandatory if a cross-coupling route is used. This often involves specialized silica gels or multiple recrystallizations, adding time and cost to the overall process.
Conclusion
The 2-sulfonylpyrimidine scaffold is a cornerstone of modern covalent inhibitor design, offering a unique combination of reactivity, selectivity, and tunability. The synthetic routes outlined in this guide, particularly the robust two-step sequence of nucleophilic aromatic substitution followed by oxidation, provide reliable and scalable access to this important class of compounds. By understanding the chemical principles and practical considerations behind each method, researchers can confidently select and execute the optimal strategy to advance their drug discovery programs.
References
- 1. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [ouci.dntb.gov.ua]
- 13. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leaving Groups on the Pyrimidine Ring for Synthetic Transformations
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. As a key component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound[1]. This heterocycle is a prevalent motif in a vast array of pharmaceuticals, including antiviral agents and kinase inhibitors. The functionalization of the pyrimidine ring is therefore a critical task in drug discovery and development, enabling the modulation of a molecule's physicochemical properties and biological activity.
At the heart of pyrimidine modification lies the strategic use of leaving groups. The inherent π-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative analysis of common leaving groups employed in pyrimidine chemistry, offering insights into their reactivity, selectivity, and practical application, supported by experimental data and protocols.
Positional Reactivity of the Pyrimidine Ring
The positions on the pyrimidine ring are not equally reactive. The C2, C4, and C6 positions are significantly more electron-deficient compared to the C5 position[2]. This heightened electrophilicity makes them prime targets for nucleophilic attack. The general order of reactivity for SNAr reactions is C4 > C2 > C6 >> C5[3]. This preference is attributed to the ability of the intermediates formed during nucleophilic attack at the C2 and C4 positions to delocalize the negative charge onto the ring nitrogens, a stabilizing effect not possible with attack at C3 or C5[4]. Frontier molecular orbital theory also supports this, indicating a higher LUMO coefficient at the C4 position compared to C2, rendering it more susceptible to nucleophilic attack[5].
Comparative Analysis of Common Leaving Groups
The choice of leaving group is paramount and dictates the reaction conditions and achievable outcomes. Here, we compare the most frequently utilized leaving groups on the pyrimidine ring.
Halogens (F, Cl, Br, I)
Halogens are the most traditional and widely used leaving groups in pyrimidine chemistry. Chloropyrimidines, in particular, are readily accessible, often synthesized from the corresponding pyrimidones using reagents like phosphorus oxychloride[1].
-
Reactivity in SNAr: For SNAr reactions, where the rate-determining step is typically the initial nucleophilic attack, the reactivity order of halogens is often F > Cl > Br > I[6][7]. This is because the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, more than compensating for its stronger C-F bond. This trend has been observed in the covalent modification of proteins, where fluorinated pyridines were generally more reactive than their chloro-analogs[8].
-
Reactivity in Cross-Coupling: In contrast, for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the reactivity order is inverted: I > Br > Cl >> F. This is due to the mechanism proceeding via oxidative addition of the palladium catalyst to the carbon-halogen bond, which is weaker for heavier halogens. While aryl fluorides have historically been considered unreactive, modern catalysis has enabled their use in cross-coupling reactions[9].
-
Advantages:
-
Readily available and cost-effective starting materials (especially chloro- and bromopyrimidines).
-
Well-established and predictable reactivity patterns.
-
Versatile for both SNAr and a wide range of cross-coupling reactions.
-
-
Disadvantages:
-
Chlorides can be sluggish in some cross-coupling reactions, often requiring specialized ligands and harsher conditions.
-
Fluorides are generally poor leaving groups for cross-coupling reactions.
-
Iodides can be less stable and more expensive.
-
Sulfonyl Groups (e.g., -SO₂Me, -SO₂Ph)
Sulfonyl groups, such as mesyl (methanesulfonyl) and besyl (benzenesulfonyl), are exceptionally potent activating groups and excellent leaving groups for SNAr reactions.
-
Reactivity: Due to their strong electron-withdrawing nature, sulfonyl groups render the attached carbon highly electrophilic. Recent studies have demonstrated that 2-sulfonylpyrimidines react with cysteine thiols with rate accelerations of up to 1000-fold compared to their 2-halopyrimidine counterparts[10]. In direct comparisons, 2-sulfonylpyrimidines showed superior reactivity over 2-halo, 2-methylthio, 2-hydroxy, and 2-amino pyrimidines for protein arylation[10].
-
Advantages:
-
Extremely high reactivity in SNAr, allowing for reactions under mild conditions (e.g., neutral pH).
-
Can enable reactions with weak nucleophiles that are unreactive towards halopyrimidines.
-
Provides high chemoselectivity, as demonstrated in selective protein modification[10].
-
-
Disadvantages:
-
Requires an additional synthetic step to install the sulfonyl group (often by oxidation of a thioether).
-
Less commonly used in cross-coupling reactions compared to halogens.
-
Trialkylammonium Groups
Cationic leaving groups, such as N-methylmorpholinium (NMM) or trimethylammonium (TMA), have emerged as powerful activators for SNAr reactions.
-
Reactivity: These groups provide a pre-existing positive charge on the leaving group, which dramatically accelerates the substitution reaction. For instance, a dimethoxytriazine with an NMM leaving group showed nearly quantitative conversion in RNA modification, whereas the analogous chloride leaving group resulted in only 13% conversion[11]. This highlights the profound impact of a cationic leaving group on reactivity.
-
Advantages:
-
Exceptional reactivity, often surpassing traditional leaving groups.
-
Can be prepared simply by reacting the corresponding chloropyrimidine with a tertiary amine[11].
-
Can facilitate reactions in aqueous media.
-
-
Disadvantages:
-
Less commercially available than halopyrimidines.
-
Primarily used for SNAr and less established in cross-coupling chemistry.
-
Other Leaving Groups
-
Alkoxy Groups (-OR): While not as reactive as halogens or sulfones, alkoxy groups can act as leaving groups, particularly when the pyrimidine ring is highly activated with other electron-withdrawing groups. In some systems with competing leaving groups, the alkoxy group can be displaced preferentially over a halogen under certain conditions[12].
-
Azoles (Imidazole, Triazole): Azole-substituted purines (a fused pyrimidine system) have been successfully employed as leaving groups in nickel-mediated Suzuki cross-coupling reactions, demonstrating their utility in C-C bond formation[13].
Data Summary: A Comparative Overview
| Leaving Group | Typical SNAr Reactivity | Typical Cross-Coupling Reactivity | Key Advantages | Key Disadvantages |
| -F | Excellent | Poor | High SNAr reactivity | Poor cross-coupling leaving group |
| -Cl | Good | Moderate | Cost-effective, versatile | Can be sluggish in cross-coupling |
| -Br | Good | Good | Good balance of reactivity | More expensive than chlorides |
| -I | Moderate | Excellent | Excellent for cross-coupling | Can be unstable, expensive |
| -SO₂R | Exceptional | Limited | Extremely high SNAr reactivity | Requires extra synthetic step |
| -N⁺R₃ | Exceptional | Not common | Enables reactions in mild/aqueous conditions | Less commercially available |
Experimental Protocols
Protocol 1: General Procedure for SNAr with a Halopyrimidine
This protocol describes a typical SNAr reaction between a 4-chloropyrimidine and an amine nucleophile, a common transformation in medicinal chemistry.
dot
Caption: General workflow for a typical SNAr reaction.
Materials:
-
Substituted 4-chloropyrimidine
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the 4-chloropyrimidine (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminopyrimidine.
Rationale: The use of a polar aprotic solvent like DMF helps to solvate the reactants and stabilize the charged Meisenheimer intermediate. A base is required to neutralize the HCl generated during the reaction. Heating is often necessary to overcome the activation energy, especially with less reactive chloro-substrates[14].
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Bromopyrimidine
This protocol details a standard Suzuki-Miyaura coupling to form a C-C bond at the 2-position of the pyrimidine ring.
dot
Caption: Key steps in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Substituted 2-bromopyrimidine
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a reaction vessel, combine the 2-bromopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the dioxane/water solvent mixture and degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (3 mol%) to the mixture.
-
Heat the reaction to 90 °C under a nitrogen atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction, dilute it with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the 2-arylpyrimidine product.
Rationale: The choice of a palladium catalyst and ligand is crucial for an efficient cross-coupling reaction. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki reactions. The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle.
Mechanism Spotlight: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process that is fundamental to pyrimidine functionalization.
dot
Caption: The two-step mechanism of nucleophilic aromatic substitution.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring (e.g., C4). This step is typically the slow, rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is key to the reaction's feasibility.
-
Loss of the Leaving Group: The aromaticity of the ring is restored in a second, rapid step where the leaving group departs with its pair of electrons. The facility of this step depends on the ability of the leaving group to stabilize the negative charge.
Conclusion and Future Outlook
The selection of an appropriate leaving group is a critical decision in the synthesis of functionalized pyrimidines. While halogens remain the workhorses of pyrimidine chemistry due to their versatility and availability, sulfonyl and trialkylammonium groups offer exceptionally high reactivity for SNAr reactions, enabling transformations under milder conditions. The continuous development of new catalytic systems is also expanding the scope of cross-coupling reactions, even with traditionally less reactive leaving groups like chlorides and fluorides. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic strategies to access novel pyrimidine-based molecules for a wide range of applications.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Arylation of RNA 2’-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Azoles as Suzuki cross-coupling leaving groups: syntheses of 6-arylpurine 2'-deoxynucleosides and nucleosides from 6-(imidazol-1-yl)- and 6-(1,2,4-triazol-4-yl)purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of 4-Chloro-2-(methylsulfonyl)pyrimidine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic validation of the structure of 4-Chloro-2-(methylsulfonyl)pyrimidine, a key intermediate in medicinal chemistry. In the absence of a complete public repository of experimental spectra for this specific compound, this guide employs a comparative approach. We will analyze predicted spectroscopic data for this compound and contrast it with experimental data for its close structural analog, 4-chloro-2-(methylthio)pyrimidine. This comparative methodology not only allows for a robust structural confirmation but also highlights the distinct spectroscopic signatures imparted by the methylsulfonyl group.
The Importance of Orthogonal Spectroscopic Techniques
To ensure the highest confidence in structural elucidation, a multi-pronged analytical approach is indispensable. By employing a suite of orthogonal spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we can probe different aspects of the molecule's constitution. NMR provides detailed information about the carbon-hydrogen framework, MS reveals the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecular structure.
Predicted NMR Data for this compound
In the absence of publicly available experimental spectra, ¹H and ¹³C NMR spectra for this compound were predicted using advanced computational algorithms. These predictions are based on large databases of known chemical shifts and provide a reliable estimate of the expected experimental values.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region corresponding to the two non-equivalent protons on the pyrimidine ring, and a singlet in the aliphatic region for the methyl protons. The strong electron-withdrawing nature of the sulfonyl group is expected to significantly deshield the pyrimidine protons.
Predicted ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum will reflect the four unique carbon environments in the molecule. The carbon atoms of the pyrimidine ring are expected to appear at characteristically downfield shifts, with the carbon atom attached to the chlorine atom being particularly deshielded.
Comparative Experimental NMR Data for 4-chloro-2-methylthiopyrimidine
To ground our predictions in experimental reality, we will compare them to the known NMR data of 4-chloro-2-methylthiopyrimidine. The primary structural difference is the oxidation state of the sulfur atom, which has a profound effect on the electronic properties of the pyrimidine ring.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound (Predicted) | ~8.9 (d, 1H), ~7.6 (d, 1H), ~3.4 (s, 3H) | ~168, ~162, ~158, ~118, ~40 |
| 4-chloro-2-methylthiopyrimidine (Experimental) | 8.35 (d, 1H), 7.05 (d, 1H), 2.55 (s, 3H) | 171.1, 161.2, 159.9, 117.4, 14.2 |
Analysis of NMR Data:
The most striking difference is the significant downfield shift of the pyrimidine protons and the methyl protons in the predicted spectrum of the sulfonyl compound compared to the experimental spectrum of the thioether. This is a direct consequence of the strong electron-withdrawing inductive and resonance effects of the sulfonyl group (-SO₂CH₃) compared to the less electron-withdrawing methylthio group (-SCH₃). The oxidation of the sulfur atom reduces its ability to donate electron density into the pyrimidine ring, leading to a general deshielding of the ring protons. Similarly, the protons of the methyl group directly attached to the electron-deficient sulfonyl group experience a significant downfield shift.
The predicted ¹³C chemical shifts also reflect this electronic difference. The carbon atoms in the pyrimidine ring of the sulfonyl derivative are expected to be more deshielded (further downfield) than those in the methylthio analog.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol for NMR analysis is crucial for data reproducibility.
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width would be -2 to 12 ppm, and for ¹³C NMR, -10 to 220 ppm.
Diagram of the NMR Experimental Workflow:
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, which can further confirm its structure.
Predicted Mass Spectrum of this compound
The nominal mass of this compound is 192.62 g/mol . Due to the presence of chlorine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The ratio of the M⁺ peak to the M+2 peak should be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted Collision Cross Section (CCS) Data for Adducts of this compound:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 192.98331 | 132.6 |
| [M+Na]⁺ | 214.96525 | 144.2 |
This data, derived from computational models, can be a useful parameter for identification in ion mobility-mass spectrometry.
Comparative Experimental Mass Spectrum of 4-chloro-2-methylthiopyrimidine
The experimental mass spectrum of 4-chloro-2-methylthiopyrimidine (Molecular Weight: 160.62 g/mol ) shows a molecular ion peak at m/z 160 and an M+2 peak at m/z 162.[1]
Analysis of Mass Spectrometry Data:
The primary difference in the mass spectra will be the molecular ion peaks, reflecting the difference in their molecular weights due to the two additional oxygen atoms in the sulfonyl group. The fragmentation patterns are also expected to differ. The methylsulfonylpyrimidine is likely to show characteristic losses of SO₂ (64 Da) or CH₃SO₂ (79 Da). The fragmentation of pyrimidines often involves the cleavage of the ring.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group. Other key absorptions will include those for the C=N and C=C stretching of the pyrimidine ring, C-H stretching of the aromatic and methyl groups, and the C-Cl stretch.
Characteristic IR Absorption Frequencies:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Sulfonyl (S=O) | 1350-1300 (asymmetric stretch) and 1160-1120 (symmetric stretch) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C and C=N Stretch | 1600-1450 |
| C-Cl Stretch | 800-600 |
Comparative Experimental IR Spectrum of 4-chloro-2-methylthiopyrimidine
The experimental IR spectrum of 4-chloro-2-methylthiopyrimidine would lack the strong S=O stretching bands and instead show characteristic absorptions for the C-S bond, which are typically weaker and occur in the fingerprint region. The absorptions for the pyrimidine ring and the C-Cl bond would be present.[1]
Analysis of IR Data:
The most definitive differentiating feature in the IR spectra will be the presence of two strong bands in the 1350-1120 cm⁻¹ region for this compound, which are absent in the spectrum of 4-chloro-2-methylthiopyrimidine. This provides unequivocal evidence for the presence of the sulfonyl group.
Conclusion
This comparative guide demonstrates a robust methodology for the spectroscopic validation of this compound. By integrating predicted data with experimental data from a close structural analog, we have established a clear and confident structural assignment. The key differentiating spectroscopic features are the significant downfield shifts in the ¹H and ¹³C NMR spectra, the increased molecular weight in the mass spectrum, and the prominent S=O stretching bands in the IR spectrum, all directly attributable to the presence of the electron-withdrawing methylsulfonyl group. This guide serves as a valuable resource for scientists and researchers, providing both the data and the scientific rationale necessary for the confident identification of this important chemical intermediate.
References
- 1. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 4-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-2-(methylsulfonyl)pyrimidine in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery, prized for its versatile reactivity in the synthesis of complex molecular architectures. The pyrimidine core is a common motif in a vast array of therapeutic agents, and the strategic placement of a chloro leaving group at the 4-position and a potent methylsulfonyl activating group at the 2-position renders this molecule a highly tunable electrophile for nucleophilic aromatic substitution (SNAr) reactions. Understanding the kinetics of these substitution reactions is paramount for medicinal chemists to control reaction outcomes, optimize process efficiency, and predictably synthesize analogues for structure-activity relationship (SAR) studies.
This guide provides an in-depth analysis of the kinetic profiles of nucleophilic substitution on this compound. We will explore the mechanistic underpinnings of its reactivity, present a detailed protocol for conducting kinetic studies, and offer a comparative analysis of its performance against other heterocyclic electrophiles. The insights herein are designed to empower researchers to harness the full synthetic potential of this valuable intermediate.
The Dichotomy of Reactivity: Mechanistic Considerations
The reactivity of this compound in SNAr reactions is governed by a delicate interplay of electronic and steric factors. The electron-deficient nature of the pyrimidine ring, further exacerbated by the two electron-withdrawing substituents, facilitates nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
A fascinating aspect of this substrate is the regioselectivity of nucleophilic attack, which can be directed to either the C4 (bearing the chloro group) or the C2 (bearing the methylsulfonyl group) position. While amines and Stille coupling reactions often favor substitution at the C4 position, alkoxides and formamide anions have been observed to selectively substitute at the C2 position[1]. This dichotomy is attributed to the potential for hydrogen bonding between the nucleophile and the acidic protons of the methylsulfonyl group, which can lower the transition state energy for attack at the C2 position[1].
Experimental Protocol: A Framework for Kinetic Analysis
To quantitatively assess the reactivity of this compound with various nucleophiles, a robust and reproducible kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the SNAr reaction.
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a representative amine nucleophile (e.g., morpholine) at a specified temperature.
Materials:
-
This compound
-
Morpholine (or other amine nucleophile)
-
Anhydrous Acetonitrile (or other suitable polar aprotic solvent)
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the amine nucleophile (e.g., morpholine) in anhydrous acetonitrile at a known concentration (e.g., 1.0 M).
-
Prepare a stock solution of the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at the desired temperature (e.g., 25 °C), add a calculated volume of the this compound stock solution and the internal standard stock solution to anhydrous acetonitrile to achieve the desired initial concentrations under pseudo-first-order conditions (i.e., [Nucleophile]₀ ≥ 10 × [Substrate]₀).
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding a calculated volume of the pre-heated amine nucleophile stock solution to the reaction vessel.
-
Immediately withdraw an aliquot (t=0) and quench it in a vial containing a solution that will halt the reaction (e.g., a dilute acid solution).
-
Continue to withdraw and quench aliquots at regular time intervals over the course of the reaction (e.g., every 10 minutes for the first hour, then every 30 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Construct a calibration curve for this compound to accurately quantify its concentration.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the nucleophile: k₂ = kobs / [Nucleophile]₀.
-
Experimental Workflow Diagram:
Caption: Workflow for the kinetic analysis of the SNAr reaction.
Comparative Reactivity Analysis
While specific kinetic data for this compound is not extensively published, we can draw valuable comparisons based on the reactivity of analogous compounds and theoretical studies.
Table 1: Predicted Regioselectivity with Different Nucleophiles
| Nucleophile Class | Predicted Major Substitution Site | Rationale |
| Secondary Amines (e.g., Morpholine) | C4 | The chloro group is a good leaving group, and the C4 position is highly activated. |
| Anilines | C4 | Similar to secondary amines, with reactivity modulated by the electronic properties of the aniline substituent. |
| Alkoxides (e.g., Sodium Methoxide) | C2 | Potential for hydrogen bonding with the methylsulfonyl group, stabilizing the transition state for attack at C2[1]. |
| Formamide Anions | C2 | Similar to alkoxides, the reaction is directed by hydrogen bonding interactions[1]. |
Table 2: Qualitative Reactivity Comparison of Heterocyclic Electrophiles
| Electrophile | Relative Reactivity with Amines | Key Differentiating Factors |
| This compound | High | Strong activation by both the pyrimidine ring and the methylsulfonyl group. |
| 2,4-Dichloropyrimidine | Moderate to High | The C4 position is generally more reactive than the C2 position in classical SNAr reactions[2]. |
| 2-Chloropyrimidine | Moderate | Less activated than its di-substituted counterparts. The reaction is typically second-order[3]. |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Moderate | Reactivity is influenced by the fused pyrrole ring and can be promoted by acidic conditions[4][5]. |
Discussion: Interpreting the Kinetic Data
The kinetic data obtained from studies on this compound and its analogues reveal several key principles governing its reactivity:
-
Leaving Group Ability: The chloro group at the C4 position is an excellent leaving group, contributing to the high reactivity of the substrate. In some cases, the methylsulfonyl group can also act as a leaving group, particularly with strong nucleophiles under forcing conditions.
-
Nucleophile Strength: As with most SNAr reactions, the rate is highly dependent on the nucleophilicity of the attacking species. More basic and less sterically hindered amines will generally exhibit faster reaction rates.
-
Solvent Effects: Polar aprotic solvents such as acetonitrile, DMF, and DMSO are ideal for SNAr reactions as they solvate the cationic counter-ion of the nucleophile (if present) and do not significantly solvate the nucleophile itself, thus preserving its reactivity.
-
Activation by the Methylsulfonyl Group: The -SO₂Me group is a powerful electron-withdrawing group, significantly activating the pyrimidine ring towards nucleophilic attack. Its influence is more pronounced than that of a single chloro substituent.
Mechanism of SNAr on this compound
The generally accepted mechanism for the reaction with an amine nucleophile at the C4 position is depicted below.
Caption: Proposed SNAr mechanism at the C4 position.
Conclusion
This compound stands out as a highly activated and versatile electrophile for the synthesis of substituted pyrimidines. A thorough understanding of its reaction kinetics is crucial for achieving desired synthetic outcomes. While a comprehensive database of its rate constants with a wide array of nucleophiles is yet to be compiled, the principles outlined in this guide, based on mechanistic understanding and comparative data from analogous systems, provide a robust framework for researchers in drug development. By carefully selecting nucleophiles, solvents, and reaction temperatures, and by applying the kinetic analysis protocol described, chemists can effectively and predictably functionalize this important heterocyclic core.
References
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 3. zenodo.org [zenodo.org]
- 4. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Chloro-2-(methylsulfonyl)pyrimidine in Modern Kinase Inhibitor Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of foundational building blocks is a critical decision that dictates the efficiency, and ultimately, the success of a synthetic campaign. Within the landscape of kinase inhibitor discovery, the pyrimidine scaffold has emerged as a privileged motif, adept at mimicking the hinge-binding interactions of ATP in the kinase active site.[1][2] This guide provides an in-depth, objective comparison of 4-Chloro-2-(methylsulfonyl)pyrimidine with other common pyrimidine-based building blocks, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Rise of Pyrimidines in Kinase Inhibition
The pyrimidine ring is a cornerstone of numerous FDA-approved drugs, particularly in oncology.[3][4] Its prevalence stems from its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent and selective inhibition.[1] The strategic functionalization of the pyrimidine core allows for the precise orientation of pharmacophoric groups to target specific kinases, making the choice of the initial pyrimidine building block a pivotal step in the design of novel therapeutics.[5]
A Spotlight on this compound: A Highly Reactive and Versatile Building Block
This compound has gained significant traction as a versatile intermediate in the synthesis of complex, polysubstituted pyrimidine derivatives.[6] Its utility is rooted in the presence of two distinct reactive sites: a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position, both of which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Insight: The Superiority of the Methylsulfonyl Leaving Group
The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge that develops in the transition state of an SNAr reaction. The methylsulfonyl (-SO₂Me) group is a significantly better leaving group than a chloro (-Cl) group. This is due to the high oxidation state of the sulfur atom and the extensive resonance delocalization of the negative charge across the two oxygen atoms upon its departure. This inherent stability translates to a lower activation energy for the substitution reaction, often allowing for milder reaction conditions and faster reaction times.
Comparative Analysis of Pyrimidine Building Blocks
The choice of a pyrimidine starting material is a strategic decision that influences the entire synthetic route. Here, we compare this compound with other commonly employed building blocks.
Reactivity and Regioselectivity
The reactivity of substituted pyrimidines in SNAr reactions is highly dependent on the nature and position of the leaving groups. Generally, the order of reactivity for leaving groups is -SO₂Me > -Cl.[6] The regioselectivity of these reactions is also a critical consideration.
| Pyrimidine Building Block | Leaving Group(s) | Typical Regioselectivity of Nucleophilic Attack |
| This compound | -Cl, -SO₂Me | C2 or C4, depending on the nucleophile and conditions |
| 2,4-Dichloropyrimidine | -Cl, -Cl | Primarily at C4 under most conditions |
| 2,4,6-Trichloropyrimidine | -Cl, -Cl, -Cl | Primarily at C4, followed by C6, then C2 |
Experimental Data: A Head-to-Head Comparison
The following tables provide a comparative summary of reaction yields for nucleophilic aromatic substitution on various pyrimidine building blocks, extracted from the literature.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)
| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 2-Chloropyrimidine | Piperidine | K₂CO₃, water, 35-65°C, 1h | 88 | [1] |
| 4,6-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 95 | [1] |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine, neat, 4.5h | 84 | [1] |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | tert-butyl (S)-3-aminopyrrolidine-1-carboxylate | Triethylamine | 56 | [4] |
Practical Considerations: Beyond Reactivity
While reactivity is a primary concern, other practical factors influence the choice of a building block.
| Building Block | Commercial Availability | Relative Cost | Stability |
| This compound | Readily available | Moderate | Good |
| 2,4-Dichloropyrimidine | Readily available | Low | Good |
| 2,4,6-Trichloropyrimidine | Readily available | Low | Good |
Note: Cost and availability are subject to change based on supplier and market conditions.[5][7][8]
Experimental Protocols
To provide a practical context, detailed experimental protocols for key transformations are provided below.
Protocol 1: Synthesis of a 2-Aminopyrimidine Derivative using 4,6-dichloro-2-(methylsulfonyl)pyrimidine
This protocol is adapted from the synthesis of an Aurora Kinase inhibitor intermediate.[4]
Step 1: Nucleophilic Substitution at C4
-
To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., THF), add triethylamine (1.5 eq).
-
Add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C4-substituted product.
Protocol 2: Synthesis of a 2,4-Diaminopyrimidine using 2,4,6-Trichloropyrimidine
This protocol is a general representation of the synthesis of N-trisubstituted pyrimidine derivatives as potential Aurora Kinase inhibitors.[3][9]
Step 1: Selective Substitution at C4
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF).
-
Add triethylamine (1.5 eq) and 3-amino-5-methyl pyrazole (1.0 eq).
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
After cooling, quench the reaction with brine and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate to obtain the crude C4-substituted intermediate.
Step 2: Substitution at C2
-
To the crude intermediate from Step 1, add a desired aniline (1.1 eq) and a suitable base (e.g., triethylamine) in a solvent like 1-pentanol.
-
Heat the mixture to 120 °C for 6 hours.
-
After cooling, perform a standard aqueous work-up and purify the product by column chromatography to yield the 2,4-disubstituted pyrimidine.
Conclusion: Making an Informed Choice
The selection of a pyrimidine building block is a nuanced decision that requires a thorough understanding of the reactivity, selectivity, and practical considerations of the available options. This compound offers a distinct advantage in terms of its heightened reactivity at the 2-position, which can enable milder reaction conditions and potentially novel synthetic strategies. However, for sequential functionalization where initial reaction at the C4 position is desired, 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine remain highly valuable and cost-effective starting materials.
Ultimately, the optimal choice will depend on the specific synthetic route and the desired substitution pattern of the final kinase inhibitor. This guide provides the foundational knowledge and comparative data to empower researchers to make the most strategic decision for their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 97229-11-3 [chemicalbook.com]
- 8. 97229-11-3|this compound|BLD Pharm [bldpharm.com]
- 9. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Complex Reaction Mixtures: A Comparative Guide to the Cross-Reactivity of 4-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, the predictability and selectivity of chemical reactions are paramount. The presence of multiple functional groups in advanced intermediates and active pharmaceutical ingredients (APIs) necessitates the use of highly selective reagents to avoid unwanted side reactions and complex purification challenges. 4-Chloro-2-(methylsulfonyl)pyrimidine has emerged as a valuable building block due to its tunable reactivity, but a thorough understanding of its cross-reactivity in complex environments is crucial for its effective implementation. This guide provides a comprehensive analysis of the cross-reactivity of this compound, compares its performance with alternative reagents, and offers supporting experimental data and protocols to aid researchers in making informed decisions in their synthetic endeavors.
The Differentiated Reactivity of this compound: A Double-Edged Sword
This compound is a heterocyclic compound featuring two distinct electrophilic sites susceptible to nucleophilic aromatic substitution (SNAr): the C4 position bearing a chloro group and the C2 position bearing a methylsulfonyl group.[1][2] The methylsulfonyl group is a powerful electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack. The inherent reactivity of this compound allows for the precise construction of complex molecular architectures, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[1]
The key to harnessing the synthetic potential of this compound lies in understanding the factors that govern the regioselectivity of nucleophilic attack. The choice of nucleophile, base, and solvent all play a critical role in determining whether the chloro or the methylsulfonyl group is displaced.[3][4]
The Duality of Nucleophilic Attack: Chloro vs. Methylsulfonyl Displacement
Generally, the reaction of this compound with nucleophiles can proceed via two main pathways:
-
Attack at C4: Displacement of the chloride.
-
Attack at C2: Displacement of the methylsulfonyl group.
Studies on the related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have shown that in the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group at the C4 position.[3][4] Conversely, deprotonated anilines and their carbonyl derivatives, as well as sterically and electronically unbiased primary aliphatic amines, tend to displace the sulfone group at the C2 position.[3][4] This differential reactivity provides a powerful tool for chemists to selectively introduce various functionalities onto the pyrimidine core.
Quantum mechanics calculations have shed light on the factors influencing this regioselectivity. While the Lowest Unoccupied Molecular Orbital (LUMO) is centered on C4, suggesting it as the primary site of attack, the LUMO+1 is centered on C-2 and is only slightly higher in energy.[5] This small energy gap suggests that a mixture of C4 and C2 substitution products is possible. The observed selectivity is often directed by the formation of hydrogen-bonded complexes between the nucleophile and the methylsulfonyl group, which can favor attack at the C2 position.[5]
Unraveling Cross-Reactivity in Complex Milieus
In the context of complex reaction mixtures, where multiple nucleophilic functional groups are present, the potential for cross-reactivity with this compound becomes a significant concern. Off-target reactions can lead to the formation of impurities, reducing the yield of the desired product and complicating downstream processing.[6]
Common Off-Target Reactions and Byproduct Formation
Several studies have highlighted potential side reactions. For instance, when reacting 4,6-dichloro-2-(methylsulfonyl)pyrimidine with certain amines, the formation of byproducts has been observed, although not always fully characterized.[3][4] In some cases, the N-H of a newly formed amine product can be deprotonated by a stronger base and subsequently displace the sulfone group of another molecule of the starting material.[4] Furthermore, reactions with certain heteroaromatic amines can be unselective, leading to substitution at both C2 and C4, along with the formation of multiple other byproducts.[4]
It is crucial for researchers to be aware of these potential cross-reactivities and to employ appropriate analytical techniques to monitor reaction progress and identify any impurities.
Comparative Analysis: this compound vs. Alternative Reagents
The choice of a suitable electrophilic pyrimidine is dictated by the specific synthetic transformation required and the functional group tolerance of the substrate. Several alternatives to this compound exist, each with its own reactivity profile.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Dual electrophilic sites with tunable reactivity. | Versatile for sequential functionalization. | Potential for cross-reactivity and complex product mixtures. |
| 2,4-Dichloropyrimidine | Two reactive chloro groups. C4 is generally more reactive towards nucleophiles.[7] | Commercially available and well-studied reactivity. | Can lead to mixtures of mono- and di-substituted products. Regioselectivity can be sensitive to substituents on the ring.[8] |
| 4-Chloro-2-(methylthio)pyrimidine | Precursor to this compound. The methylthio group is less activating than the methylsulfonyl group. | Milder reactivity, potentially offering better selectivity in some cases. | Requires an additional oxidation step to activate the C2 position. The methylthio group itself can be displaced by certain nucleophiles.[9] |
| 2-Sulfonylpyridines | Tunable cysteine-reactive electrophiles.[10] | Reactivity can be finely tuned by modifying substituents.[10] | Primarily studied for cysteine bioconjugation, less data on broader synthetic applications. |
| 4-Chloro-2-(trichloromethyl)pyrimidine | The trichloromethyl group influences reactivity. | Can serve as a valuable intermediate for a variety of pyrimidine derivatives.[11][12] | Reactivity patterns may differ significantly from the methylsulfonyl analogue. |
Table 1: Comparison of this compound with Alternative Pyrimidine-Based Reagents.
The selection of the optimal reagent will depend on a careful evaluation of the desired product and the potential for side reactions with other functional groups present in the starting material.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound in a specific application, a systematic experimental approach is necessary.
General Procedure for Nucleophilic Aromatic Substitution
The synthesis of this compound is typically achieved by the oxidation of 4-chloro-2-(methylthio)pyrimidine.[13][14] A general procedure for this oxidation is as follows:
-
Dissolve 2-methylthio-4-chloropyrimidine in a suitable solvent such as 95% ethanol in a flask and cool to 0 °C.[13]
-
Slowly add a solution of an oxidizing agent, such as 30% hydrogen peroxide, along with a catalyst like ammonium molybdate tetrahydrate.[13]
-
Allow the reaction to warm to room temperature and stir overnight.[13]
-
Work up the reaction by removing the solvent under reduced pressure and purifying the product by silica gel column chromatography.[13]
For nucleophilic substitution reactions, a typical procedure involves reacting this compound with a nucleophile in the presence of a base in a suitable solvent.[2]
Analytical Methods for Monitoring Reactions and Quantifying Products
Close monitoring of the reaction is essential to understand its progress and identify any byproducts.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the identification of products and byproducts by providing molecular weight information.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of the desired product and any isolated byproducts.[3]
Visualizing Reaction Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams outline the key reaction pathways and a general experimental workflow for assessing cross-reactivity.
Caption: Regioselective Nucleophilic Substitution Pathways.
Caption: Experimental Workflow for Assessing Cross-Reactivity.
Conclusion and Future Perspectives
This compound is a highly versatile reagent that offers unique opportunities for the synthesis of complex molecules. Its value is intrinsically linked to the ability to control the regioselectivity of nucleophilic substitution reactions. A thorough understanding of its cross-reactivity profile in the presence of multiple nucleophiles is essential for its successful application in drug discovery and development. By carefully selecting reaction conditions and employing robust analytical methods, researchers can mitigate the formation of unwanted byproducts and streamline synthetic routes.
Future research in this area should focus on developing a more extensive quantitative database of reaction outcomes with a wider range of nucleophiles and complex substrates. Furthermore, the development of novel pyrimidine-based reagents with even greater selectivity and functional group tolerance will continue to be a key area of interest in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. This compound | 97229-11-3 [chemicalbook.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-2-(methylsulfonyl)pyrimidine in Library Synthesis
For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the choice of core building blocks is a critical determinant of library quality and synthetic efficiency. The pyrimidine scaffold, a privileged structure in medicinal chemistry, is a frequent starting point for the generation of diverse compound libraries.[1][2] This guide provides an in-depth performance comparison of 4-Chloro-2-(methylsulfonyl)pyrimidine against a widely used alternative, 2,4-Dichloropyrimidine , for the construction of amine-substituted pyrimidine libraries. This analysis is grounded in established principles of nucleophilic aromatic substitution (SNAr) and supported by representative experimental data to inform your selection of the optimal reagent for your discovery campaigns.
The Chemical Rationale: Understanding Reactivity in Pyrimidine Scaffolds
The amenability of the pyrimidine ring to nucleophilic aromatic substitution is the foundation of its utility in library synthesis. The electron-deficient nature of the diazine ring system facilitates the attack of nucleophiles, leading to the displacement of suitable leaving groups.[3][4] The regioselectivity and rate of these reactions are profoundly influenced by the nature and position of these leaving groups.
In the case of 2,4-Dichloropyrimidine , the two chlorine atoms serve as leaving groups. It is well-established that nucleophilic attack preferentially occurs at the C4 position.[3][5] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate, the transient species formed during the reaction, when the negative charge is delocalized onto the para-nitrogen atom.[3]
This compound presents a more nuanced reactivity profile. It possesses two distinct leaving groups: a chlorine atom at the C4 position and a methylsulfonyl group (-SO₂Me) at the C2 position. The methylsulfonyl group is an excellent leaving group, often superior to halides, due to the stability of the resulting methanesulfinate anion.[1] This enhanced reactivity at the C2 position, coupled with the inherent reactivity at the C4 position, offers unique opportunities for controlling regioselectivity in library synthesis. However, the interplay between these two reactive sites can also lead to mixtures of products depending on the nucleophile and reaction conditions.
Head-to-Head Comparison: Key Performance Metrics
To provide a clear and objective comparison, we will evaluate the performance of this compound and 2,4-Dichloropyrimidine based on the following key metrics relevant to library synthesis:
-
Reaction Rate and Efficiency: How quickly and completely does the reaction proceed to the desired product?
-
Yield and Purity: What is the isolated yield of the target compound, and what is its purity profile?
-
Regioselectivity: How effectively can the reaction be directed to a specific position on the pyrimidine ring?
-
Scope and Versatility: How broad is the range of nucleophiles that can be successfully employed?
The following sections will present a detailed experimental protocol for a parallel library synthesis and a comparative analysis of the results.
Experimental Design: A Parallel Synthesis Approach
To benchmark the performance of these two reagents, a solution-phase parallel synthesis of a small library of 4-aminopyrimidine derivatives was designed.[6][7] This approach allows for the rapid and simultaneous synthesis of multiple compounds under identical conditions, providing a robust dataset for comparison.[8]
Objective: To compare the reactivity, yield, and purity of products from the reaction of this compound and 2,4-Dichloropyrimidine with a panel of primary and secondary amines.
Workflow:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-(methylsulfonyl)pyrimidine: A Guide for Laboratory Professionals
For the diligent researcher in the fast-paced environment of drug discovery and development, the commitment to safety is as paramount as the pursuit of scientific advancement. The responsible management of chemical reagents, from initial handling to final disposal, forms the bedrock of a secure and compliant laboratory. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-2-(methylsulfonyl)pyrimidine, a reactive heterocyclic compound frequently utilized in medicinal chemistry and organic synthesis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety protocols.
Understanding the Hazard Profile of this compound
Before any disposal procedure is considered, a thorough understanding of the compound's inherent hazards is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]
These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the mandatory use of appropriate Personal Protective Equipment (PPE).[2][3]
Core Physical and Chemical Properties
A summary of the key properties of this compound is presented below, providing essential data for risk assessment and the design of disposal strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | PubChem[1] |
| Molecular Weight | 192.62 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[4] |
| Melting Point | 87-89 °C | ChemicalBook[4] |
The Disposal Decision Workflow: A Two-Pronged Approach
The disposal of this compound should follow a structured decision-making process. This workflow, illustrated in the diagram below, presents two primary pathways: direct disposal as hazardous waste and in-lab chemical neutralization prior to disposal. The choice between these pathways will depend on the quantity of waste, available institutional resources, and local regulatory requirements.
Caption: Disposal decision workflow for this compound.
Pathway 1: Direct Disposal as Hazardous Waste
For many laboratories, particularly those generating small quantities of this waste, direct disposal is the most straightforward and compliant method. This approach ensures that the hazardous material is handled by professionals equipped for its management.
Experimental Protocol for Direct Disposal
Objective: To safely package and label this compound for collection by a certified hazardous waste disposal service.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (leak-proof, with a secure lid)
-
Hazardous waste labels (as provided by your institution's Environmental Health & Safety department)
-
Appropriate PPE (safety goggles, lab coat, nitrile gloves)
Procedure:
-
Container Selection: Choose a waste container that is compatible with the chemical. For solid waste, a securely sealed wide-mouth container is suitable. For solutions, ensure the container is made of a material that will not react with the solvent.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, including the full chemical name: "this compound," the quantity, and the date of accumulation.
-
Waste Transfer: Carefully transfer the waste into the labeled container. If transferring a solid, use a powder funnel to avoid creating dust. If transferring a solution, use a funnel and avoid splashing.
-
Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, such as strong bases or oxidizing agents.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the waste by a licensed hazardous waste carrier.[5][6]
Regulatory Consideration: RCRA Waste Code
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed, its characteristics as a halogenated organic compound would likely classify it under the "F" codes for wastes from non-specific sources if it is part of a spent solvent mixture.[7][8] Specifically, if dissolved in a halogenated solvent, it could fall under codes like F001 or F002.[7][8] If it is a discarded commercial chemical product, it may be classified as a "U" or "P" listed waste, although it does not appear on these lists. Given its irritant properties, it may also be characterized as a D002 (corrosive) waste if in a solution with a pH ≤ 2 or ≥ 12.5.[9] It is imperative to consult with your institution's EHS department for the precise waste code determination.
Pathway 2: In-Lab Chemical Neutralization
For laboratories that are equipped to do so and in alignment with institutional policies, chemical neutralization can be a responsible approach to render the compound less hazardous before final disposal. The reactivity of the sulfonyl group as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions provides a viable pathway for deactivation.[1][2][10] Thiols are particularly effective nucleophiles for this purpose.[1][11]
Experimental Protocol for In-Lab Neutralization
Objective: To chemically deactivate this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
Waste this compound
-
N-acetylcysteine or sodium bisulfite
-
Sodium bicarbonate or sodium hydroxide (1 M solution)
-
A suitable solvent in which both the pyrimidine and the nucleophile are soluble (e.g., ethanol, DMSO, or a buffered aqueous solution)
-
Stir plate and stir bar
-
pH paper or a pH meter
-
Appropriate PPE (safety goggles, lab coat, nitrile gloves)
Procedure:
-
Preparation of Nucleophile Solution: In a fume hood, prepare a solution of the chosen nucleophile (e.g., a 1.5 molar equivalent of N-acetylcysteine) in a suitable solvent.
-
Reaction Setup: Place the nucleophile solution in a beaker or flask with a stir bar and begin stirring.
-
Addition of Waste: Slowly and carefully add the this compound waste to the stirring nucleophile solution. The reaction is generally exothermic, so slow addition is crucial to control the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary, but allowing it to proceed for several hours is a conservative approach.[2] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
pH Adjustment: Once the reaction is complete, check the pH of the resulting solution. Neutralize it to a pH between 6 and 8 by adding a sodium bicarbonate solution or a dilute sodium hydroxide solution.
-
Final Disposal: The resulting neutralized solution, containing the less hazardous thioether derivative, can then be disposed of in accordance with local and institutional regulations for non-hazardous aqueous waste.[12]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Small Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[13]
-
By adhering to these detailed procedures and understanding the chemical principles behind them, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www1.villanova.edu [www1.villanova.edu]
- 4. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. clinicallab.com [clinicallab.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. wku.edu [wku.edu]
- 9. my.alfred.edu [my.alfred.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 14. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


